molecular formula C8H5ClN2O2 B1592935 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid CAS No. 1000340-37-3

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Cat. No.: B1592935
CAS No.: 1000340-37-3
M. Wt: 196.59 g/mol
InChI Key: CFASASVVIOZGNK-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-10-7-6(5)4(3-11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFASASVVIOZGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40646885
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1000340-37-3
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Record name 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Cornerstone Synthon for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and strategic importance as a synthetic intermediate, particularly in the development of targeted kinase inhibitors. A detailed, field-tested synthetic protocol is presented, alongside a thorough characterization of the compound through spectroscopic analysis. Furthermore, this guide explores the chemical reactivity of the 7-azaindole core and the carboxylic acid functionality, providing insights into its application in the synthesis of complex, biologically active molecules. This whitepaper is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structural resemblance to the endogenous purine core allows it to function as a bioisostere, effectively interacting with the ATP-binding sites of various kinases.[1][2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.

This compound emerges as a particularly valuable synthon in this context. The presence of the chloro substituent at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the 3-position offers a versatile anchor point for the introduction of diverse pharmacophoric groups via amide bond formation and other transformations. This strategic placement of reactive functionalities makes it a highly sought-after intermediate for the construction of potent and selective kinase inhibitors.[4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses.

Chemical Structure and Properties
PropertyValueReference
IUPAC Name This compound[5]
Synonyms 4-Chloro-7-azaindole-3-carboxylic acid[6]
CAS Number 1000340-37-3[5]
Molecular Formula C₈H₅ClN₂O₂[5][6]
Molecular Weight 196.59 g/mol [5][6]
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMF and DMSO
SMILES O=C(O)C1=CNC2=NC=CC(Cl)=C12[5]
Spectroscopic Characterization

Accurate structural confirmation is a cornerstone of chemical synthesis. The following data represents the expected spectroscopic characteristics of this compound based on analysis of related structures and general principles of spectroscopy.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core. The proton at the 2-position of the pyrrole ring would likely appear as a singlet in the downfield region (around 8.0-8.5 ppm). The protons on the pyridine ring would exhibit characteristic coupling patterns. The acidic proton of the carboxylic acid will present as a broad singlet, typically at a very downfield chemical shift (>12 ppm), and the N-H proton of the pyrrole ring will also be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm. The aromatic carbons of the heterocyclic core will appear between 110 and 155 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration should be observed around 1700-1730 cm⁻¹. The N-H stretching of the pyrrole ring will likely appear as a sharp to medium band around 3300-3400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the chlorine atom, with peaks at m/z 196 and 198 in an approximate 3:1 ratio.

Synthesis of this compound: A Proposed Protocol

Synthetic Strategy

The proposed synthesis commences with the commercially available 7-azaindole and proceeds through a series of regioselective functionalization steps to introduce the chloro and carboxylic acid groups at the desired positions.

Synthetic_Pathway Start 7-Azaindole Step1 Chlorination at C4 Start->Step1 Intermediate1 4-Chloro-7-azaindole Step1->Intermediate1 Step2 N-Protection Intermediate1->Step2 Intermediate2 N-Protected-4-chloro-7-azaindole Step2->Intermediate2 Step3 Carboxylation at C3 Intermediate2->Step3 Intermediate3 N-Protected-4-chloro-7-azaindole-3-carboxylic acid Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End This compound Step4->End

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole)

The chlorination of 7-azaindole at the 4-position is a critical first step. This can be achieved through an N-oxidation followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Procedure: To a solution of 7-azaindole in an appropriate solvent (e.g., acetic acid), add hydrogen peroxide at a controlled temperature. After the formation of the N-oxide, the reaction mixture is treated with phosphorus oxychloride (POCl₃) and heated. The reaction is then quenched with water and neutralized to afford 4-chloro-7-azaindole.

Step 2: N-Protection of 4-Chloro-7-azaindole

To prevent side reactions at the pyrrole nitrogen during the subsequent carboxylation step, a protecting group is installed. A common and effective protecting group for indoles and azaindoles is the triisopropylsilyl (TIPS) group.

  • Procedure: 4-Chloro-7-azaindole is dissolved in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). Sodium hydride (NaH) is added portion-wise at 0°C, followed by the dropwise addition of triisopropylsilyl chloride (TIPSCl). The reaction is stirred at room temperature until completion. Work-up involves quenching with water and extraction with an organic solvent.[7]

Step 3: Regioselective Carboxylation at the C3-Position

The introduction of the carboxylic acid group at the 3-position can be achieved by deprotonation with a strong base followed by quenching with carbon dioxide.

  • Procedure: The N-TIPS-protected 4-chloro-7-azaindole is dissolved in an anhydrous ethereal solvent such as tetrahydrofuran (THF) and cooled to a low temperature (-78°C). A strong base, such as n-butyllithium or sec-butyllithium, is added dropwise to effect deprotonation at the 3-position. The resulting lithiated species is then quenched by bubbling dry carbon dioxide gas through the solution or by adding solid dry ice. Acidic work-up will yield the N-protected 3-carboxylic acid derivative.

Step 4: Deprotection of the N-TIPS Group

The final step involves the removal of the TIPS protecting group to yield the target compound.

  • Procedure: The N-TIPS protected carboxylic acid is dissolved in a suitable solvent like THF, and a fluoride source, such as tetrabutylammonium fluoride (TBAF), is added. The reaction is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purification.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Reactivity_Diagram Core This compound C4-Chloro C3-Carboxylic Acid N1-Pyrrole NH C4_Reactions Suzuki Coupling Buchwald-Hartwig Amination Nucleophilic Aromatic Substitution Core:c4->C4_Reactions Versatile handle for C-C and C-N bond formation C3_Reactions Amide Bond Formation Esterification Reduction to Alcohol Core:c3->C3_Reactions Introduction of diverse side chains N1_Reactions N-Alkylation Michael Addition Core:n1->N1_Reactions Modulation of physicochemical properties

Caption: Reactivity map of this compound.

Reactions at the 4-Position (Chloro Group)

The chloro substituent on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, which is a key strategy in tuning the selectivity and potency of kinase inhibitors.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, introducing diverse amino substituents.

  • Nucleophilic Aromatic Substitution (SNAAr): Under certain conditions, the chloro group can be displaced by strong nucleophiles.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 3-position is a versatile functional group for derivatization.

  • Amide Bond Formation: This is the most common transformation, allowing for the coupling of various amines to introduce side chains that can interact with specific residues in the kinase active site. Standard coupling reagents such as HATU, HOBt/EDC, or conversion to the acid chloride can be employed.

  • Esterification: The carboxylic acid can be converted to esters, which can serve as prodrugs or be further modified.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for diversification.

Reactions at the Pyrrole Nitrogen (N-H)

The N-H of the pyrrole ring can be alkylated or arylated to modify the physicochemical properties of the molecule, such as solubility and cell permeability.

Application in Kinase Inhibitor Synthesis: A Case Study Perspective

The 7-azaindole scaffold is a core component of numerous approved and investigational kinase inhibitors. For instance, the general structure of many Janus kinase (JAK) inhibitors features a functionalized 7-azaindole core.[7] The strategic placement of substituents at the 3, 4, and 5-positions of the 7-azaindole ring is crucial for achieving high affinity and selectivity for the target kinase.

This compound serves as an ideal starting point for the synthesis of such inhibitors. The carboxylic acid at the 3-position can be coupled with a variety of cyclic amines or other fragments that occupy the ribose-binding pocket of the kinase. The chloro group at the 4-position can then be elaborated through cross-coupling reactions to introduce substituents that project into the solvent-exposed region or other pockets of the active site. This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex heterocyclic molecules with significant biological activity. Its strategic functionalization provides medicinal chemists with a powerful tool for the design and development of novel kinase inhibitors. The synthetic strategies and reactivity patterns outlined in this guide are intended to empower researchers to leverage the full potential of this important synthon in their drug discovery programs. As the quest for more selective and potent targeted therapies continues, the demand for well-characterized and strategically designed building blocks like this compound will undoubtedly continue to grow.

References

physicochemical properties of 4-Chloro-7-azaindole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-azaindole-3-carboxylic Acid

Introduction

4-Chloro-7-azaindole-3-carboxylic acid is a heterocyclic compound built upon the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. This scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents due to its ability to mimic purine bases and engage in critical hydrogen bonding interactions with biological targets.[1][2] The strategic placement of a chlorine atom at the 4-position and a carboxylic acid at the 3-position significantly modulates the molecule's electronic and steric properties, making it a valuable building block for drug discovery and lead optimization programs.[3]

This guide provides a comprehensive analysis of the core . For drug development professionals, a deep understanding of these characteristics—namely ionization (pKa), solubility, and lipophilicity (LogD)—is not merely academic. These parameters govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate, directly influencing its bioavailability, efficacy, and safety. This document outlines the theoretical basis for these properties, provides field-proven experimental protocols for their determination, and discusses their implications in a research and development context.

Compound Information
Systematic Name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid[4]
Common Synonyms 4-Chloro-7-azaindole-3-carboxylic acid[4]
CAS Number 1000340-37-3[4]
Molecular Formula C₈H₅ClN₂O₂[4]
Molecular Weight 196.59 g/mol [4]
Chemical Structure

Acidity and Ionization State (pKa)

The ionization state of a molecule at physiological pH is a master variable controlling its behavior. It influences solubility, membrane permeability, and the ability to bind to a target protein. 4-Chloro-7-azaindole-3-carboxylic acid is an amphoteric molecule with multiple ionizable centers.

Theoretical Insights & Causality:

  • Carboxylic Acid (Acidic): The most acidic proton is on the carboxylic acid group. Aromatic carboxylic acids typically exhibit a pKa in the range of 4-5.[5] At pH 7.4, this group will be predominantly deprotonated, existing as a carboxylate anion, which significantly enhances aqueous solubility.

  • Pyridine Nitrogen (Basic): The nitrogen at position 7 (the "aza" component) is basic, analogous to pyridine. Its pKa will determine the pH at which it becomes protonated.

  • Pyrrole Nitrogen (Weakly Acidic): The nitrogen at position 1, part of the pyrrole ring, is very weakly acidic, with a high pKa. For the related compound 4-Chloro-7-azaindole, a predicted pKa is approximately 12.98, likely corresponding to this proton.[6] It will remain neutral under all physiologically relevant conditions.

Understanding these distinct pKa values is crucial for predicting the molecule's net charge and, consequently, its interactions in biological systems.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[7][8] The inflection point on the resulting sigmoid curve corresponds to the pH where the concentrations of the acidic and conjugate base forms are equal, thus pH = pKa.[9][10]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the titration range.[7]

  • Sample Preparation: Prepare a sample solution of 4-Chloro-7-azaindole-3-carboxylic acid (e.g., 1 mM) in a suitable solvent system. To maintain a constant ionic strength, which prevents shifts in activity coefficients, add a background electrolyte like 0.15 M potassium chloride (KCl).[7]

  • Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration.

    • Expert Insight: This step is critical to displace dissolved carbon dioxide from the solution. CO₂ forms carbonic acid, which acts as a buffer and can interfere with the detection of the true equivalence points, especially for weakly acidic or basic compounds.

  • Titration: Place the solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature and homogeneity. Immerse the calibrated pH electrode.

    • To determine the acidic pKa (carboxylic acid), titrate the sample with a standardized solution of 0.1 M sodium hydroxide (NaOH).

    • To determine the basic pKa (pyridine nitrogen), first acidify the sample solution to ~pH 2 with 0.1 M hydrochloric acid (HCl), then titrate with 0.1 M NaOH.[7]

  • Data Acquisition: Add the titrant in small, precise increments and record the pH reading after it stabilizes with each addition.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[11] For higher accuracy, calculate the first or second derivative of the curve to precisely locate the inflection points.

  • Trustworthiness: Perform the titration in triplicate to ensure the reliability and reproducibility of the results. Calculate the average pKa and standard deviation.[7]

Visualization: Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10) Prepare 2. Prepare Sample (1 mM in 0.15 M KCl) Purge 3. Purge with N2 (Remove CO2) Titrate 4. Titrate with NaOH (Record pH vs. Volume) Purge->Titrate Plot 5. Plot pH vs. Volume Titrate->Plot Derivative 6. Calculate Derivative (Find Inflection Point) Plot->Derivative pKa 7. Determine pKa (pH at half-equivalence) Derivative->pKa G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis AddSolid 1. Add Excess Solid to pH Buffers Shake 2. Agitate for 24-48h (Constant Temp) AddSolid->Shake Separate 3. Centrifuge/Settle (Separate Phases) Shake->Separate Filter 4. Filter Supernatant Separate->Filter Quantify 5. Quantify by HPLC/LC-MS Filter->Quantify G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation Saturate 1. Pre-saturate n-Octanol & Buffer Add 2. Add Compound to Biphasic System Saturate->Add Shake 3. Shake to Equilibrate Add->Shake Centrifuge 4. Centrifuge to Separate Phases Shake->Centrifuge Quantify 5. Quantify Concentration in Each Phase (HPLC) Centrifuge->Quantify Calculate 6. Calculate LogD log10([oct]/[aq]) Quantify->Calculate

References

A Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1000340-37-3): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1000340-37-3), a heterocyclic building block of significant interest to the pharmaceutical and life sciences research communities. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP.[1] This document details the compound's physicochemical properties, outlines a strategic synthetic approach, and explores its reactivity. The primary focus is on its application as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.[2][3] Safety protocols and analytical characterization are also discussed to provide a comprehensive resource for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a substituted 7-azaindole. The core structure consists of a pyrrole ring fused to a pyridine ring. The key functional groups—a carboxylic acid at the C3 position, a chlorine atom at the C4 position, and a reactive N-H on the pyrrole ring—make it a highly versatile scaffold for chemical elaboration.

PropertyValueReference(s)
CAS Number 1000340-37-3[4][5]
Molecular Formula C₈H₅ClN₂O₂[4][5]
Molecular Weight 196.59 g/mol [4][5]
IUPAC Name This compound[4]
SMILES O=C(O)C1=CNC2=NC=CC(Cl)=C12[4]
Appearance Solid[6]
Purity Typically available at ≥97%[4]

Proposed Synthesis and Purification

While specific preparations of this exact molecule are not extensively detailed in publicly available literature, a logical synthetic pathway can be constructed based on established methodologies for functionalizing the 7-azaindole core.[7][8] The following multi-step process represents a robust and field-proven approach.

The causality behind this proposed route lies in the strategic management of reactive sites. Initial chlorination of the electron-rich 7-azaindole core is a common first step.[7][9] Protecting the pyrrole nitrogen (e.g., with a tosyl or SEM group) is critical to prevent side reactions and to facilitate controlled functionalization at the C3 position.[10][11] Lithiation followed by quenching with CO₂ is a standard and effective method for introducing a carboxylic acid at an activated position. Final deprotection yields the target compound.

Synthesis_Workflow A 7-Azaindole B 4-Chloro-7-azaindole A->B  Chlorination (e.g., POCl₃) C N-Protected 4-Chloro-7-azaindole B->C  N-Protection (e.g., TsCl, SEM-Cl) D N-Protected 4-Chloro-7-azaindole-3-carboxylic acid C->D  1. Lithiation (e.g., n-BuLi)  2. Carboxylation (CO₂) E This compound D->E  Deprotection (e.g., NaOH, TBAF)

Caption: Proposed Synthetic Workflow for the Target Compound.

Purification Protocol

Post-synthesis, the crude product requires purification to meet the stringent quality standards for drug development.

  • Extraction: The crude product is first partitioned between an organic solvent (e.g., ethyl acetate) and a slightly acidic aqueous solution to remove basic impurities.

  • Recrystallization: If the material is sufficiently crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can significantly enhance purity.

  • Silica Gel Chromatography: For removing closely related impurities, column chromatography is the method of choice. A gradient elution system, typically with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is employed. The acidic nature of the target compound may necessitate the addition of a small amount of acetic or formic acid to the mobile phase to ensure sharp, well-defined peaks and prevent tailing.

Analytical Characterization

To confirm the identity and purity of this compound, a standard battery of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display distinct signals for the aromatic protons on the pyridine and pyrrole rings, a broad singlet for the pyrrole N-H proton (typically >11 ppm), and a very broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The spectrum will show eight distinct carbon signals, including a characteristic downfield signal for the carboxylic carbon (>160 ppm) and signals corresponding to the carbons of the heterocyclic core.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. A key diagnostic feature is the isotopic pattern of the chlorine atom: a characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks, separated by 2 Da.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with 0.1% TFA or formic acid) is standard. Purity is assessed by the peak area percentage at a specific UV wavelength (e.g., 254 nm).

Reactivity and Strategic Application in Synthesis

The true value of this compound for a medicinal chemist lies in its three distinct reactive handles, which allow for sequential and controlled elaboration into more complex drug candidates.

Caption: Key Reactive Sites and Corresponding Transformations.

Protocol Example: Amide Bond Formation

The carboxylic acid is arguably the most frequently utilized functional group, primarily for forming amide bonds, a cornerstone of many drug molecules.

  • Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Coupling Reagents: Add a peptide coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) along with a non-nucleophilic base like DIPEA (2.0-3.0 eq). Stir at room temperature for 15-30 minutes. The base is crucial to neutralize the carboxylic acid and any HCl formed, ensuring the coupling agent remains active.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by LC-MS or TLC.

  • Workup and Purification: Upon completion, perform an aqueous workup to remove the coupling byproducts and excess reagents, followed by purification via silica gel chromatography to isolate the final amide product.

Significance in Medicinal Chemistry: The Kinase Inhibitor Scaffold

The 7-azaindole scaffold is a bioisostere of purine, the core of adenosine triphosphate (ATP). Kinases are enzymes that transfer a phosphate group from ATP to a substrate protein; dysregulation of this process is a hallmark of many cancers.[1][3] By mimicking the adenine portion of ATP, 7-azaindole derivatives can sit in the enzyme's active site and act as competitive inhibitors, blocking its function.

The specific substitution pattern of CAS 1000340-37-3 is highly strategic:

  • C4-Chloro Group: This serves as a versatile synthetic handle for introducing larger substituents via cross-coupling reactions. These substituents are often designed to project into the solvent-exposed region of the kinase active site, allowing for modulation of potency and selectivity.[10]

  • C3-Carboxylic Acid: This group can be converted into amides or other functional groups that can form critical hydrogen bonds with the "hinge" region of the kinase, anchoring the inhibitor in the active site.

  • Pyrrole N-H: This group often acts as a hydrogen bond donor, interacting with the backbone of the kinase hinge region, further stabilizing the binding interaction.[13]

Drug_Discovery_Workflow Conceptual Drug Discovery Pathway A Building Block (CAS 1000340-37-3) B Amide Coupling (C3 Position) A->B Introduce Hinge-Binding Moiety C Suzuki or Buchwald-Hartwig Coupling (C4 Position) B->C Introduce Selectivity/Potency Group D Final Kinase Inhibitor Candidate C->D E Biological Evaluation (Potency, Selectivity, ADME) D->E

Caption: Role as an Intermediate in Kinase Inhibitor Synthesis.

This scaffold has been instrumental in the development of inhibitors for numerous kinase families, including Janus kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF1R), and Epidermal Growth Factor Receptor (EGFR).[10][14][15]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. Based on data for structurally related compounds, this compound should be handled with care.[16]

  • Hazard Identification (GHS Classification):

    • H315: Causes skin irritation.[16]

    • H319: Causes serious eye irritation.[16]

    • H335: May cause respiratory irritation.[16]

  • Recommended Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[17]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17]

    • Avoid breathing dust, fumes, or vapors.[4]

    • Wash hands thoroughly after handling and before breaks.[16]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances.[16]

    • Keep the container tightly closed when not in use.[18] Recommended storage is at room temperature.[2]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that provides a validated entry point into the synthesis of sophisticated and high-value therapeutic candidates. Its trifunctional nature allows for a modular and flexible approach to drug design, enabling researchers to systematically explore structure-activity relationships. For scientists and professionals in drug discovery, a thorough understanding of this compound's properties, reactivity, and strategic potential is essential for accelerating the development of next-generation targeted therapies.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Azaindole Derivatives

Introduction: The Privileged Scaffold of 4-Azaindole

The 4-azaindole, or 1H-pyrrolo[3,2-b]pyridine, core is a paramount heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structural architecture, featuring a pyridine ring fused to a pyrrole ring, renders it a crucial bioisostere of both indole and purine systems.[3] This bioisosteric relationship allows 4-azaindole derivatives to mimic the endogenous ligands of various biological targets while offering modulated physicochemical properties. The strategic placement of the nitrogen atom at the 4-position significantly influences the molecule's electron distribution, hydrogen bonding capabilities, aqueous solubility, and metabolic stability compared to its indole counterpart.[1][4] These tunable properties have established 4-azaindole as a "privileged structure," leading to its incorporation into a multitude of therapeutic agents, particularly as kinase inhibitors and antiepileptic drugs.[5][6][7]

This guide provides a comprehensive technical overview of the principal synthetic strategies for constructing the 4-azaindole core, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of both classical and contemporary methodologies, offering field-proven insights into experimental design and optimization.

Classical Approaches to the 4-Azaindole Core

Historically, the synthesis of azaindoles has been adapted from classical indole synthesis methods. While often challenging due to the electronic nature of the pyridine ring, these methods remain valuable tools in the synthetic chemist's arsenal.

The Fischer Indole Synthesis: A Challenging Classic

The Fischer indole synthesis is one of the most renowned methods for indole construction, involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[8] Its application to azaindole synthesis, however, has been historically perceived as inefficient.[9][10] The primary obstacle is the electron-deficient character of the pyridine ring in the key[9][9]-sigmatropic rearrangement step, which is disfavored compared to the electron-rich benzene ring in standard indole synthesis.[9][11]

Despite this challenge, recent studies have demonstrated that the Fischer synthesis can be highly effective for producing 4- and 6-azaindoles, provided the starting pyridylhydrazine contains an electron-donating group (EDG).[9][12] An EDG, such as a methoxy (-OMe) or methylthio (-SMe) group, positioned ortho or para to the hydrazine moiety increases the electron density of the pyridine ring, thereby facilitating the crucial rearrangement and cyclization.[10][11]

Reaction Mechanism & Workflow

The reaction proceeds through a well-established sequence:

  • Hydrazone Formation: The pyridylhydrazine reacts with a carbonyl compound to form a pyridylhydrazone.[8]

  • Tautomerization: The hydrazone tautomerizes to its reactive enamine form.[8]

  • [9][9]-Sigmatropic Rearrangement: The enamine undergoes an acid-catalyzed[9][9]-sigmatropic rearrangement. This is the rate-determining and most challenging step for azaindoles.[8][11]

  • Cyclization & Aromatization: The resulting intermediate rapidly cyclizes and eliminates ammonia to form the aromatic 4-azaindole ring.[8]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization A Pyridylhydrazine + Ketone/Aldehyde B Pyridylhydrazone A->B H⁺ C Enamine Intermediate B->C Tautomerization D Di-imine Intermediate C->D Heat, H⁺ E 4-Azaindole D->E -NH₃ Palladium_Catalyzed_Synthesis cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Final Steps A Amino-halopyridine C Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Heck) A->C B Coupling Partner (Alkyne, Alkene, etc.) B->C D Intramolecular Cyclization C->D E Substituted 4-Azaindole D->E

References

A Comprehensive Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, outlines a detailed synthetic protocol and characterization workflow, and explores its significant applications, particularly in the development of targeted kinase inhibitors.

Core Physicochemical Properties

This compound, also known as 4-Chloro-7-azaindole-3-carboxylic acid, is a functionalized derivative of the 7-azaindole scaffold. The strategic placement of a chlorine atom on the pyridine ring and a carboxylic acid on the pyrrole ring makes it a highly versatile intermediate for creating complex molecular architectures. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Weight 196.59 g/mol [1][2][3]
Molecular Formula C₈H₅ClN₂O₂[1][2][3]
CAS Number 1000340-37-3[1][2]
IUPAC Name This compound[2]
SMILES O=C(O)C1=CNC2=NC=CC(Cl)=C12[2]
Synonyms 4-Chloro-7-azaindole-3-carboxylic acid[3]

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the initial formation of the 7-azaindole core, followed by regioselective functionalization at the 3-position and subsequent chlorination of the pyridine ring. The workflow presented here is a representative pathway based on established organometallic and heterocyclic chemistry principles.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde A->B  POCl₃, DMF  0°C to RT C 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid B->C  KMnO₄ or NaClO₂  Aqueous solvent D This compound C->D  SO₂Cl₂ or NCS  Acetonitrile

References

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety and handling protocols for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key intermediate in the synthesis of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds. The protocols and recommendations outlined herein are designed to ensure the highest standards of safety and experimental integrity.

Understanding the Compound: A Chemist's Perspective

This compound belongs to the pyrrolopyridine class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] The presence of the chlorine atom, the carboxylic acid functional group, and the fused pyrrolopyridine ring system imparts specific reactivity and biological activity, making it a valuable building block for kinase inhibitors that target the ATP-binding site.[3] However, these same features necessitate stringent handling procedures.

The pyrrole moiety can be sensitive to strong acids, while the pyridine ring can be susceptible to nucleophilic substitution. The chloro-substituent, in particular, is a key reactive handle for further synthetic transformations, often involving cross-coupling reactions.[4] Understanding this reactivity is fundamental to safe handling, as it informs the choice of compatible reagents and storage conditions.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. While comprehensive toxicological data for this specific compound is not extensively published, the available Safety Data Sheets (SDS) and data on analogous structures provide a clear indication of the necessary precautions.

GHS Classification and Hazard Statements

Based on available data, this compound is classified with the following hazards:

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationWarningGHS07

This table is a synthesis of data from multiple supplier SDSs. Always refer to the specific SDS for the material you are handling.

The "Warning" signal word and the GHS07 pictogram (exclamation mark) immediately alert the user to the moderate but definite hazards associated with this compound. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the dust.[5]

The Rationale Behind the Hazards

The irritant properties of this compound can be attributed to its acidic nature (carboxylic acid group) and the reactivity of the chlorinated heterocyclic ring. As a fine powder, it can easily become airborne, posing a significant respiratory hazard. Given its role as an intermediate for potent, biologically active molecules like kinase inhibitors, there is a potential for cytotoxic or other specific organ effects with prolonged or repeated exposure, although this is not explicitly stated in all SDSs. Therefore, treating this compound with the same level of caution as a potent active pharmaceutical ingredient (API) is a prudent and self-validating safety measure.[6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of ALARP (As Low As Reasonably Practicable) should guide all handling operations. This is best achieved through a combination of robust engineering controls and appropriate PPE.

Primary Engineering Controls

Given the powdered nature and potential potency of this compound, all manipulations should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure. For weighing and transferring larger quantities, a glove box or an appropriate containment system with dedicated exhaust ventilation is recommended.[7] The rationale for this is to create a physical barrier between the researcher and the chemical, preventing the escape of airborne particles into the laboratory environment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.

  • Hand Protection: Nitrile gloves are suitable for incidental contact. For prolonged handling or in the event of a spill, double-gloving is recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is essential. For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.

The following diagram illustrates the decision-making process for selecting the appropriate level of containment and PPE:

PPE_Selection_Workflow PPE & Containment Decision Workflow start Start: Handling this compound weighing Weighing and Transferring? start->weighing small_scale Small Scale (<1g)? weighing->small_scale Yes large_scale Large Scale (≥1g)? weighing->large_scale No fume_hood Chemical Fume Hood small_scale->fume_hood containment_hood Powder Containment Hood / Glove Box large_scale->containment_hood standard_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->standard_ppe enhanced_ppe Enhanced PPE: - Face Shield & Goggles - Double Nitrile Gloves - Disposable Gown containment_hood->enhanced_ppe spill_risk High Spill Risk? standard_ppe->spill_risk respirator Consider N95 Respirator enhanced_ppe->respirator respirator->spill_risk spill_risk->enhanced_ppe Yes end Proceed with Caution spill_risk->end No

Caption: PPE and containment workflow for handling the compound.

Safe Handling and Storage Protocols: Ensuring Stability and Integrity

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's purity.

Weighing and Transferring

Due to the risk of generating airborne dust, the following "weigh-by-difference" method is recommended:

  • Tare a sealed container (e.g., a vial with a cap) on an analytical balance located inside a chemical fume hood or containment unit.

  • Carefully add the approximate amount of this compound to the container.

  • Seal the container and record the mass.

  • Transfer the powder to the reaction vessel.

  • Reseal the original container and re-weigh it. The difference in mass is the amount of compound transferred.

This method minimizes the time the powdered compound is exposed to the open air, thereby reducing the risk of inhalation and contamination.[8]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials.

  • Incompatible Materials:

    • Strong Oxidizing Agents: The pyrrole ring is susceptible to oxidation.

    • Strong Bases: Can deprotonate the carboxylic acid and potentially react with the chlorinated pyridine ring.

    • Strong Acids: May cause polymerization or degradation of the pyrrole ring.[9]

A chemical compatibility chart should always be consulted before storing this compound in proximity to other chemicals.[10]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup Protocol

The cleanup of a spill should only be performed by trained personnel wearing the appropriate PPE, including respiratory protection.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This should include, at a minimum, double nitrile gloves, a disposable gown, chemical safety goggles, a face shield, and a NIOSH-approved respirator with a particulate filter.

  • Contain the Spill: For a powdered spill, gently cover it with a damp paper towel or absorbent pad to prevent the dust from becoming airborne. Do not sweep the dry powder.[4]

  • Absorb and Collect: Carefully wipe up the dampened material, working from the outside of the spill inwards. Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a detergent solution, followed by a rinse with water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

The following diagram outlines the emergency response workflow for a spill:

Spill_Response_Workflow Emergency Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate seek_medical Seek Medical Attention if Exposed spill->seek_medical ppe Don Full PPE (Respirator, Goggles, Face Shield, Double Gloves, Gown) evacuate->ppe contain Contain Spill (Cover with damp absorbent pad) ppe->contain collect Collect Contaminated Material (Work from outside in) contain->collect decontaminate Decontaminate Surface collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

References

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, frequently serving as a key intermediate in the synthesis of potent, biologically active compounds. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motif is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and validating the potential therapeutic targets of this compound and its derivatives. We will delve into the rationale behind selecting initial target families, present detailed experimental workflows for target deconvolution, and outline computational strategies to accelerate discovery. This document is designed not as a rigid set of instructions, but as a strategic manual, empowering researchers with the foundational knowledge and practical methodologies to unlock the full therapeutic promise of this chemical entity.

Introduction: The Pyrrolo[2,3-b]pyridine Core as a Kinase Inhibitor Scaffold

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a bioisostere of indole and a recurring structural feature in a multitude of kinase inhibitors. Its unique electronic properties and ability to form critical hydrogen bonds with the hinge region of kinase active sites make it an ideal starting point for inhibitor design. Derivatives of this scaffold have demonstrated potent and selective inhibition of several key kinase families implicated in oncology and inflammatory diseases.

Given that this compound is a well-established intermediate in the synthesis of such compounds, a logical starting point for target identification is to explore the kinase families that are known to be modulated by structurally related molecules.[1] These include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2][3][4]

  • Cyclin-Dependent Kinases (CDKs) : Master regulators of the cell cycle, with aberrant activity often driving uncontrolled cell proliferation in cancer.[1][5][6]

  • Fibroblast Growth Factor Receptor (FGFR) : Involved in cell proliferation, differentiation, and migration; its dysregulation is linked to various cancers.[7][8][9]

  • Janus Kinases (JAKs) : Key components of the JAK-STAT signaling pathway, which is central to immune response and hematopoiesis, and is often dysregulated in inflammatory diseases and hematological malignancies.[10][11][12][13]

This guide will therefore focus on methodologies to investigate the interaction of this compound and its derivatives with these and other potential kinase targets.

Predicted Therapeutic Target Classes and Rationale

Based on the extensive body of literature surrounding the pyrrolo[2,3-b]pyridine scaffold, we can logically prioritize several kinase families as high-probability targets.

Receptor Tyrosine Kinases (RTKs)

  • VEGFR Family: The VEGF signaling pathway is a primary driver of tumor angiogenesis.[3][4] Inhibiting VEGFR2, the main mediator of this pathway, is a clinically validated anti-cancer strategy.[14][15] The pyrrolo[2,3-b]pyridine core is a common feature in many VEGFR inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: VEGFR2 Signaling Pathway.

  • FGFR Family: Aberrations in FGFR signaling are oncogenic drivers in a variety of tumors.[7] Small molecule inhibitors targeting the ATP-binding site of FGFRs have shown clinical efficacy.[8][9]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response

Caption: FGFR Signaling Pathway.

Non-Receptor Tyrosine Kinases

  • JAK Family: The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[10][13] Its inappropriate activation is a key factor in myeloproliferative neoplasms and autoimmune diseases.[11]

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK STAT STAT Receptor->STAT STAT Recruitment JAK->Receptor JAK->STAT STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Caption: JAK-STAT Signaling Pathway.

Serine/Threonine Kinases

  • CDK Family: As transcriptional regulators, CDK8 and its paralog CDK19 are implicated in various cancers through their role in the Mediator complex.[5][6] Overexpression of CDK8 is linked to aberrant activation of oncogenic signaling pathways.[6]

CDK8_Signaling_Pathway cluster_nucleus Nucleus CDK8_Module CDK8/CycC/MED12/13 Mediator Mediator Complex CDK8_Module->Mediator Association Transcription_Factors Transcription Factors (e.g., STAT, SMAD, β-catenin) CDK8_Module->Transcription_Factors Phosphorylation RNAPII RNA Polymerase II Mediator->RNAPII Regulation Gene_Expression Target Gene Expression RNAPII->Gene_Expression Transcription Transcription_Factors->Gene_Expression Activation/Repression

Caption: CDK8 in Transcriptional Regulation.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining direct target capture with cell-based functional assays is essential for robust target identification and validation.

Target_ID_Workflow Start 4-Chloro-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid Derivative Affinity_Chrom Affinity Chromatography- Mass Spectrometry Start->Affinity_Chrom Cell_Assay Cell-Based Kinase Assays Start->Cell_Assay Hit_Proteins Candidate Target Proteins Affinity_Chrom->Hit_Proteins Cell_Assay->Hit_Proteins Validation Target Validation (e.g., CETSA, Knockdown) Hit_Proteins->Validation Validated_Target Validated Therapeutic Target Validation->Validated_Target

Caption: Experimental Target Identification Workflow.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This powerful technique allows for the unbiased identification of proteins that directly bind to the compound of interest.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of the Ligand:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The carboxylic acid group is a common point for modification.

    • Incubate the derivatized compound with the activated beads according to the manufacturer's protocol to achieve covalent linkage.

    • Thoroughly wash the beads to remove any non-covalently bound compound.

  • Protein Binding:

    • Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line known to overexpress a suspected target kinase).

    • Incubate the cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation to allow for protein binding.

    • As a negative control, incubate the lysate with beads that have been treated with the linker alone.

  • Washing:

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads. This can be achieved by:

      • Competitive elution with a high concentration of the free (non-immobilized) compound.

      • Changing the pH or salt concentration to disrupt the protein-ligand interaction.

  • Protein Identification by Mass Spectrometry:

    • Denature, reduce, and alkylate the eluted proteins.

    • Digest the proteins into peptides using an enzyme such as trypsin.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

  • Data Analysis:

    • Compare the proteins identified from the compound-immobilized beads with those from the negative control beads. Proteins that are significantly enriched in the compound sample are considered potential binding partners.

In Vitro Kinase Activity Assays

These assays are crucial for confirming whether the compound inhibits the enzymatic activity of the candidate kinases identified through AC-MS or predicted based on structural similarity.

Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Compound Preparation:

    • Prepare a stock solution of this compound or its derivative in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted compound or a DMSO control.

    • Add the kinase of interest and a suitable kinase substrate peptide in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Allow a brief pre-incubation (10-15 minutes) for the compound to bind to the kinase.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert the produced ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase TargetPredicted IC50 Range (nM)Rationale
VEGFR210 - 500High prevalence in pyrrolo[2,3-b]pyridine inhibitors.
CDK850 - 1000Emerging target for this scaffold.
FGFR120 - 750Known target for related compounds.
JAK2100 - 2000Potential for anti-inflammatory/hematological applications.
Table 1: Hypothetical IC50 values for a derivative of this compound against a panel of kinases.
Target Validation in a Cellular Context

Confirming that the compound engages and inhibits the target protein within a living cell is a critical validation step.

Cell-Based Assays:

  • Western Blotting: Treat cells with the compound and analyze the phosphorylation status of downstream substrates of the target kinase. A decrease in substrate phosphorylation indicates target inhibition.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

  • Gene Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein can determine if the cellular effects of the compound are dependent on the presence of that target.

Computational Approaches for Target Prediction

In silico methods can significantly narrow down the list of potential targets before embarking on extensive experimental work.

Computational_Workflow Start Compound Structure Similarity_Search Ligand-Based: 2D/3D Similarity Search Start->Similarity_Search Docking Structure-Based: Molecular Docking Start->Docking Predicted_Targets Predicted Targets Similarity_Search->Predicted_Targets Docking->Predicted_Targets Target_DB Protein Target Database (e.g., PDB) Target_DB->Docking Experimental_Validation Experimental Validation Predicted_Targets->Experimental_Validation

Caption: Computational Target Prediction Workflow.

Ligand-Based Virtual Screening

This approach is based on the principle that structurally similar molecules are likely to have similar biological activities.[16]

  • 2D/3D Similarity Searching: The structure of this compound can be used as a query to search databases of known bioactive compounds (e.g., ChEMBL) to identify molecules with similar scaffolds that have known targets.

Structure-Based Virtual Screening (Molecular Docking)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.[17]

Protocol: Molecular Docking using AutoDock Vina

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges using software like AutoDock Tools.[16]

  • Preparation of the Ligand:

    • Generate a 3D structure of this compound or its derivative.

    • Assign rotatable bonds and save the ligand in the required PDBQT format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the kinase where the ligand is expected to bind.

  • Running the Docking Simulation:

    • Use AutoDock Vina to dock the prepared ligand into the grid box of the receptor. Vina will explore different conformations and orientations of the ligand and score them based on a calculated binding affinity.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinity scores (in kcal/mol). A lower binding energy generally indicates a more favorable interaction.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.

Conclusion and Future Directions

This compound is a valuable chemical scaffold with significant potential for the development of targeted therapeutics, particularly kinase inhibitors. This guide has outlined a systematic and integrated approach to identify and validate its potential molecular targets. By combining predictive computational methods with robust experimental workflows, researchers can efficiently navigate the complex process of target deconvolution. The initial focus on known targets of the pyrrolo[2,3-b]pyridine core, such as VEGFR, FGFR, CDKs, and JAKs, provides a strong foundation for investigation. However, the unbiased nature of techniques like affinity chromatography-mass spectrometry leaves open the possibility of discovering novel, unexpected targets, further broadening the therapeutic potential of this versatile chemical entity. The successful identification and validation of a target is the first critical step in a long but rewarding journey towards developing novel and effective medicines.

References

An In-Depth Technical Guide to the Discovery of Novel Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique physicochemical properties, including the capacity for bidentate hydrogen bonding, have rendered it an exceptional hinge-binding motif for kinase inhibitors.[2][3] This guide provides a comprehensive technical overview of the discovery of novel pyrrolo[2,3-b]pyridine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for constructing this versatile scaffold, explore its diverse biological applications with a focus on kinase inhibition, and elucidate the critical structure-activity relationships that govern its therapeutic potential. This document aims to serve as a practical resource, bridging fundamental chemistry with applied pharmacology to accelerate the development of next-generation therapeutics based on the pyrrolo[2,3-b]pyridine framework.

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Drug Discovery

The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly subtle modification has profound implications for the molecule's electronic distribution and hydrogen bonding capabilities, often leading to enhanced binding affinity and improved physicochemical properties compared to its indole counterparts. This has led to its extensive use in the development of inhibitors for a wide array of protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer.[2][4]

The strategic advantage of the 7-azaindole scaffold lies in its ability to form two hydrogen bonds with the kinase hinge region, a critical interaction for potent and selective inhibition.[2] This bidentate interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substituents at other positions of the scaffold to achieve desired potency and selectivity profiles. The success of this approach is exemplified by the FDA-approved B-RAF inhibitor, vemurafenib, which features a 7-azaindole core and was discovered through a fragment-based drug design strategy.[2]

G cluster_0 Pyrrolo[2,3-b]pyridine Scaffold cluster_1 Key Properties cluster_2 Mechanism of Action cluster_3 Therapeutic Applications Scaffold Pyrrolo[2,3-b]pyridine (7-Azaindole) Properties Bioisostere of Indole Enhanced H-bonding Improved Physicochemical Properties Scaffold->Properties Exhibits MoA Bidentate H-bonding to Kinase Hinge Scaffold->MoA Enables Applications Kinase Inhibitors (e.g., B-RAF, FGFR, GSK-3β) Anticancer Agents Neurodegenerative Diseases MoA->Applications Leads to

Synthetic Strategies for Pyrrolo[2,3-b]pyridine Derivatives

The synthesis of substituted pyrrolo[2,3-b]pyridines is a cornerstone of research in this area. A variety of synthetic routes have been developed, often starting from commercially available pyridine or pyrrole precursors.

Cyclocondensation Reactions

A common and effective method for constructing the pyrrolo[2,3-b]pyridine core is through cyclocondensation reactions.[1][5] This approach often involves the reaction of a 2-aminopyrrole derivative with a suitable dielectrophile.

Experimental Protocol: Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridines via Cyclocondensation [1][6]

  • Starting Material Preparation: Synthesize 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile from the appropriate precursors as previously described.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of the 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivative in glacial acetic acid.

  • Addition of Reagents: Add 10 mmol of an active methylene compound (e.g., acetylacetone, ethyl cyanoacetate, or malononitrile) to the solution.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Reaction Conditions: Stir the mixture at reflux for the time indicated by TLC monitoring until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1H-pyrrolo[2,3-b]pyridine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, MS, ¹H NMR, and ¹³C NMR.[1]

Cross-Coupling Reactions

Modern synthetic organic chemistry has enabled the late-stage functionalization of the pyrrolo[2,3-b]pyridine scaffold through various cross-coupling reactions. This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki Cross-Coupling for C-4 Arylation [4]

  • Starting Material: Begin with a suitable halogenated pyrrolo[2,3-b]pyridine, such as 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine.

  • Reaction Setup: In a microwave vial, combine the halogenated pyrrolo[2,3-b]pyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., dioxane/water).

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the C-4 arylated product.

G Start Starting Materials (e.g., 2-Aminopyrrole, Halogenated Pyrrolopyridine) Cyclo Cyclocondensation Start->Cyclo Cross Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Cross Product Substituted Pyrrolo[2,3-b]pyridine Derivatives Cyclo->Product Cross->Product Library Diverse Compound Library for SAR Product->Library

Biological Applications and Target-Specific Assays

Pyrrolo[2,3-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][7] A significant portion of this activity stems from their ability to inhibit protein kinases.

Kinase Inhibition

The 7-azaindole scaffold has been successfully employed to develop inhibitors for a variety of kinases, including:

  • B-RAF: Several pyrrolo[2,3-b]pyridine-based inhibitors target the V600E mutant of B-RAF, a key driver in melanoma.[8]

  • GSK-3β: Potent and selective inhibitors of glycogen synthase kinase-3β have been developed for the potential treatment of Alzheimer's disease.[7]

  • FGFR: Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against fibroblast growth factor receptors, which are implicated in various cancers.[9]

  • PI3K: The 7-azaindole scaffold has been utilized to discover novel inhibitors of phosphoinositide 3-kinase, a critical node in cell signaling pathways.[10]

  • TNIK, CDK8, JAK1: This versatile scaffold has also yielded potent inhibitors of TRAF2 and NCK-interacting kinase (TNIK), cyclin-dependent kinase 8 (CDK8), and Janus kinase 1 (JAK1).[11][12][13][14]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: B-RAF V600E) [8]

  • Reagents: Recombinant human B-RAF V600E enzyme, kinase buffer, ATP, and a suitable substrate (e.g., MEK1).

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the B-RAF V600E enzyme. Incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Reaction Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assays

To assess the biological activity of these compounds in a more physiologically relevant context, cellular assays are employed.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Culture: Seed human cancer cell lines (e.g., melanoma cell line A375, which harbors the B-RAF V600E mutation) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For pyrrolo[2,3-b]pyridine derivatives, SAR exploration has revealed key structural features that govern their biological activity.

Position Modification Impact on Activity Reference
N1 AlkylationCan modulate selectivity and potency.[15]
C2 Carboxamide derivativesCan lead to potent and selective inhibitors (e.g., for PDE4B).[15]
C3 Substitution with various groupsWell-tolerated and can lead to a significant increase in potency.[10]
C4 ArylationCan introduce key interactions with the target protein.[4]
C5 Substitution with aryl groupsCan occupy the DFG-motif and gatekeeper regions of kinases.[4][13]

Key SAR Insights:

  • Hinge Binding: The N1 nitrogen and the NH group of the pyrrole ring are critical for the bidentate hydrogen bonding with the kinase hinge region.

  • Hydrophobic Pockets: Substituents at various positions can be tailored to occupy specific hydrophobic pockets within the ATP-binding site of the target kinase, thereby enhancing potency and selectivity.

  • Gatekeeper Residue: The nature of the substituent at positions that interact with the gatekeeper residue can be a key determinant of selectivity among different kinases.

Scaffold [label=< Pyrrolo[2,3-b]pyridine Core PositionModification Impact N1Modulates selectivity/potency C2Potent & selective inhibitors (e.g., carboxamides) C3Increases potency C4Introduces key interactions C5Occupies DFG-motif/gatekeeper regions

>]; } "Structure-Activity Relationship (SAR) summary for the pyrrolo[2,3-b]pyridine scaffold."

Conclusion

The pyrrolo[2,3-b]pyridine scaffold continues to be a highly valuable framework in the discovery of novel therapeutics, particularly in the realm of kinase inhibition. Its inherent ability to form key interactions with the kinase hinge region, combined with the synthetic tractability that allows for extensive decoration of the core structure, ensures its continued relevance in medicinal chemistry. This guide has provided a technical overview of the key aspects of the discovery process for novel pyrrolo[2,3-b]pyridine derivatives, from their synthesis to their biological evaluation and SAR analysis. It is our hope that the detailed protocols and insights presented herein will serve as a valuable resource for researchers dedicated to advancing this promising class of molecules into clinically effective drugs.

References

Methodological & Application

Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: An Essential Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of 7-azaindole, is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development.[1] Its rigid structure, featuring both a pyrrole and a pyridine ring, mimics the purine core, making it a valuable scaffold for the design of kinase inhibitors and other therapeutic agents. The strategic placement of the chloro and carboxylic acid functionalities at the 4- and 3-positions, respectively, provides versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This application note provides a comprehensive, three-step synthesis protocol for this compound, commencing from the commercially available 7-azaindole. The synthesis involves an initial chlorination, followed by a regioselective Vilsmeier-Haack formylation, and culminates in a mild oxidation to yield the target carboxylic acid. Each step has been optimized to ensure high yields and purity, with detailed mechanistic insights and practical considerations for researchers in the field.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a robust three-step sequence as illustrated below. This pathway is designed for efficiency and scalability, employing well-established and reliable chemical transformations.

Overall Synthesis Scheme Start 7-Azaindole Intermediate1 4-Chloro-7-azaindole Start->Intermediate1 Step 1: Chlorination Intermediate2 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Intermediate1->Intermediate2 Step 2: Vilsmeier-Haack Formylation FinalProduct This compound Intermediate2->FinalProduct Step 3: Pinnick Oxidation

Caption: Overall synthetic workflow from 7-azaindole to the final product.

Part 1: Synthesis of 4-Chloro-7-azaindole (Intermediate 1)

The initial step involves the regioselective chlorination of 7-azaindole at the C4 position. This is achieved by first activating the pyridine ring through N-oxidation, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol
  • N-Oxidation: To a solution of 7-azaindole (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-azaindole-N-oxide.

  • Chlorination: To the crude 7-azaindole-N-oxide, add phosphorus oxychloride (POCl₃, 3-5 equivalents) and heat the mixture at 80-90 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-chloro-7-azaindole.

Causality and Experimental Insights

The N-oxidation of the pyridine nitrogen increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. The subsequent reaction with POCl₃ proceeds via a mechanism where the N-oxide oxygen attacks the phosphorus center, leading to the formation of a reactive intermediate that facilitates the introduction of a chlorine atom at the C4 position. Careful control of the temperature during the addition of POCl₃ is crucial to prevent side reactions.

Part 2: Vilsmeier-Haack Formylation of 4-Chloro-7-azaindole (Intermediate 2)

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] In this step, the Vilsmeier reagent, prepared in situ from phosphorus oxychloride and N,N-dimethylformamide (DMF), acts as the electrophile to introduce a formyl group at the electron-rich C3 position of the pyrrole ring of 4-chloro-7-azaindole.

Experimental Protocol
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 equivalents) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid.

  • Formylation: Dissolve 4-chloro-7-azaindole (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture for 1 hour, during which a precipitate should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.[6]

  • The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Mechanistic Rationale

The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that preferentially attacks the electron-rich C3 position of the pyrrole ring of 4-chloro-7-azaindole. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the desired aldehyde.

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 4_Chloro_7_azaindole 4-Chloro-7-azaindole Iminium_Salt Iminium Salt Intermediate 4_Chloro_7_azaindole->Iminium_Salt + Vilsmeier Reagent Aldehyde 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Part 3: Pinnick Oxidation to this compound (Final Product)

The final step is the oxidation of the aldehyde to a carboxylic acid. The Pinnick oxidation is the method of choice for this transformation due to its mild reaction conditions and high tolerance for various functional groups, which is particularly important for heteroaromatic substrates.[7][8][9] This method utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger.

Experimental Protocol
  • In a round-bottom flask, dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 equivalent) in a mixture of tert-butanol and water (e.g., a 4:1 ratio).

  • Add 2-methyl-2-butene (5 equivalents) to the solution to act as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water.

  • Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously for 12-16 hours at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture to pH 2-3 with 1 M HCl, which should cause the carboxylic acid to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Scientific Principles of Pinnick Oxidation

The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is formed in situ from sodium chlorite under weakly acidic conditions.[10][11] The aldehyde is oxidized to the carboxylic acid, while hypochlorous acid (HOCl) is generated as a byproduct. The 2-methyl-2-butene is added as a scavenger to react with the electrophilic HOCl, preventing side reactions such as the chlorination of the aromatic rings or the oxidation of other sensitive functional groups.

Data Summary

StepStarting MaterialKey ReagentsSolvent(s)Temperature (°C)Time (h)Expected Yield (%)
17-Azaindolem-CPBA, POCl₃Dichloromethane0 to 906-960-70
24-Chloro-7-azaindolePOCl₃, DMFDMF0 to 705-775-85
34-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-Butanol/WaterRoom Temp12-1685-95

Conclusion

The three-step synthesis protocol detailed in this application note provides a reliable and efficient route to this compound. By leveraging well-understood and robust chemical transformations, this guide enables researchers in drug discovery and development to access this valuable building block in high yield and purity. The provided experimental details, coupled with mechanistic insights, are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has cemented its status as a "privileged scaffold" in medicinal chemistry, particularly in the rational design of protein kinase inhibitors.[1][2] Its structure is a bioisosteric mimic of both indole and the adenine core of ATP, the universal substrate for all kinases, allowing it to effectively target the highly conserved ATP-binding site.[1] The strategic incorporation of a nitrogen atom at the 7-position imparts several key advantages over the traditional indole core. This nitrogen can act as a crucial hydrogen bond acceptor, enhancing interactions with the "hinge region" of the kinase domain.[1] Furthermore, this modification generally improves physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.[1][3]

This guide focuses on a particularly versatile derivative: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . This building block is pre-functionalized with two orthogonal synthetic handles. The carboxylic acid at the C3 position is primed for robust amide bond formation, allowing for the exploration of the solvent-exposed region of the ATP-binding site. The chloro group at the C4 position provides a reactive site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling further diversification to optimize potency and selectivity. This dual functionality makes it an exceptionally valuable starting material for generating diverse libraries of potent and selective kinase inhibitors against a wide array of targets.[4]

Key Kinase Targets and Therapeutic Relevance

The 7-azaindole scaffold has been successfully employed to develop inhibitors for numerous kinase families implicated in oncology, inflammation, and autoimmune diseases.[2] Dysregulation of kinase signaling is a hallmark of many pathologies, making them a major class of therapeutic targets.

Notable Kinase Targets for 7-Azaindole Scaffolds:

Kinase Target FamilyTherapeutic AreaRole in Disease and Rationale for InhibitionRepresentative References
JAK (Janus Kinases) Inflammation, Autoimmune Disorders, CancerJAKs are central to cytokine signaling pathways (JAK/STAT) that drive immune responses. JAK1/3 inhibition is a validated strategy for rheumatoid arthritis and other autoimmune conditions.[5][6][5][6][7]
VEGFR (Vascular Endothelial Growth Factor Receptors) OncologyVEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply.[8][9][10][8][9][10][11][12]
TGFβRI (Transforming Growth Factor-beta Receptor I) Oncology, FibrosisThe TGF-β pathway is involved in cell growth, differentiation, and immune regulation. In advanced cancers, it can promote tumor progression and suppress anti-tumor immunity.[1][13][1][13]
p38 MAP Kinase Inflammationp38 MAP kinases are activated by cellular stress and inflammatory cytokines, playing a key role in the production of TNF-α and IL-1. Inhibition is pursued for treating chronic inflammatory diseases.[14][15][14][15]
c-Met OncologyThe c-Met receptor tyrosine kinase is involved in cell motility, invasion, and proliferation. Its aberrant activation is a driver in many types of cancer, making it a target for metastatic disease.[1][16][1][16]
FGFR (Fibroblast Growth Factor Receptors) OncologyFGFR signaling aberrations (amplifications, mutations) are oncogenic drivers in various cancers, including bladder and lung cancer.[17][17]
Illustrative Signaling Pathway: The JAK-STAT Cascade

The JAK-STAT pathway is a critical signaling cascade targeted by numerous 7-azaindole-based inhibitors. Its inhibition can modulate the inflammatory responses central to many autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT (Inactive) JAK->STAT 4. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_P STAT-P (Active) Dimer STAT-P Dimer STAT_P->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene Gene Transcription (e.g., Inflammatory Mediators) Nucleus->Gene 7. Gene Regulation Inhibitor 7-Azaindole Inhibitor (e.g., JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for 7-azaindole-based inhibitors.

Experimental Protocols

Part 1: Synthesis of a 7-Azaindole Amide Derivative

This protocol details a general and robust method for coupling this compound with a representative amine using a standard peptide coupling reagent.

Causality and Rationale: Direct condensation of a carboxylic acid and an amine is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[18] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are used to convert the carboxylic acid into a highly reactive acylisourea or active ester intermediate.[19][20] This intermediate readily reacts with the amine nucleophile to form the stable amide bond under mild conditions, preventing racemization if chiral centers are present.[21] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the ammonium salt of the amine and to scavenge the acid byproduct generated during the reaction.[20]

Synthesis_Workflow cluster_reaction Reaction Steps cluster_workup Work-up & Purification Start 4-Chloro-1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid Activation 1. Activation of Carboxylic Acid Start->Activation Amine Primary or Secondary Amine (R1R2-NH) Coupling 2. Nucleophilic Attack by Amine Amine->Coupling Reagents Coupling Reagents (e.g., HATU, EDC/HOBt) + Base (DIPEA) + Solvent (DMF) Reagents->Activation Activation->Coupling Quench 3. Aqueous Quench Coupling->Quench Extract 4. Extraction with Organic Solvent Quench->Extract Purify 5. Column Chromatography Extract->Purify Product Final Product: 4-Chloro-3-(amide)-1H-pyrrolo[2,3-b]pyridine Purify->Product

Caption: General workflow for the amide coupling synthesis.

Protocol: Amide Coupling using HATU

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Stir the solution at room temperature until all solid has dissolved.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by DIPEA (3.0 eq).

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Kinase Inhibition Assay

This protocol describes a common luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound.

Principle of the Assay: The assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay (Promega) is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[22][23] An effective inhibitor will reduce kinase activity, leading to less ADP formation and a lower luminescent signal.[22]

Assay_Principle cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection (Luminescence) Kinase Kinase ADP ADP Kinase->ADP Phosphorylation Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase ADP_Glo ADP-Glo™ Reagent (Depletes ATP) ADP->ADP_Glo Stops Reaction Inhibitor Synthesized Inhibitor Inhibitor->Kinase Detection_Reagent Kinase Detection Reagent (Converts ADP -> ATP) ADP_Glo->Detection_Reagent Generates new ATP (from ADP) Luciferase Luciferase Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of a luminescence-based kinase inhibition assay (e.g., ADP-Glo™).

Protocol: Luminescence-Based IC₅₀ Determination

Materials:

  • Kinase of interest (e.g., JAK1, VEGFR2)

  • Specific kinase substrate peptide

  • ATP solution

  • Synthesized inhibitor compound, dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Inhibitor Dilution: Prepare a serial dilution series of the inhibitor compound in a separate plate. Start with a high concentration (e.g., 10 mM) in 100% DMSO and perform 1:3 or 1:5 serial dilutions. This will be your compound source plate.

  • Reaction Plate Setup: In a white, opaque assay plate, add a small volume (e.g., 1-5 µL) of the serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically, often near the Kₘ for the substrate.

    • Add the kinase/substrate mixture to the wells containing the inhibitor.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer (at a concentration close to the Kₘ for ATP). Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • ADP Detection - Step 1: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from DMSO-only wells (no inhibitor) as 100% activity and wells without kinase as 0% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[22]

Data Presentation and Structure-Activity Relationship (SAR)

The ultimate goal is to develop inhibitors that are not only potent against the target kinase but also selective over other kinases to minimize off-target effects. Data should be presented clearly to compare potency and selectivity.

Table 2: Sample Inhibitory Activity Profile

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Selectivity Ratio (Off-Target 1 / Target)
AZ-001 151,500>10,000100
AZ-002 84008,50050
Staurosporine 510202

Staurosporine is included as a non-selective, pan-kinase inhibitor control.

Interpreting the Data and SAR Insights: The data in Table 2 would suggest that compound AZ-001 is a promising lead. While slightly less potent than AZ-002 , its 100-fold selectivity over Off-Target Kinase 1 is superior. This highlights the critical balance between potency and selectivity in drug development.[24]

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of the inhibitor and observing the effect on activity. For inhibitors derived from this compound, the primary point of modification is the amine coupled to the C3-carboxamide.

  • Exploring Hydrophobic Pockets: Varying the R-groups on the amine allows chemists to probe different pockets within the ATP-binding site. For example, replacing a simple benzylamine with a bulkier naphthylmethylamine or a substituted phenylamine can reveal favorable (or unfavorable) interactions that dictate potency and selectivity.[25]

  • Improving Physicochemical Properties: The choice of amine can also be used to tune properties like solubility and cell permeability. Incorporating polar groups or basic nitrogen atoms can enhance aqueous solubility, a common challenge with kinase inhibitors.[3]

  • Modulating Selectivity: Subtle changes in the amide substituent can drastically alter the selectivity profile. An inhibitor might fit perfectly into the active site of JAK1 but clash with a single different amino acid residue in the homologous JAK2 active site, leading to high selectivity.[6]

By iteratively applying the synthetic and biochemical protocols described, researchers can systematically refine the structure of their inhibitors to achieve the desired profile of high potency, excellent selectivity, and favorable drug-like properties.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Chloro-7-Azaindole for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold and the Power of C-C Bond Formation

The 7-azaindole nucleus is a cornerstone structural motif in medicinal chemistry, gracing the architecture of numerous biologically active molecules and approved pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for indole have rendered it a "privileged scaffold" in drug design. The functionalization of this core, particularly through the formation of carbon-carbon bonds at various positions, allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as a robust and versatile method for forging C-C bonds, lauded for its broad substrate scope and functional group tolerance.[1][2][3]

This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of 4-chloro-7-azaindole, a common building block in drug discovery programs. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering insights grounded in mechanistic principles to empower researchers to successfully implement and adapt this critical transformation.

The Rationale Behind Experimental Choices: A Mechanistic Perspective

The successful execution of a Suzuki-Miyaura coupling, especially on a heteroaromatic substrate like 4-chloro-7-azaindole, hinges on the judicious selection of reaction components. The presence of the nitrogen atom in the pyridine ring and the N-H group in the pyrrole ring can present challenges, such as catalyst inhibition.[4] Therefore, understanding the role of each component is paramount.

Catalyst and Ligand Selection: The Heart of the Transformation

The choice of the palladium catalyst and its associated ligand is the most critical factor for a successful Suzuki coupling of heteroaryl chlorides. While traditional catalysts like Pd(PPh₃)₄ can be effective for more reactive aryl bromides and iodides, the less reactive C-Cl bond in 4-chloro-7-azaindole necessitates a more sophisticated catalytic system.[5][6]

Modern catalyst systems for this transformation typically employ bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step of the catalytic cycle and stabilize the active Pd(0) species. Buchwald's biaryl phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have proven to be particularly effective for the coupling of challenging heteroaryl chlorides.[1][7] The use of pre-formed palladium precatalysts, like (SPhos)Pd G2 or (XPhos)Pd G3, is often preferred as they are air-stable and provide a reliable source of the active catalytic species.

The rationale for using these ligands lies in their ability to:

  • Facilitate Oxidative Addition: The electron-rich nature of the phosphine increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the C-Cl bond.

  • Promote Reductive Elimination: The steric bulk of the ligands promotes the final, product-forming reductive elimination step.

  • Prevent Catalyst Deactivation: The presence of the nitrogen atoms in 7-azaindole can lead to catalyst deactivation through coordination to the palladium center. Bulky ligands can help to mitigate this by sterically shielding the metal.

The Crucial Role of the Base

The base in a Suzuki-Miyaura coupling serves multiple essential functions:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9]

  • Facilitating the Catalytic Cycle: The base is involved in the regeneration of the active catalyst.

For the coupling of 4-chloro-7-azaindole, a moderately strong inorganic base is typically employed. Potassium phosphate (K₃PO₄) is a common and effective choice.[1] Other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be used, but K₃PO₄ often provides a good balance of reactivity and functional group tolerance. The choice of base can influence the reaction rate and selectivity, and in some cases, empirical screening may be necessary.[8]

Solvent Systems: More Than Just a Medium

The solvent plays a critical role in solubilizing the reactants and catalyst, and it can also influence the reaction mechanism and outcome.[10][11] For the Suzuki coupling of 4-chloro-7-azaindole, a mixture of an organic solvent and water is commonly used. A popular choice is a mixture of 1,4-dioxane and water .[1] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Other ethereal solvents like tetrahydrofuran (THF) can also be used. The choice of solvent can impact the reaction temperature and the solubility of all components, which is crucial for achieving high yields.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex + Ar-X Transmetalation Transmetalation PdII_diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_diaryl + [Ar'B(OH)₃]⁻ ArBOH2 Ar'B(OH)₂ Base Base (e.g., K₃PO₄) ArBOH2->Base Activation Boronate [Ar'B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Product Formation ArX Ar-X (4-chloro-7-azaindole)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-chloro-7-azaindole with a generic arylboronic acid.

Materials and Reagents
  • 4-Chloro-7-azaindole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., (SPhos)Pd G2, 1-5 mol%)

  • SPhos ligand (if not using a precatalyst, in slight excess relative to the palladium source)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2-3 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate or oil bath

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-chloro-7-azaindole (1.0 eq), the arylboronic acid (1.2-1.5 eq), potassium phosphate (2-3 eq), and the palladium precatalyst (e.g., (SPhos)Pd G2, 1-5 mol%).

    • Seal the flask or vial with a septum.

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water. The concentration should be approximately 0.1-0.2 M with respect to the 4-chloro-7-azaindole.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or on a heating block set to the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure 4-aryl-7-azaindole product.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Chloro-7-azaindole - Arylboronic Acid - K₃PO₄ - Pd Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvents Add Degassed Solvents (Dioxane/Water) inert->solvents heat Heat and Stir (80-110 °C) solvents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (EtOAc/Water Extraction) cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Pure 4-Aryl-7-Azaindole purify->product

Caption: A streamlined workflow for the Suzuki coupling of 4-chloro-7-azaindole.

Quantitative Data Summary

The following table provides representative reaction conditions and yields for the Suzuki coupling of 4-chloro-7-azaindole with various arylboronic acids, based on literature precedents.[1][12]

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid(SPhos)Pd G2 (2)K₃PO₄ (2)Dioxane/H₂O (5:1)1001295
24-Methoxyphenylboronic acid(XPhos)Pd G3 (1.5)K₃PO₄ (2)Dioxane/H₂O (4:1)801892
33-Thienylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃ (2)Toluene/H₂O (10:1)1102488
44-Fluorophenylboronic acidPd₂(dba)₃/SPhos (1/2)K₃PO₄ (2.5)Dioxane/H₂O (5:1)1001690

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents (e.g., wet solvent, old boronic acid)- Incorrect base or insufficient amount- Use a fresh batch of catalyst or a precatalyst.- Ensure proper degassing of solvents and thorough inerting of the reaction vessel.- Use anhydrous solvents and fresh, high-purity boronic acid.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and ensure at least 2 equivalents are used.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) - Reaction temperature is too high- Presence of oxygen- Lower the reaction temperature.- Improve the inert atmosphere technique.
Decomposition of Starting Material or Product - Reaction temperature is too high- Prolonged reaction time- Reduce the reaction temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Difficulty in Purification - Close polarity of product and byproducts- Optimize the chromatography solvent system.- Consider a different work-up procedure, such as an acidic or basic wash, to remove certain impurities.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-chloro-7-azaindole is a powerful and reliable method for the synthesis of diverse libraries of 4-aryl-7-azaindole derivatives. By understanding the key roles of the catalyst, ligand, base, and solvent, and by following a well-defined experimental protocol, researchers can confidently employ this reaction to accelerate their drug discovery and development efforts. The use of modern, highly active catalyst systems has largely overcome the challenges associated with the coupling of this important heteroaryl chloride, making it an accessible and indispensable tool in the synthetic chemist's arsenal.

References

Application Note: Comprehensive Analytical Characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development.[1] Its pyrrolopyridine core is a key structural motif in the design of various biologically active molecules, including kinase inhibitors for potential therapeutic applications in oncology and inflammatory diseases.[1] Rigorous and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of this molecule, which are critical prerequisites for its use in drug discovery and development.

This application note provides a detailed guide to the analytical methodologies for the thorough characterization of this compound. The protocols and insights provided herein are designed to be a practical resource for researchers, enabling them to establish a robust analytical control strategy for this important synthetic intermediate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular FormulaC₈H₅ClN₂O₂[1]
Molecular Weight196.59 g/mol [1]
AppearanceExpected to be a solid[2]
StorageRoom temperature[1]

Overall Analytical Workflow

A systematic approach to the characterization of this compound is crucial. The following diagram illustrates a recommended analytical workflow.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Solid-State Properties cluster_3 Stability Assessment Purity_Identity Purity & Identity Assessment HPLC HPLC Analysis (Purity Assay) Purity_Identity->HPLC LCMS LC-MS Analysis (Identity Confirmation & Impurity Profiling) Purity_Identity->LCMS Forced_Deg Forced Degradation Studies (ICH Guidelines) HPLC->Forced_Deg Stability-Indicating Method Structure Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Structure->NMR FTIR FTIR Spectroscopy (Functional Groups) Structure->FTIR Solid_State Solid-State Analysis Thermal Thermal Analysis (DSC/TGA) Solid_State->Thermal Stability Stability Evaluation Stability->Forced_Deg

Caption: A comprehensive analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. The method separates the target analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design: A C18 column is a versatile and robust choice for the separation of heterocyclic compounds like the target molecule. A gradient elution with acetonitrile and a buffered aqueous phase (using formic acid for pH control and improved peak shape) provides a broad elution window to resolve potential impurities with varying polarities. UV detection is suitable due to the aromatic nature of the pyrrolopyridine core.

Protocol 1: RP-HPLC Purity Determination
ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm and 280 nm
Sample Preparation Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling

Principle: LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. This technique provides unambiguous confirmation of the molecular weight of the target compound and enables the identification of impurities.

Rationale for Method Design: The HPLC method developed for purity assessment can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, medium molecular weight compounds. Operating in both positive and negative ion modes is recommended to ensure the detection of a wide range of potential impurities.

Protocol 2: LC-MS Analysis
ParameterRecommended Conditions
LC System Same as HPLC Protocol 1
Mass Spectrometer Quadrupole or Time-of-Flight (TOF)
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive and Negative
Scan Range m/z 100 - 1000
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Nebulizer Pressure 40 psi

Data Interpretation:

  • Identity Confirmation: The presence of a peak in the mass spectrum corresponding to the expected molecular ion of this compound ([M+H]⁺ at m/z 197.01 and/or [M-H]⁻ at m/z 195.01) confirms its identity.

  • Impurity Profiling: Any other detected masses can be attributed to impurities. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of these impurities, aiding in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Expected Spectral Features: Based on the structure of this compound and data from similar compounds, the following spectral characteristics are anticipated:

¹H NMR (in DMSO-d₆):

  • A broad singlet for the pyrrole N-H proton (δ > 11 ppm).

  • A singlet for the proton at position 2 of the pyrrole ring.

  • Two doublets in the aromatic region corresponding to the protons on the pyridine ring.

  • A broad singlet for the carboxylic acid proton.

¹³C NMR (in DMSO-d₆):

  • A signal for the carboxylic acid carbonyl carbon (δ > 160 ppm).

  • Signals for the aromatic and heteroaromatic carbons in the range of δ 100-150 ppm.

Protocol 3: NMR Spectroscopy
ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ (or other suitable deuterated solvent)
Concentration 5-10 mg/mL
Experiments ¹H, ¹³C, COSY, HSQC, HMBC

Data Interpretation: The combination of 1D and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals, confirming the chemical structure and connectivity of the molecule.

Thermal Analysis (DSC/TGA) for Solid-State Characterization

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, phase transitions, and decomposition. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and the presence of solvates.

Protocol 4: Thermal Analysis
ParameterRecommended Conditions
Instrument Simultaneous TGA/DSC or separate instruments
Sample Pan Aluminum (for DSC), Alumina (for TGA)
Atmosphere Nitrogen, 50 mL/min
Heating Rate 10 °C/min
Temperature Range 25 °C to 400 °C (or higher if needed)

Data Interpretation:

  • DSC: A sharp endotherm will indicate the melting point of the crystalline solid. The presence of other thermal events may suggest polymorphism or the presence of solvates.

  • TGA: A stable baseline up to a certain temperature followed by a mass loss indicates the onset of thermal decomposition. An initial mass loss at lower temperatures may indicate the presence of residual solvent or water.

Forced Degradation Studies

Principle: Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[3] The compound is subjected to various stress conditions to induce degradation, and the resulting mixture is analyzed to ensure that the analytical method can separate the parent compound from its degradation products.[4][5]

Protocol 5: Forced Degradation

Forced_Degradation_Workflow cluster_conditions Stress Conditions (ICH Guidelines) Start This compound (in solution and as solid) Acid Acidic (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal (e.g., 80°C, solid & solution) Start->Thermal Photolytic Photolytic (ICH Q1B, solid & solution) Start->Photolytic Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis LCMS_Analysis LC-MS for Degradant Identification Analysis->LCMS_Analysis Identify Degradation Products

Caption: Workflow for forced degradation studies of this compound.

Procedure:

  • Prepare solutions of the compound (e.g., at 0.5 mg/mL) and expose them to the stress conditions outlined above for a defined period (e.g., 24, 48 hours). A solid sample should also be stressed thermally and photolytically.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration for HPLC analysis.

  • Analyze the stressed samples using the validated HPLC method (Protocol 1).

  • Analyze the samples showing significant degradation by LC-MS (Protocol 2) to identify the major degradation products.

Data Interpretation: The HPLC method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. A combination of chromatographic, spectroscopic, and thermal analysis techniques is essential to ensure the identity, purity, and stability of this important pharmaceutical building block. The provided protocols serve as a robust starting point for method development and validation, ultimately supporting the advancement of drug discovery and development programs.

References

Application Note: 1H NMR Spectroscopic Analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, also known as 4-chloro-7-azaindole-3-carboxylic acid, is a key heterocyclic building block in medicinal chemistry. Its rigid bicyclic scaffold is a common feature in the development of kinase inhibitors and other targeted therapeutic agents for diseases such as cancer and inflammatory conditions.[1] Accurate structural elucidation of this intermediate is paramount for ensuring the integrity of the final active pharmaceutical ingredients.

This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. As a self-validating system, this document outlines the theoretical basis for the expected spectrum, a detailed protocol for sample preparation and data acquisition, and an in-depth guide to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust method for the structural verification of this important synthetic intermediate.

Molecular Structure and Expected ¹H NMR Spectral Features

The structure of this compound comprises a pyrrole ring fused to a pyridine ring, with a chlorine atom at position 4 and a carboxylic acid group at position 3.

Caption: Molecular structure of this compound.

The ¹H NMR spectrum is expected to display signals corresponding to the five protons on the heterocyclic core and the carboxylic acid proton. The electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, and the carboxylic acid group will significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield.

  • Labile Protons (NH and COOH): The pyrrole NH proton and the carboxylic acid OH proton are labile and their chemical shifts are highly dependent on solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, these protons are readily observable as broad singlets at a downfield chemical shift. The carboxylic acid proton is expected in the 10-13 ppm region, while the NH proton is typically found in a similar downfield region.[2]

  • Aromatic Protons:

    • H2: The proton at position 2 of the pyrrole ring is expected to be a singlet, as it has no adjacent protons for spin-spin coupling. Its chemical shift will be influenced by the adjacent carboxylic acid group.

    • H5 and H6: The protons on the pyridine ring, H5 and H6, will form an AX or AB spin system. They will appear as a pair of doublets, with a coupling constant typical for ortho-coupling in a six-membered aromatic ring. The electron-withdrawing chlorine atom at position 4 will deshield the adjacent H5 proton.

Experimental Protocol

This protocol provides a standardized method for acquiring a high-quality ¹H NMR spectrum.

Materials and Equipment
  • This compound (CAS 1000340-37-3)[3][4]

  • Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (99.9 atom % D)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of the sample B Dissolve in ~0.7 mL of DMSO-d6 A->B C Vortex to ensure homogeneity B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into spectrometer D->E F Lock, tune, and shim E->F G Acquire 1H NMR spectrum F->G H Process data (FT, phase, baseline correction) G->H

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is recommended to ensure the observation of the exchangeable NH and COOH protons.

  • Homogenization: Gently vortex the sample to ensure the compound is fully dissolved and the solution is homogeneous.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures. Acquire the ¹H NMR spectrum using the parameters outlined in the table below.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Recommended NMR Spectrometer Parameters
ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard 1D pulse (e.g., zg30)A simple 30° pulse is sufficient for quantitative analysis with an appropriate relaxation delay.
SolventDMSO-d₆Solubilizes the compound and allows for the observation of labile NH and COOH protons.
Temperature298 K (25 °C)Standard operating temperature.
Spectral Width0 - 14 ppmSufficient to cover both the aromatic and the downfield labile proton regions.
Number of Scans16 - 64Dependent on sample concentration; adjust to achieve an adequate signal-to-noise ratio.
Relaxation Delay (D1)2 - 5 secondsEnsures full relaxation of protons for accurate integration.
Acquisition Time (AQ)3 - 4 secondsProvides good digital resolution.

Data Analysis and Interpretation

The following table summarizes the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound in DMSO-d₆. These predictions are based on the analysis of the parent compound, 4-chloro-7-azaindole, and related substituted analogs.[5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
COOH12.0 - 13.0br s-Very broad singlet, chemical shift is concentration-dependent. Disappears upon D₂O exchange.
NH11.5 - 12.5br s-Broad singlet, chemical shift is concentration-dependent. Disappears upon D₂O exchange.
H28.0 - 8.5s-Singlet, deshielded by the adjacent carboxylic acid group and the fused pyridine ring.
H68.2 - 8.4d~5.0Doublet, ortho-coupled to H5. Deshielded by the pyridine nitrogen.
H57.3 - 7.5d~5.0Doublet, ortho-coupled to H6. Upfield relative to H6.

Troubleshooting

  • Missing or very broad COOH/NH peaks: This can be due to a low concentration or the presence of water in the solvent. Ensure high-purity, dry DMSO-d₆ is used. Increasing the sample concentration may also help. A D₂O exchange experiment can confirm the presence of these labile protons.

  • Poor resolution: Ensure the spectrometer is well-shimmed. If the sample is too concentrated, viscosity effects can lead to broader lines. Diluting the sample may improve resolution.

  • Unexpected peaks: Impurities in the sample or residual solvent peaks (e.g., water in DMSO-d₆ at ~3.3 ppm) can be present.

Conclusion

¹H NMR spectroscopy is a powerful and definitive technique for the structural verification of this compound. By following the detailed protocol and using the provided spectral interpretation guide, researchers can confidently confirm the identity and purity of this crucial synthetic intermediate, ensuring the quality and reliability of subsequent research and development activities.

References

Applications in Medicinal Chemistry Research: A Guide to Lead Discovery and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Medicinal Chemistry

Medicinal chemistry is an interdisciplinary science at the heart of drug discovery, blending organic chemistry, pharmacology, and biology to design and synthesize novel therapeutic agents.[1][2] Its primary objective is to identify, develop, and refine chemical entities that can modulate biological pathways to treat, cure, or prevent diseases.[3][4] This guide provides an in-depth look at key applications and protocols in medicinal chemistry, offering a framework for researchers and drug development professionals to navigate the complex journey from an initial concept to a viable drug candidate.

The Drug Discovery and Development Pipeline: A Strategic Overview

The path to a new medicine is a long and intricate process, often conceptualized as a pipeline with distinct stages. Each stage involves rigorous testing and decision-making to ensure that only the most promising compounds advance. This multi-year, multi-disciplinary effort is essential for delivering safe and effective therapies to patients.[5]

DrugDiscoveryPipeline cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_approval Regulatory Approval & Beyond TargetID Target Identification & Validation HitID Hit Identification (HTS, FBDD) TargetID->HitID Hit2Lead Hit-to-Lead HitID->Hit2Lead LeadOpt Lead Optimization Hit2Lead->LeadOpt Preclinical In Vivo Studies (Pharmacology, Toxicology) LeadOpt->Preclinical Phase1 Phase I (Safety) Preclinical->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy) Phase2->Phase3 NDA NDA Review Phase3->NDA PostMarket Phase IV (Post-Market Surveillance) NDA->PostMarket

Figure 1: The Drug Discovery and Development Pipeline.

Core Principles in Lead Discovery and Optimization

The initial phases of the drug discovery pipeline are critical for identifying and refining promising molecules. Several key strategies are employed by medicinal chemists to achieve this.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands to millions of compounds against a specific biological target.[6][7] This automated process utilizes robotics and miniaturized assays to identify "hits"—compounds that exhibit a desired biological activity.[8][9] The primary goal of HTS is not to find a perfect drug, but to identify starting points for further optimization.[7]

Structure-Activity Relationship (SAR) Studies

The principle that a molecule's chemical structure dictates its biological activity is the foundation of Structure-Activity Relationship (SAR) studies.[10][11] By systematically modifying the structure of a hit compound and evaluating the impact on its potency, selectivity, and other properties, medicinal chemists can build a comprehensive understanding of which molecular features are crucial for its desired effect.[12][13] This iterative process of design, synthesis, and testing is fundamental to the lead optimization phase.[14][15]

Fragment-Based Drug Design (FBDD)

An alternative to HTS, Fragment-Based Drug Design (FBDD) involves screening smaller, less complex molecules, known as fragments, for weak binding to the target protein.[16][17] Although these initial interactions are low-affinity, they provide highly efficient starting points for building more potent and drug-like molecules.[18][19] FBDD has gained popularity due to its ability to explore chemical space more effectively and often yields lead compounds with superior physicochemical properties.[20]

Bioisosteric Replacement

Bioisosterism is a powerful strategy in lead optimization where a functional group in a molecule is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's overall profile.[21] This technique is used to enhance potency, improve metabolic stability, reduce toxicity, or alter pharmacokinetic properties while maintaining the desired biological activity.[14]

Application Note 1: High-Throughput Screening for Kinase Inhibitors

Introduction: Uncontrolled signaling through kinase pathways is a common driver of cancer cell proliferation. In this example, we target "Kinase X," a protein that is overactive in a specific type of cancer. The goal of this HTS campaign is to identify small molecules that inhibit Kinase X, thereby blocking the downstream signaling that leads to cell growth and survival.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activation Downstream1 Downstream Protein 1 KinaseX->Downstream1 Phosphorylation Downstream2 Downstream Protein 2 Downstream1->Downstream2 Transcription Transcription Factor Downstream2->Transcription GeneExp Gene Expression (Proliferation, Survival) Transcription->GeneExp Inhibitor Test Compound (Kinase Inhibitor) Inhibitor->KinaseX Inhibition

Figure 2: Hypothetical Kinase X Signaling Pathway.

Protocol: Cell-Based Viability Assay for Kinase Inhibitor Screening

This protocol describes a luminescence-based assay to measure cell viability, which is used as an indicator of Kinase X inhibition.

I. Materials and Reagents:

  • Cancer cell line dependent on Kinase X signaling

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 384-well white, clear-bottom assay plates

  • Compound library dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive control (known Kinase X inhibitor)

  • Negative control (DMSO vehicle)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • Luminometer plate reader

II. Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the cancer cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to a concentration of 1 x 10^5 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (4,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by diluting the library compounds to the desired final concentration (e.g., 10 µM).

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates.

    • Include wells with the positive control inhibitor and DMSO-only as the negative control on each plate.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. This allows the compounds to exert their effects on cell viability.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of the CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

III. Data Analysis and Interpretation:

The raw luminescence values are normalized to the plate controls to determine the percent inhibition for each compound. The Z'-factor is a statistical parameter used to evaluate the quality of the HTS assay.[9]

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z' value greater than 0.5 indicates a robust and reliable assay. Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further confirmation and characterization.

Application Note 2: In Vitro Metabolic Stability Assessment

Introduction: A successful drug candidate must not only be potent against its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Assessing metabolic stability early in the discovery process helps to identify compounds that are likely to have a suitable half-life in the body. The microsomal stability assay is a common in vitro method to evaluate a compound's susceptibility to metabolism by liver enzymes.[4]

Protocol: Microsomal Stability Assay

This protocol measures the rate at which a compound is metabolized by human liver microsomes (HLM).

I. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM)

  • Test compounds and positive control (e.g., a rapidly metabolized drug)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for reaction termination and sample analysis)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system for analysis

II. Step-by-Step Methodology:

  • Preparation:

    • Thaw the HLM on ice.

    • Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the test compounds and positive control at a starting concentration of 1 µM in the HLM master mix.

  • Incubation:

    • Pre-warm the plate containing the HLM and compound mixture for 10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench plate containing ice-cold acetonitrile with the internal standard. This stops the reaction.

  • Sample Processing:

    • Centrifuge the quench plate at high speed (e.g., 3000 x g) for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point. The peak area ratio of the test compound to the internal standard is used for quantification.

III. Data Analysis and Interpretation:

The data is used to calculate the compound's in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-Life (t½) Calculation:

    • Plot the natural logarithm of the percent remaining of the test compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint) Calculation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

These parameters provide a quantitative measure of the compound's metabolic stability, allowing for the ranking of compounds and guiding further chemical modifications to improve their drug-like properties.[18]

Illustrative Structure-Activity Relationship (SAR) Data

The following table demonstrates a hypothetical SAR for a series of Kinase X inhibitors. The goal is to improve potency (IC50) while maintaining good metabolic stability (t½).

Compound IDR1 GroupR2 GroupKinase X IC50 (nM)HLM t½ (min)
LEAD-01 -H-OCH325015
OPT-02 -F-OCH315018
OPT-03 -Cl-OCH38025
OPT-04 -Cl-CH39512
OPT-05 -Cl-CF33045
OPT-06 -CN-CF34040

Analysis of SAR:

  • Replacing hydrogen at R1 with electron-withdrawing groups like fluorine and chlorine improves potency (LEAD-01 vs. OPT-02 & OPT-03).

  • The methoxy group at R2 appears to contribute to metabolic stability (OPT-03 vs. OPT-04).

  • The trifluoromethyl group at R2 significantly improves both potency and metabolic stability, making OPT-05 the most promising candidate from this series for further development.

Conclusion

The application of core medicinal chemistry principles, from high-throughput screening to detailed structure-activity relationship studies and ADMET profiling, is fundamental to the successful discovery and development of new medicines.[14] The protocols and strategies outlined in this guide provide a robust framework for identifying and optimizing lead compounds. By integrating these experimental approaches with a deep understanding of the underlying biological and chemical principles, researchers can more effectively navigate the challenges of drug discovery and contribute to the advancement of human health.

References

Introduction: The Strategic Importance of the 4-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Derivatization of 4-Azaindole-3-Carboxylic Acid

The 4-azaindole, a bioisostere of indole, represents a privileged scaffold in modern medicinal chemistry.[1] The strategic placement of a nitrogen atom in the benzene portion of the indole ring can significantly modulate a molecule's physicochemical properties, including solubility, pKa, and lipophilicity.[1] These modifications can enhance target binding affinity and improve pharmacokinetic profiles, making azaindoles highly sought-after in drug discovery programs, particularly in the development of kinase inhibitors.[1][2]

4-Azaindole-3-carboxylic acid is a versatile starting material for creating diverse chemical libraries. The carboxylic acid group at the C-3 position serves as a synthetic handle for introducing a wide array of functional groups, most commonly through the formation of amides and esters. This guide provides detailed protocols for these two fundamental derivatization pathways, offering field-proven insights into reaction mechanisms, optimization, and execution for researchers in drug development.

Core Derivatization Strategies

The derivatization of 4-azaindole-3-carboxylic acid primarily leverages the reactivity of the carboxyl group. The two most common and robust transformations are amide bond formation and esterification. The choice between these pathways depends on the desired properties of the final compound, as amides and esters offer different hydrogen bonding capabilities, metabolic stabilities, and steric profiles.

G A 4-Azaindole-3-Carboxylic Acid (Starting Material) B Protocol 1: Amide Coupling A->B Amine (R¹R²NH) Coupling Reagent C Protocol 2: Fischer Esterification A->C Alcohol (R'OH) Acid Catalyst D Amide Derivatives (-CONR¹R²) B->D E Ester Derivatives (-COOR') C->E

Caption: General workflow for derivatizing 4-azaindole-3-carboxylic acid.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is a cornerstone reaction in medicinal chemistry, responsible for linking carboxylic acids and amines.[3] While numerous coupling reagents exist, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is favored for its high efficiency, fast reaction times, and ability to minimize side reactions, particularly racemization when using chiral amines.

Causality of Experimental Choices: The mechanism involves the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). DIPEA deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the incoming amine to form the stable amide bond.

G cluster_0 Step 1: Activation cluster_1 Step 2: Aminolysis A Carboxylic Acid (R-COOH) C Active O-Acylisourea Intermediate A->C + DIPEA B HATU B->C E Amide Product (R-CONR'R'') C->E Nucleophilic Attack D Amine (R'R''NH) D->E

Caption: Simplified mechanism of HATU-mediated amide coupling.

Reagents and Equipment
Reagent/MaterialPurposeTypical Molar Eq.
4-Azaindole-3-carboxylic acidStarting Material1.0
Amine (Primary or Secondary)Nucleophile1.0 - 1.2
HATUCoupling Reagent1.1 - 1.3
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic Base2.0 - 3.0
Anhydrous DMF or DCMReaction Solvent-
Saturated aq. NaHCO₃ SolutionAqueous Wash (Neutralization)-
BrineAqueous Wash (Remove Water)-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Silica GelStationary Phase for Chromatography-
Ethyl Acetate / HexanesMobile Phase for Chromatography-
Magnetic Stirrer with Stir BarAgitation-
Round-bottom FlaskReaction Vessel-
Nitrogen or Argon Gas InletInert Atmosphere-
Thin Layer Chromatography (TLC) PlatesReaction Monitoring-
Step-by-Step Methodology
  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-azaindole-3-carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add the desired amine (1.1 eq.), followed by DIPEA (2.5 eq.). Stir the solution for 5 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.2 eq.) to the mixture in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using 10% MeOH in DCM as eluent). The reaction is typically complete within 1-4 hours.

  • Quenching and Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR, LC-MS, and/or HRMS.

Protocol 2: Fischer Esterification

Fischer esterification is the classic acid-catalyzed method for converting a carboxylic acid into an ester using an alcohol.[4][5] This reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the products.

Causality of Experimental Choices: The reaction is driven to completion by applying Le Chatelier's principle. This is achieved by either using a large excess of the alcohol (which also serves as the solvent) or by removing the water that is formed as a byproduct.[4] A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[5]

Reagents and Equipment
Reagent/MaterialPurposeTypical Amount
4-Azaindole-3-carboxylic acidStarting Material1.0 eq.
Alcohol (e.g., Methanol, Ethanol)Reactant and SolventLarge Excess (Solvent)
Concentrated Sulfuric Acid (H₂SO₄)Acid Catalyst0.1 - 0.2 eq. (catalytic)
Saturated aq. NaHCO₃ SolutionNeutralizing Agent-
Ethyl Acetate or DCMExtraction Solvent-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Magnetic Stirrer with Stir BarAgitation-
Round-bottom FlaskReaction Vessel-
Reflux CondenserPrevent Solvent Loss-
Heating Mantle or Oil BathHeat Source-
Step-by-Step Methodology
  • Preparation: Suspend 4-azaindole-3-carboxylic acid (1.0 eq.) in the desired alcohol (e.g., methanol) in a round-bottom flask. Use enough alcohol to ensure the mixture can be stirred effectively (e.g., 0.1-0.2 M).

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 eq.) dropwise with stirring.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (for methanol, this is ~65 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible. This can take anywhere from 4 to 24 hours depending on the substrate.

  • Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add saturated aqueous NaHCO₃ solution to neutralize the sulfuric acid catalyst. Be cautious as CO₂ gas will evolve. Continue adding the base until the pH is ~7-8.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the remaining aqueous residue with ethyl acetate or DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude ester can often be of high purity. If necessary, purify further by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final product using NMR and LC-MS.

References

Application Notes and Protocols: The Strategic Use of Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: A Modular Approach to Molecular Architecture

In the intricate field of organic synthesis, the construction of complex molecules is rarely a monolithic endeavor. Instead, it is a highly strategic process akin to building with molecular LEGOs. The fundamental components in this process are known as building blocks : structurally defined organic molecules with specific functional groups that serve as the starting materials for assembling more elaborate molecular architectures.[][2][3] These units are the bedrock of modern medicinal chemistry and drug discovery, enabling chemists to rapidly and efficiently assemble diverse libraries of compounds for biological screening.[4]

The power of the building block strategy lies in its modularity. By combining a repertoire of well-characterized building blocks—such as aldehydes, amines, organohalides, and boronic acids—through a series of reliable and high-yielding reactions, researchers can systematically construct complex targets, from novel therapeutic agents to advanced materials.[][5][6] This guide delves into the core principles and practical applications of several key synthetic methodologies that exemplify the building block approach. We will explore the causality behind experimental choices, provide field-proven protocols, and visualize the logic of these synthetic transformations.

Section 1: Forging Carbon Skeletons with Organometallic Reagents: The Grignard Reaction

One of the most foundational strategies for carbon-carbon bond formation involves the use of organometallic reagents, particularly Grignard reagents.[7][8] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in 1912, this reaction creates a new C-C bond by coupling an organomagnesium halide (the Grignard reagent, a potent nucleophile) with an electrophilic carbon, typically a carbonyl group from an aldehyde or ketone.[9][10] This transformation is a cornerstone of organic synthesis because it allows for the assembly of more complex carbon skeletons from smaller, simpler building blocks.[11][12]

Expertise & Experience: The Causality Behind the Grignard Protocol

The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions.[11] Grignard reagents are powerful bases and will readily react with even trace amounts of water, which is more acidic than the alkane from which the reagent is derived. This side reaction consumes the Grignard reagent and reduces the yield of the desired product.[11] Therefore, all glassware must be meticulously dried (e.g., flame- or oven-dried), and anhydrous solvents are essential.[11][13]

The initiation of the reaction—the formation of the Grignard reagent itself from magnesium metal and an organohalide—can sometimes be sluggish. This is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[10] A small crystal of iodine is often added as an activator; it chemically cleans the magnesium surface, exposing fresh metal to initiate the reaction.[9][10] The reaction is highly exothermic, so controlled, dropwise addition of the organohalide is crucial to maintain a gentle reflux and prevent a dangerous runaway reaction.[11]

Experimental Workflow: Grignard Reaction

Grignard Reaction Workflow cluster_prep Preparation cluster_formation Grignard Reagent Formation cluster_reaction C-C Bond Formation cluster_workup Work-up & Purification prep_glass Flame-dry all glassware under inert atmosphere (N₂ or Ar) add_mg Add Mg turnings and I₂ crystal to flask prep_glass->add_mg prep_reagents Use anhydrous diethyl ether or THF add_halide Slowly add alkyl/aryl halide in anhydrous ether add_mg->add_halide reflux Maintain gentle reflux (initiation may require heating) add_halide->reflux cool Cool reagent solution to 0°C (ice bath) reflux->cool add_carbonyl Dropwise add aldehyde/ketone in anhydrous ether cool->add_carbonyl stir Stir at room temperature to complete reaction add_carbonyl->stir quench Quench by pouring into cold aq. NH₄Cl or dilute HCl stir->quench extract Extract with ether, wash with brine quench->extract dry Dry organic layer (e.g., Na₂SO₄), filter, and evaporate solvent extract->dry purify Purify product (distillation or chromatography) dry->purify Wittig Reaction Mechanism carbonyl Aldehyde/Ketone (R₁R₂C=O) oxaphosphetane Oxaphosphetane Intermediate carbonyl->oxaphosphetane [2+2] Cycloaddition ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR₃) ylide->oxaphosphetane alkene Alkene (R₁R₂C=CHR₃) oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->phosphine_oxide

References

Application Notes and Protocols: Large-Scale Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a pivotal heterocyclic building block in contemporary medicinal chemistry. As a derivative of 7-azaindole, this scaffold is integral to the development of a multitude of therapeutic agents, particularly kinase inhibitors for oncology and autoimmune diseases.[1][2][3] The strategic placement of the chloro and carboxylic acid functionalities provides versatile handles for further molecular elaboration, enabling the synthesis of complex drug candidates.[4]

This document provides a comprehensive guide to the large-scale synthesis of this compound. The protocol is designed for scalability, safety, and robustness, addressing the needs of researchers, scientists, and drug development professionals in an industrial setting. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed step-by-step protocol, and discuss critical process parameters and safety considerations.

The presented synthesis employs a two-step sequence starting from the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole). The core transformations involve a Vilsmeier-Haack formylation to introduce the C3-aldehyde, followed by an oxidation to furnish the desired carboxylic acid.

Synthetic Strategy and Mechanistic Overview

The overall synthetic transformation is depicted below:

Synthetic Pathway A 4-Chloro-1H-pyrrolo[2,3-b]pyridine B 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde A->B  Vilsmeier-Haack Reaction (POCl₃, DMF)   C This compound B->C  Oxidation (e.g., Pinnick Oxidation)  

Caption: Overall synthetic route to the target compound.

Step 1: Vilsmeier-Haack Formylation

The initial step is the formylation of 4-chloro-7-azaindole at the C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for electron-rich heterocycles like pyrroles and indoles.[5][6] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]

The mechanism involves the attack of the electron-rich C3 position of the 7-azaindole ring on the Vilsmeier reagent, followed by elimination and subsequent hydrolysis during aqueous workup to yield the aldehyde.[8][9]

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Azaindole 4-Chloro-7-azaindole Intermediate Iminium Intermediate Azaindole->Intermediate + Vilsmeier Reagent Aldehyde 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Step 2: Oxidation of the Aldehyde

The second step involves the oxidation of the intermediate aldehyde, 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, to the corresponding carboxylic acid. Several oxidation methods can be employed, but for large-scale synthesis, the Pinnick oxidation is often preferred. This method utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene or hydrogen peroxide, to prevent the formation of explosive chlorine dioxide and unwanted side reactions.

Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive and water-reactive substance. [10][11][12][13] It can cause severe burns upon contact and is fatal if inhaled.[14] All manipulations involving POCl₃ must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield, must be worn.[11][12] A self-contained breathing apparatus may be necessary for large-scale operations or in case of a spill.[10][14] Ensure that an eyewash station and safety shower are readily accessible.[12] Store POCl₃ under an inert atmosphere, away from water or moist air.[11][12]

Detailed Experimental Protocols

Part A: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Materials and Equipment:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the reactor, charge anhydrous DMF (5.0 equivalents) and cool the solution to 0-5 °C using a circulating chiller.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF via the addition funnel, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic. Stir the resulting mixture at 0-5 °C for 30 minutes.

  • Substrate Addition: Prepare a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DCM (sufficient to ensure good mixing). Add this solution to the Vilsmeier reagent mixture at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate vessel containing crushed ice and water. This step is highly exothermic and should be performed with caution.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with DCM (3x).

  • Workup: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be purified by recrystallization or column chromatography.[15]

Part B: Synthesis of this compound

Materials and Equipment:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene (or hydrogen peroxide)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Large, jacketed glass reactor with overhead stirring and temperature probe

  • Filtration apparatus

Protocol:

  • Reactor Setup: In the jacketed glass reactor, dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equivalent) in a mixture of tert-butanol and water.

  • Reagent Addition: Add 2-methyl-2-butene (2.0 equivalents) to the solution. In a separate vessel, prepare an aqueous solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents).

  • Oxidation: Slowly add the aqueous sodium chlorite/sodium dihydrogen phosphate solution to the reaction mixture, maintaining the internal temperature at 20-25 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, add water and ethyl acetate to the reaction mixture. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitation and Isolation: The crude product can often be precipitated by adjusting the pH of the aqueous layer (if the product is in the aqueous phase after a basic workup) to acidic (pH 2-3) with 1 M HCl. The resulting solid can be collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
A 4-Chloro-1H-pyrrolo[2,3-b]pyridinePOCl₃, DMFDCM0 to RT12-1685-95
B 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeNaClO₂, 2-Methyl-2-butenet-BuOH/H₂O20-254-690-98

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. The Vilsmeier-Haack formylation followed by a Pinnick oxidation offers high yields and operational simplicity, making it suitable for large-scale production in a drug development setting. Adherence to the outlined safety precautions, particularly when handling phosphorus oxychloride, is paramount to ensure a safe and successful synthesis.

References

Application Notes and Protocols for the Development of Novel Therapeutic Agents from a Pyrrolopyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic process of identifying and developing novel therapeutic agents derived from the versatile pyrrolopyridine scaffold. This document outlines the strategic considerations, detailed experimental protocols, and data interpretation necessary to advance a pyrrolopyridine-based drug discovery program from initial hit identification to preclinical candidate selection.

The pyrrolopyridine nucleus, a heterocyclic aromatic compound, is a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine ring of ATP.[1] This mimicry allows pyrrolopyridine derivatives to effectively compete with ATP and function as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] Marketed drugs such as Vemurafenib, used in the treatment of melanoma, feature a pyrrolopyridine core, highlighting the clinical success of this chemical class.[1][3] Beyond oncology, pyrrolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, antidiabetic, and antimicrobial properties.[3][4][5]

This guide is structured to provide a logical workflow, from the initial design and synthesis of a focused compound library to the comprehensive in vitro and in vivo evaluation of promising candidates.

Part 1: Design and Synthesis of a Pyrrolopyridine-Based Compound Library

The successful development of a novel therapeutic agent begins with the rational design and efficient synthesis of a diverse chemical library. The goal is to create a collection of unique pyrrolopyridine analogs with varied substituents to explore the structure-activity relationship (SAR) and identify compounds with high potency and selectivity for a desired biological target.[1]

Core Scaffold Selection and Synthetic Strategy

Pyrrolopyridines exist in six isomeric forms, and the choice of the core scaffold is a critical first step.[3] The selection should be guided by existing literature on the target of interest or by computational modeling to predict favorable interactions. For instance, the pyrrolo[2,3-d]pyrimidine scaffold is a well-established kinase inhibitor framework.[2]

A general synthetic scheme for the creation of a pyrrolopyridine library is outlined below. This multi-step synthesis allows for the introduction of diversity at various positions of the pyrrolopyridine core.

Diagram: General Synthetic Workflow for Pyrrolopyridine Analogs

G A Starting Material (e.g., aminopyridine derivative) B Step 1: Cyclization (e.g., with a haloketone) A->B C Pyrrolopyridine Core B->C D Step 2: Functionalization (R1) (e.g., Suzuki, Buchwald-Hartwig coupling) C->D E Intermediate 1 D->E F Step 3: Further Functionalization (R2) (e.g., Amide coupling, SNAr) E->F G Final Compound Library F->G

Caption: A generalized workflow for the synthesis of a diverse library of pyrrolopyridine derivatives.

Protocol: Parallel Synthesis of a 1H-Pyrrolo[3,2-c]pyridine Library

This protocol describes a parallel synthesis approach to generate a library of 1H-pyrrolo[3,2-c]pyridine derivatives, a scaffold known for its potential as a kinase inhibitor.[6]

Materials:

  • Starting material: Substituted 4-chloro-1H-pyrrolo[3,2-c]pyridine

  • A diverse set of boronic acids or esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃)

  • A diverse set of amines

  • Coupling agents (e.g., HATU, DIPEA)

  • Anhydrous solvents (e.g., Dioxane, DMF)

  • 96-well reaction blocks and plates

  • Automated liquid handler (optional)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a 96-well reaction block, dispense the starting 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) into each well.

  • Suzuki Coupling (R1 Diversity):

    • To each well, add a unique boronic acid (1.2 eq), Pd(PPh₃)₄ (0.1 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous dioxane to each well.

    • Seal the reaction block and heat to 80-100 °C for 4-12 hours under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, allow the reaction to cool to room temperature.

  • Work-up and Purification:

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the intermediates using parallel flash chromatography or preparative HPLC.

  • Amide Coupling (R2 Diversity):

    • To the purified intermediates (1.0 eq) in a new 96-well reaction block, add a unique amine (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Add anhydrous DMF to each well.

    • Stir the reactions at room temperature for 2-16 hours.

    • Monitor the reaction progress by LC-MS.

  • Final Purification and Characterization:

    • Upon completion, purify the final compounds by preparative HPLC.

    • Characterize each compound by LC-MS and ¹H NMR to confirm identity and purity.

Part 2: High-Throughput Screening and Hit Identification

Once a diverse library of pyrrolopyridine derivatives has been synthesized, the next step is to screen these compounds for biological activity against the target of interest. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in a cost-effective manner.[7]

Assay Development and Optimization

The choice of assay is dependent on the biological target. For kinase inhibitors, a common HTS assay is a biochemical assay that measures the inhibition of the kinase's enzymatic activity. For anticancer agents, a cell-based assay measuring cell viability or proliferation is often employed.[8][9]

Table 1: Common In Vitro Assays for Anticancer Drug Screening [8][9][10]

Assay TypePrincipleEndpoints MeasuredThroughput
Cell Viability Measures the number of viable cells in a population.Cell proliferation, cytotoxicityHigh
Apoptosis Detects programmed cell death.Caspase activity, Annexin V stainingMedium to High
Cell Migration/Invasion Assesses the ability of cells to move and invade through a matrix.Wound healing, transwell migrationLow to Medium
Colony Formation Measures the ability of a single cell to grow into a colony.Clonogenic survivalLow
Protocol: High-Throughput Cell Viability Screening (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to screen the synthesized pyrrolopyridine library for cytotoxic activity against a cancer cell line.[11]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrrolopyridine compound library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well or 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates overnight at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolopyridine compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37 °C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Part 3: Hit-to-Lead Optimization and Mechanism of Action Studies

Compounds that show significant activity in the primary screen ("hits") are then subjected to further investigation to confirm their activity, determine their mechanism of action, and optimize their properties to become "lead" compounds.

Target Identification and Validation

For novel bioactive compounds, identifying the molecular target is crucial for understanding their mechanism of action and for rational drug development.[13][14] Several strategies can be employed for target deconvolution.[15]

Diagram: Workflow for Target Identification

G A Bioactive Pyrrolopyridine Hit B Affinity Chromatography (Compound immobilized on beads) A->B D Incubation & Washing B->D C Cell Lysate C->D E Elution of Binding Proteins D->E F Protein Identification (e.g., Mass Spectrometry) E->F G Candidate Target(s) F->G H Target Validation (e.g., siRNA, CRISPR, CETSA) G->H I Validated Target H->I

Caption: A typical workflow for identifying the molecular target of a bioactive compound using affinity-based methods.

Protocol: Kinase Inhibition Profiling

If the pyrrolopyridine hits are suspected to be kinase inhibitors, it is essential to profile their activity against a panel of kinases to determine their potency and selectivity.

Materials:

  • Active pyrrolopyridine hit compounds

  • A panel of purified recombinant kinases

  • ATP and substrate specific for each kinase

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well white or black assay plates

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the hit compounds in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the specific substrate, and the compound dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the signal to develop.

  • Data Acquisition and Analysis:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ values for each kinase and generate a selectivity profile.

Table 2: Representative Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)Off-Target Kinase 1IC₅₀ (nM)Off-Target Kinase 2IC₅₀ (nM)Selectivity Index (vs. Off-Target 1)
PYR-001 FMS Kinase[6]30VEGFR2500EGFR>10,00016.7
PYR-002 Met Kinase[16]1.8Flt-34VEGFR-2272.2
PYR-003 CDK2[17]240GSK-3>5,000PIM-1>5,000>20.8

Part 4: In Vivo Efficacy and Preclinical Evaluation

Promising lead compounds with potent and selective in vitro activity must be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics (PK), and toxicology.[18][19][20]

In Vivo Efficacy Models

For anticancer agents, common in vivo models include cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), where human tumor cells or tissues are implanted into immunocompromised mice.[19][21]

Diagram: In Vivo Efficacy Study Workflow

G A Lead Pyrrolopyridine Compound D Compound Administration (e.g., oral, IV, IP) A->D B Establishment of Tumor Xenografts in Mice C Randomization of Animals into Treatment Groups B->C C->D E Monitoring of Tumor Growth and Body Weight D->E F Endpoint: Tumor Collection and Analysis E->F G Data Analysis: Tumor Growth Inhibition (TGI) F->G

Caption: A streamlined workflow for assessing the in vivo antitumor efficacy of a lead compound.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology (Tox) properties is critical to identify potential liabilities that could lead to late-stage drug development failure.[22][23][24]

Table 3: Key ADME/Tox Parameters to Evaluate [24][25]

ParameterDescriptionImportance
Solubility The ability of a compound to dissolve in a solvent.Affects absorption and bioavailability.
Permeability The ability of a compound to cross biological membranes.Crucial for oral absorption and distribution.
Metabolic Stability The susceptibility of a compound to metabolism by enzymes (e.g., CYPs).Determines the compound's half-life in the body.
Plasma Protein Binding The extent to which a compound binds to proteins in the blood.Only the unbound fraction is pharmacologically active.
Cytotoxicity The toxicity of a compound to healthy cells.A key indicator of potential side effects.
hERG Inhibition Inhibition of the hERG potassium channel.Can lead to cardiac arrhythmias.

Conclusion

The development of novel therapeutic agents from the pyrrolopyridine core is a complex but rewarding endeavor. The versatility of this scaffold offers a rich starting point for the discovery of potent and selective modulators of a wide range of biological targets. By following a systematic and iterative process of design, synthesis, screening, and optimization, as outlined in these application notes, researchers can significantly increase the probability of success in identifying promising preclinical candidates. The detailed protocols and strategic guidance provided herein are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the next generation of pyrrolopyridine-based medicines.

References

Troubleshooting & Optimization

improving yield in 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to synthesizing 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key intermediate in drug discovery, is provided in this technical support center. This resource offers troubleshooting tips and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic routes and improve yields. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The most prevalent synthetic strategies commence with 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The two primary pathways involve different sequences for the introduction of the chloro and carboxylic acid functionalities.

  • Route A: Formylation/Oxidation followed by Chlorination: This route begins with the Vilsmeier-Haack formylation of 7-azaindole to yield 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Subsequent oxidation of the aldehyde furnishes 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, which is then chlorinated to afford the final product.

  • Route B: Chlorination followed by Carboxylation: This approach involves the initial chlorination of 7-azaindole to produce 4-chloro-1H-pyrrolo[2,3-b]pyridine. The carboxylic acid group is then introduced at the 3-position, often via lithiation and subsequent quenching with carbon dioxide.

Which synthetic route generally provides a higher yield?

The yield of each route is highly dependent on the specific reaction conditions and the scale of the synthesis. Route A is often favored due to the generally well-behaved nature of the Vilsmeier-Haack and oxidation reactions. However, the final chlorination step can sometimes lead to yield loss if not carefully controlled. Route B can also be high-yielding, but the initial chlorination of 7-azaindole can sometimes produce a mixture of isomers, complicating purification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Vilsmeier-Haack Formylation of 7-Azaindole

Issue: Low yield of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

  • Possible Cause 1: Incomplete reaction. The Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) may not have formed completely or may have decomposed.

    • Solution: Ensure that the Vilsmeier reagent is prepared at a low temperature (typically 0-5 °C) and used promptly. The reaction with 7-azaindole should also be initiated at a low temperature and then allowed to warm to the optimal reaction temperature. Monitoring the reaction by TLC or LC-MS can help determine the point of completion.

  • Possible Cause 2: Side reactions. The highly reactive Vilsmeier reagent can lead to the formation of byproducts if the reaction temperature is not carefully controlled.

    • Solution: Maintain strict temperature control throughout the reaction. A slow, dropwise addition of the 7-azaindole solution to the Vilsmeier reagent is recommended.

  • Possible Cause 3: Poor quality of starting materials. The purity of 7-azaindole and the reagents used to generate the Vilsmeier reagent is crucial.

    • Solution: Use high-purity 7-azaindole. Ensure that the dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl3) is of high quality.

Troubleshooting Workflow for Vilsmeier-Haack Formylation

start Low Yield in Vilsmeier-Haack Reaction incomplete_rxn Incomplete Reaction? start->incomplete_rxn check_reagents Check Reagent Quality (Anhydrous DMF, High-Purity POCl3 & 7-Azaindole) check_temp Verify Temperature Control (0-5°C for reagent prep, slow warming for reaction) check_reagents->check_temp Pure solution3 Purify Starting Materials check_reagents->solution3 Impure check_workup Review Work-up Procedure (Proper pH adjustment, efficient extraction) check_temp->check_workup Consistent solution1 Optimize Reaction Time/Temp | (Monitor by TLC/LC-MS) check_temp->solution1 Inconsistent incomplete_rxn->check_reagents Yes side_reactions Side Reactions Observed? incomplete_rxn->side_reactions No side_reactions->check_workup No solution2 Refine Addition Rate | (Slow, dropwise addition of 7-azaindole) side_reactions->solution2 Yes

Caption: A decision-making workflow for troubleshooting low yields in the Vilsmeier-Haack formylation of 7-azaindole.

Oxidation of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Issue: Incomplete oxidation to the carboxylic acid.

  • Possible Cause 1: Insufficient oxidant. The molar ratio of the oxidant to the aldehyde may be too low.

    • Solution: Increase the molar equivalents of the oxidant. Common oxidants for this transformation include potassium permanganate (KMnO4) and silver (I) oxide (Ag2O). When using KMnO4, a phase transfer catalyst can sometimes improve efficiency.

  • Possible Cause 2: Inappropriate reaction conditions. The reaction temperature or time may not be optimal for the chosen oxidant.

    • Solution: Adjust the reaction temperature and time based on literature precedents for the specific oxidant being used. For example, oxidation with Ag2O is often carried out at room temperature or slightly elevated temperatures.

Issue: Product degradation.

  • Possible Cause: Harsh reaction conditions. Strong oxidants or high temperatures can lead to the degradation of the pyrrolo[2,3-b]pyridine ring system.

    • Solution: Employ milder oxidation conditions. The Pinnick oxidation, which uses sodium chlorite (NaClO2) buffered with a phosphate source, is a mild and effective method for oxidizing α,β-unsaturated aldehydes and heteroaromatic aldehydes.

Oxidant Typical Conditions Advantages Disadvantages
KMnO4Acetone/water, 0 °C to rtInexpensive, powerfulCan lead to over-oxidation and low yields
Ag2Oaq. NaOH, rtMild, often high-yieldingExpensive
NaClO2 (Pinnick)t-BuOH/water, NaH2PO4, 2-methyl-2-butene, rtMild, high-yielding, tolerates many functional groupsRequires a scavenger for hypochlorite
Chlorination of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Issue: Low yield of this compound.

  • Possible Cause 1: Incomplete chlorination. The chlorinating agent may not be reactive enough or the reaction conditions may not be optimal.

    • Solution: A common method for this chlorination is the use of sulfuryl chloride (SO2Cl2). Optimization of the reaction temperature and time is crucial. The reaction is often performed in a suitable solvent such as acetic acid.

  • Possible Cause 2: Formation of isomers. Chlorination can potentially occur at other positions on the pyrrolo[2,3-b]pyridine ring.

    • Solution: The regioselectivity of the chlorination is influenced by the directing effects of the existing substituents and the reaction conditions. Careful control of the reaction temperature can help to minimize the formation of unwanted isomers. Analysis of the crude product by NMR or LC-MS can help to identify the presence of isomers.

  • Possible Cause 3: Product decomposition. The pyrrolo[2,3-b]pyridine ring can be sensitive to strongly acidic or high-temperature conditions.

    • Solution: Ensure that the reaction temperature does not exceed the stability limits of the product. The work-up procedure should be performed promptly to isolate the product from the reaction mixture.

Reaction Scheme for the Synthesis of this compound (Route A)

cluster_0 Route A 7-Azaindole 1H-pyrrolo[2,3-b]pyridine Aldehyde 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 7-Azaindole->Aldehyde POCl3, DMF Carboxylic Acid 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Aldehyde->Carboxylic Acid Oxidation (e.g., NaClO2) Final Product This compound Carboxylic Acid->Final Product Chlorination (e.g., SO2Cl2)

Caption: A simplified reaction scheme illustrating the key steps in the synthesis of the target compound via Route A.

Detailed Experimental Protocols

Protocol 1: Pinnick Oxidation of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This protocol describes a mild and efficient method for the oxidation of the aldehyde to the carboxylic acid.

  • Dissolve 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., a 3:1 ratio).

  • Add 2-methyl-2-butene (4.0-5.0 eq) as a scavenger for the hypochlorite byproduct.

  • Prepare a separate solution of sodium chlorite (NaClO2, 1.5 eq) and sodium dihydrogen phosphate (NaH2PO4, 1.5 eq) in water.

  • Cool the aldehyde solution to 0-5 °C in an ice bath.

  • Slowly add the aqueous solution of NaClO2 and NaH2PO4 to the aldehyde solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Adjust the pH of the mixture to approximately 2-3 with a dilute acid (e.g., 1 M HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Technical Support Center: Purification of 4-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The unique electronic properties of the 4-azaindole scaffold, a bioisostere of indole and purine, make it a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, the very features that make this scaffold biologically interesting—the nitrogen atom in the pyridine ring—also introduce distinct purification challenges.

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the common issues encountered during the purification of 4-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are 4-azaindole derivatives often difficult to purify by standard silica gel chromatography?

A1: The primary challenge arises from the basicity of the pyridine nitrogen in the 4-azaindole core. This basic nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to several undesirable outcomes:

  • Peak Tailing/Streaking: The strong adsorption causes the compound to elute slowly and unevenly, resulting in broad, streaking bands on the column and poor separation on a TLC plate.[3]

  • Irreversible Adsorption and Low Recovery: In some cases, the interaction is so strong that the compound does not elute from the column, leading to significant loss of valuable material.

  • On-column Degradation: The acidic nature of silica gel can sometimes promote the degradation of sensitive 4-azaindole derivatives.

Q2: What are the most common impurities I should expect in my crude 4-azaindole product?

A2: The nature of impurities is highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Positional Isomers: Depending on the starting materials and reaction conditions, the formation of other azaindole isomers (e.g., 5-, 6-, or 7-azaindole) can occur.[3]

  • Starting Materials and Reagents: Unreacted starting materials and excess reagents are common contaminants.

  • Side-Reaction Products: Intermolecular reactions leading to dimers or polymers, especially at high concentrations, can be a significant issue.[3] Incomplete cyclization can also leave intermediates in the reaction mixture.[3]

  • Residual Metal Catalysts: Many modern syntheses of 4-azaindoles utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[4][5] Residual palladium and other metals can remain in the final product.

Q3: My 4-azaindole derivative has poor solubility. What solvents are recommended for purification?

A3: 4-Azaindole and its derivatives generally exhibit slight solubility in water but are more soluble in organic solvents.[6][7][8] Common solvents for purification include:

  • Soluble in: Methanol, chloroform, ethanol, and DMSO.[6][7][8]

  • Slightly soluble in: Water.[6][7][8]

For chromatography, a solvent system that provides good solubility for your compound while allowing for effective separation is crucial. It is often a balance between a polar solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane or ethyl acetate).

Troubleshooting Guide

Issue 1: Severe Peak Tailing on Silica Gel Column Chromatography

Cause: Strong interaction between the basic pyridine nitrogen of the 4-azaindole and acidic silanol groups on the silica surface.

Solutions:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Protocol:

      • Prepare your desired eluent (e.g., a mixture of dichloromethane and methanol).

      • Add a small percentage of a volatile base, such as triethylamine (NEt3) or ammonia solution (typically 0.1-1% v/v), to the eluent mixture.

      • Use this modified eluent to both slurry-pack your column and run the separation.

    • Causality: The added base will preferentially interact with the acidic silanol groups, effectively "masking" them from your basic 4-azaindole derivative and allowing for more symmetrical peak shapes and improved separation.[3]

  • Use of Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): For more polar 4-azaindole derivatives, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or TFA) can be highly effective.

Issue 2: Difficulty in Removing Residual Palladium Catalyst

Cause: Palladium catalysts used in cross-coupling reactions can chelate to the nitrogen atoms of the 4-azaindole ring, making them difficult to remove by standard chromatography.

Solutions:

  • Metal Scavenging: Employing scavengers that selectively bind to the metal catalyst is a highly effective method.

    • Protocol using a Thiol-Based Scavenger:

      • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or toluene).

      • Add a silica-bound thiol scavenger (typically 3-5 equivalents relative to the residual palladium).

      • Stir the mixture at room temperature or with gentle heating for several hours to overnight.

      • Filter off the scavenger-bound palladium.

      • Concentrate the filtrate to obtain your purified product.

  • Aqueous Washes with a Chelating Agent:

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash the organic layer with an aqueous solution of a chelating agent such as sodium sulfide (Na2S) or ammonium hydroxide (NH4OH).

      • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

Issue 3: Low Recovery After Recrystallization

Cause: The choice of solvent system is critical for successful recrystallization. Low recovery can be due to the compound being too soluble in the chosen solvent or the formation of an oil instead of crystals.

Solutions:

  • Systematic Solvent Screening:

    • Protocol:

      • Place a small amount of your crude product in several different test tubes.

      • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof) to each tube.

      • Heat the tubes to dissolve the compound, then allow them to cool slowly to room temperature, followed by cooling in an ice bath.

      • Observe which solvent or solvent mixture yields good quality crystals with minimal dissolved product remaining in the supernatant.

  • Two-Solvent Recrystallization: This is particularly useful when your compound is highly soluble in one solvent and poorly soluble in another.

    • Protocol:

      • Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy.

      • Add a few more drops of the "good" solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to induce crystallization.

Data and Workflow Visualization

Table 1: Physicochemical Properties of 4-Azaindole

PropertyValueSource(s)
Molecular FormulaC₇H₆N₂[2]
Molecular Weight118.14 g/mol [2]
Melting Point126-127 °C[7]
pKa14.66 ± 0.30 (Predicted, acidic proton)[6][7]
Water SolubilitySlightly soluble[6][7][8]
Organic Solvent SolubilitySoluble in methanol and chloroform[6][7][8]
UV λmax288 nm[2][7]

Diagram 1: Decision Workflow for Purification Strategy

Purification_Workflow start Crude 4-Azaindole Derivative tlc Analyze by TLC/LC-MS start->tlc is_streaking Significant Streaking? tlc->is_streaking is_solid Is the product a solid? is_streaking->is_solid No chrom_mod Modified Chromatography (Amine-washed eluent or Alumina) is_streaking->chrom_mod Yes chrom_std Standard Silica Gel Chromatography is_solid->chrom_std No recrystallize Recrystallization is_solid->recrystallize Yes pd_check Pd catalyst used in synthesis? chrom_std->pd_check chrom_mod->pd_check recrystallize->pd_check scavenge Treat with Metal Scavenger pd_check->scavenge Yes final_product Pure Product pd_check->final_product No scavenge->final_product

Caption: Decision tree for selecting a 4-azaindole purification strategy.

References

Technical Support Center: Synthesis of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the intricate landscape of synthesizing these medicinally significant scaffolds.[1][2] Pyrrolopyridines, also known as azaindoles, are privileged structures in medicinal chemistry, but their synthesis is often plagued by side reactions that can impact yield, purity, and scalability.[3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter during your experiments.

Section 1: Troubleshooting Common Synthetic Routes

This section delves into the most prevalent synthetic strategies for pyrrolopyridine synthesis, outlining common side reactions and providing actionable solutions.

The Fischer Indole Synthesis for Azaindoles

The Fischer indole synthesis is a cornerstone of indole chemistry, but its application to the synthesis of azaindoles can be challenging.[5] The electron-deficient nature of the pyridine ring can impede the key[5][5]-sigmatropic rearrangement, often leading to low yields or reaction failure.[3]

FAQ: My Fischer azaindole synthesis is resulting in low yields and a complex mixture of byproducts. What is going wrong and how can I improve it?

Answer:

Low yields in the Fischer azaindole synthesis are a common frustration. The primary cause often lies in the unfavorable equilibrium between the hydrazone and the reactive enehydrazine intermediate, which is necessary for the[5][5]-sigmatropic rearrangement.[3] Several factors can be at play:

  • Poor Reactivity of Pyridylhydrazines: The nitrogen atom in the pyridine ring withdraws electron density, deactivating the aromatic ring and making the key protonation and rearrangement steps more difficult.[3]

  • Competing Reaction Pathways: Under harsh acidic conditions, side reactions such as heterolytic N-N bond cleavage can occur, leading to a cascade of undesired byproducts instead of the desired cyclization.

  • Substituent Effects: The electronic nature of substituents on the pyridylhydrazine can significantly influence the reaction outcome. Electron-donating groups on the pyridine ring can help to facilitate the reaction.[5]

Troubleshooting Strategies:

Problem Underlying Cause Recommended Solution Experimental Protocol
Low or No Conversion Insufficiently acidic catalyst to promote rearrangement.Utilize stronger Brønsted or Lewis acids. Polyphosphoric acid (PPA) is often effective. Microwave irradiation can also promote the reaction by reaching the required high temperatures more efficiently.In a microwave vial, combine the pyridylhydrazone (1 mmol) and polyphosphoric acid (10 eq by weight). Seal the vial and heat under microwave irradiation at 180-220 °C for 15-30 minutes. Monitor by TLC.
Formation of Tar-like Byproducts Decomposition at high temperatures.Employ milder reaction conditions if possible. Consider a two-step procedure where the hydrazone is pre-formed and purified before cyclization.Pre-form the pyridylhydrazone by reacting the pyridylhydrazine with the ketone/aldehyde in ethanol with a catalytic amount of acetic acid. Isolate and purify the hydrazone before subjecting it to cyclization conditions.
Mixture of Regioisomers (with unsymmetrical ketones) Lack of regiocontrol in the enehydrazine formation.Modify the ketone to favor the formation of one enehydrazine tautomer. For example, introduce a bulky group to sterically direct the tautomerization.N/A (Substrate-dependent)

Visualizing the Fischer Indole Synthesis Pathway and a Key Side Reaction:

Fischer_Indole_Synthesis cluster_main Desired Fischer Indole Pathway cluster_side Side Reaction Pathway A Pyridylhydrazone B Enehydrazine A->B Tautomerization C [3,3]-Sigmatropic Rearrangement B->C Acid Catalysis D Di-imine Intermediate C->D E Cyclization & Aromatization D->E F Pyrrolopyridine E->F -NH3 G Pyridylhydrazone H Protonated Hydrazone G->H Protonation I N-N Bond Cleavage H->I Heterolysis J Byproducts I->J

Caption: Desired vs. side reaction pathways in Fischer Indole Synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for constructing the pyrrolopyridine scaffold. However, they are not without their challenges, including issues with chemoselectivity and the formation of undesired byproducts.

FAQ: My Suzuki-Miyaura coupling on a di-halogenated pyrrolopyridine is giving me a mixture of mono- and di-arylated products, along with some reduced starting material. How can I improve the chemoselectivity?

Answer:

Achieving chemoselectivity in cross-coupling reactions with multiple reactive sites is a common challenge. The formation of di-arylated and reduced byproducts points to issues with catalyst control and reaction conditions.

  • Mechanism of Diarylation: Diarylation occurs when the initially formed mono-arylated product undergoes a second oxidative addition and coupling cycle before the starting di-halogenated material is fully consumed.

  • Mechanism of Reduction: The reduction of the aryl halide to the corresponding arene can occur via several pathways, including β-hydride elimination from the palladium-alkoxide intermediate (if an alcohol is present) or through protonolysis of the organopalladium intermediate.

Troubleshooting Strategies:

Problem Underlying Cause Recommended Solution Experimental Protocol
Diarylation High reactivity of the mono-arylated product.Lower the reaction temperature. Use a less reactive palladium catalyst, for example, Pd(PPh₃)₄ instead of more active catalysts with bulky phosphine ligands.[1] Control the stoichiometry of the boronic acid (use a slight excess, e.g., 1.1 equivalents).To a solution of the di-halogenated pyrrolopyridine (1 mmol) in a 3:1 mixture of dioxane and water, add the boronic acid (1.1 mmol), K₂CO₃ (3 mmol), and Pd(PPh₃)₄ (0.05 mmol). Degas the mixture and heat to 80°C. Monitor the reaction progress carefully by LC-MS to maximize the formation of the mono-arylated product.
Reduction of Halide Presence of a hydrogen source and a pathway for its transfer.Ensure anhydrous conditions. Use a non-protic solvent. Choose a base that is less likely to participate in side reactions (e.g., CsF or K₃PO₄).N/A (Condition optimization)
Low Chemoselectivity Catalyst system not optimized for the substrate.Screen different palladium catalysts and ligands. For example, Pd₂(dba)₃ has shown excellent selectivity for C-2 arylation in some pyrrolopyridine systems.[1]N/A (Catalyst screening)

Visualizing the Suzuki-Miyaura Catalytic Cycle and Competing Pathways:

Suzuki_Miyaura cluster_main Desired Catalytic Cycle cluster_side Side Reactions A Pd(0) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Ar'-B(OR)2) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regenerates Pd(0) G Ar-Ar' F->G H Ar-Pd(II)-X I β-Hydride Elimination/ Protonolysis H->I J Ar-H (Reduction) I->J K Ar-Ar' L Second Coupling K->L M Ar-Ar'-Ar'' (Diarylation) L->M

References

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-7-Azaindole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-chloro-7-azaindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but often challenging scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents due to its ability to act as a bioisostere of indole and form key hydrogen bonds with biological targets.[1][2] However, its unique electronic properties, particularly the pyridine nitrogen, can present significant challenges in synthetic chemistry.[3][4][5]

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you navigate the complexities of its derivatization.

Frequently Asked Questions (FAQs): General Considerations

Q1: Why is 4-chloro-7-azaindole considered a challenging substrate for cross-coupling reactions?

Answer: The primary challenge arises from the Lewis basicity of the pyridine nitrogen (N7) and the pyrrolic nitrogen (N1) of the 7-azaindole core.[3][4] These nitrogen atoms can act as excellent chelating ligands for the transition metal catalysts (e.g., Palladium) used in cross-coupling reactions.[3] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively sequestering the metal center and halting the catalytic cycle. This phenomenon, known as catalyst inhibition or deactivation, is a major cause of low yields and failed reactions.[4][5]

Q2: What are the most common and effective derivatization reactions for the C4 position of 4-chloro-7-azaindole?

Answer: Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for derivatizing the C4 position. The three most common transformations are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or alkyl boronic acids/esters. This is a versatile method for introducing a wide range of substituents.[6]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines. This reaction is crucial for synthesizing amino-azaindoles, a key pharmacophore in many biologically active molecules.[3][7]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, enabling the synthesis of alkynylated azaindoles which are valuable intermediates for further functionalization.[8][9]

Q3: How do I select the right catalyst system (precatalyst and ligand) to overcome catalyst inhibition?

Answer: The key is to use a ligand that binds strongly to the palladium center and sterically shields it, preventing inhibitory coordination by the azaindole substrate.

  • For Suzuki and Buchwald-Hartwig Reactions: Bulky, electron-rich biarylphosphine ligands are the gold standard. Ligands like SPhos, XPhos, and BrettPhos have proven highly effective.[3][7] They promote rapid oxidative addition and reductive elimination, the key steps in the catalytic cycle, which outcompete the rate of catalyst deactivation.[10] Using preformed palladium precatalysts that incorporate these ligands (e.g., SPhos G3, XPhos G3) is highly recommended as they are often more stable and generate the active Pd(0) species more reliably.[11][12]

  • For Sonogashira Reactions: While traditional Pd(PPh₃)₄ can be used, systems employing N-Heterocyclic Carbene (NHC) ligands or bulky phosphine ligands like cataCXium® A can offer superior performance, especially for less reactive chlorides.

Troubleshooting Guide: Specific Reaction Issues

This section addresses common problems encountered during specific cross-coupling reactions with 4-chloro-7-azaindole.

Scenario 1: Suzuki-Miyaura Coupling

Problem: Low or no conversion of 4-chloro-7-azaindole.

  • Possible Cause 1: Catalyst Inactivation.

    • Why it happens: As discussed, the azaindole nitrogens are likely binding to the palladium center. Your chosen ligand may not be sufficient to prevent this.

    • Solution:

      • Switch to a Bulkier Ligand: If using a less bulky ligand like PPh₃, switch to a biarylphosphine ligand such as SPhos or XPhos.[6]

      • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome partial deactivation.

      • Use a Precatalyst: Employ a modern palladium precatalyst (e.g., G3 or G4 type) designed for challenging substrates.

  • Possible Cause 2: Inappropriate Base/Solvent Combination.

    • Why it happens: The base is crucial for activating the boronic acid in the transmetalation step. The solvent must facilitate both the dissolution of reagents and the catalytic cycle.

    • Solution:

      • A strong inorganic base like Cs₂CO₃ or K₃PO₄ is often effective.

      • Use a polar aprotic solvent system. A mixture of dioxane/water or toluene/ethanol is a common and effective starting point.[6]

  • Possible Cause 3: Boronic Acid Decomposition.

    • Why it happens: Arylboronic acids can dehydrate to form unreactive, cyclic trimeric anhydrides (boroxines). This is especially true upon prolonged storage.

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Consider using a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate ester.

ComponentRecommendationRationale
Pd Precatalyst SPhos G3 or XPhos G3 (2-5 mol%)Bulky ligand protects Pd from substrate inhibition.[6]
Ligand SPhos or XPhos (if not using a precatalyst)Promotes fast catalytic turnover.
Base Cs₂CO₃ or K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base effective for transmetalation.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂OGood solubility for both organic and inorganic components.[6]
Temperature 80-110 °CProvides sufficient thermal energy for C-Cl bond activation.
Scenario 2: Buchwald-Hartwig Amination

Problem: Reaction stalls, leaving significant starting material.

  • Possible Cause 1: Incorrect Base Selection.

    • Why it happens: Buchwald-Hartwig amination is highly sensitive to the choice of base. While common bases like NaOt-Bu or Cs₂CO₃ have been used, they can be ineffective for unprotected halo-azaindoles.[3][7] The N-H of the azaindole is acidic and can consume the base.

    • Solution:

      • Lithium hexamethyldisilazide (LiHMDS) is a highly effective base for this specific transformation, as it is strong enough to deprotonate the amine nucleophile without causing deleterious side reactions.[3][7] Using at least 2.4 equivalents is often necessary: 1 equiv to deprotonate the amine, 1 equiv to deprotonate the azaindole N-H, and a slight excess.[7]

  • Possible Cause 2: Ligand Incompatibility with Amine.

    • Why it happens: Different classes of amines require different ligands for optimal performance.

    • Solution:

      • For secondary amines (both aliphatic and aromatic), catalyst systems based on RuPhos or XPhos are excellent choices.[3][7]

      • For primary amines , ligands like BrettPhos are superior, providing excellent yields and high selectivity for monoarylation.[7]

G start Low Conversion in Buchwald-Hartwig Amination check_base Is the base LiHMDS? start->check_base check_equivalents Are >2.4 equivalents of LiHMDS used? check_base->check_equivalents Yes solution_base Switch to LiHMDS (1M in THF) check_base->solution_base No check_ligand Is the ligand appropriate for the amine type? check_equivalents->check_ligand Yes solution_equivalents Increase LiHMDS to 2.4 - 3.6 equivalents check_equivalents->solution_equivalents No solution_ligand Primary Amine: Use BrettPhos Secondary Amine: Use RuPhos/XPhos check_ligand->solution_ligand No check_temp Is reaction temperature optimized (e.g., 80-100°C)? check_ligand->check_temp Yes solution_temp Increase temperature. Consider microwave heating. check_temp->solution_temp No final_check Consider N-protection (e.g., SEM, Boc) if issues persist check_temp->final_check Yes

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination of 4-chloro-7-azaindole.

Scenario 3: Sonogashira Coupling

Problem: Formation of significant alkyne homocoupling (Glaser coupling) product and low yield of the desired product.

  • Possible Cause 1: Copper Co-catalyst.

    • Why it happens: The classic Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst. While it facilitates the reaction, it is also the primary driver of oxidative alkyne homocoupling, especially if oxygen is not rigorously excluded.[13]

    • Solution:

      • Switch to a Copper-Free Protocol: Many modern Sonogashira conditions work efficiently without copper. This is the most effective way to eliminate Glaser coupling.

      • Rigorous Degassing: If using copper is unavoidable, ensure the reaction mixture is thoroughly degassed (e.g., via multiple freeze-pump-thaw cycles) and maintained under a strict inert atmosphere (Nitrogen or Argon).[14][15]

  • Possible Cause 2: Low Reaction Temperature.

    • Why it happens: The oxidative addition of palladium into the Ar-Cl bond is often the rate-limiting step and is slower than for Ar-Br or Ar-I.[16] If the temperature is too low, the desired cross-coupling pathway is slow, allowing side reactions like homocoupling to dominate.

    • Solution:

      • Increase the reaction temperature, often to 80-100 °C. Using a solvent like DMF or dioxane may be necessary. For volatile alkynes, the reaction must be performed in a sealed vessel.[14][16]

  • Possible Cause 3: Inefficient Catalyst System.

    • Why it happens: Standard Pd(PPh₃)₄ may not be active enough for the challenging 4-chloro-7-azaindole substrate.

    • Solution:

      • Use a more robust palladium source like PdCl₂(PPh₃)₂ or a palladium/NHC (N-Heterocyclic Carbene) catalyst system, which can be more active at lower temperatures.[11]

G cluster_0 Desired Catalytic Cycle cluster_1 Inhibitory Pathway Pd(0)L2 Pd(0)L2 Ox. Add. Oxidative Addition Pd(0)L2->Ox. Add. Inactive Complex Inactive Azaindole-Pd Complex Pd(0)L2->Inactive Complex Coordination by Azaindole N7/N1 Ar-Pd(II)-Cl ArPd(II)(L2)Cl Ox. Add.->Ar-Pd(II)-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl->Transmetalation Ar-Pd(II)-Cl->Inactive Complex Ar-Pd(II)-R ArPd(II)(L2)R Transmetalation->Ar-Pd(II)-R Red. Elim. Reductive Elimination Ar-Pd(II)-R->Red. Elim. Red. Elim.->Pd(0)L2 Catalyst Regeneration Product Ar-R Red. Elim.->Product

Caption: Competing pathways: the desired catalytic cycle versus catalyst deactivation by azaindole coordination.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask or microwave vial) and allow it to cool under a stream of nitrogen or argon.

  • Reagent Addition: To the flask, add 4-chloro-7-azaindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos G3, 0.03 equiv, 3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The final concentration should be around 0.1 M with respect to the 4-chloro-7-azaindole.

  • Degassing (Optional but Recommended): If not using pre-degassed solvents, subject the sealed reaction mixture to three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture with vigorous stirring in a preheated oil bath to 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Glassware Preparation: Follow step 1 from the Suzuki protocol.

  • Reagent Addition: To the flask, add 4-chloro-7-azaindole (1.0 equiv). In a glovebox, add the palladium precatalyst (e.g., BrettPhos G3, 0.02 equiv, 2 mol%).

  • Sealing and Purging: Seal the flask, remove from the glovebox, and purge with inert gas.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene). Add the amine (1.2 equiv). Finally, add LiHMDS (1M solution in THF, 2.5 equiv) dropwise at room temperature.[3][7]

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring & Workup: Follow steps 7 and 8 from the Suzuki protocol.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with 4-Chloro-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The incorporation of a pyridine moiety, a common motif in pharmaceuticals, often begins with a halogenated precursor. However, the seemingly straightforward coupling of 4-chloro-pyridines can present a unique set of challenges. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen can conspire to hinder catalytic activity and diminish yields.[1][2]

This guide provides a structured, in-depth approach to troubleshooting common issues encountered when performing Suzuki coupling reactions with 4-chloro-pyridine substrates. By understanding the underlying chemical principles, you can systematically diagnose and resolve experimental hurdles to achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with 4-chloro-pyridine is giving very low to no yield. What are the likely causes and how can I fix it?

Low or no conversion is the most common frustration in these reactions. The primary culprits are often related to catalyst deactivation or suboptimal reaction conditions that fail to overcome the activation barrier for the less reactive chloro-pyridine.[3]

Potential Causes & Solutions:

  • Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1]

    • Solution: Employ sterically hindered and electron-rich phosphine ligands. These bulky ligands shield the palladium center, disfavoring coordination with the pyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps.[1][4] Excellent choices include Buchwald ligands like XPhos, SPhos, and RuPhos.[4][5]

  • Inefficient Oxidative Addition: The carbon-chlorine bond in 4-chloro-pyridine is stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[3]

    • Solution:

      • Ligand Choice: As mentioned above, electron-rich and bulky ligands are crucial. They increase the electron density on the palladium, facilitating its insertion into the C-Cl bond.[4][6]

      • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. Microwave-assisted heating can be particularly effective, often leading to dramatically reduced reaction times and improved yields.[7]

  • Poor Quality or Degraded Reagents:

    • Boronic Acid/Ester Instability: Boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom, especially at higher temperatures and in the presence of water.[1][8]

      • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates, which can slowly release the boronic acid in situ.[9][10] A slight excess (1.2-1.5 equivalents) of the boron reagent can also help compensate for any degradation.[11]

    • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.

      • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.[12] Using a well-defined palladium pre-catalyst can also ensure the efficient generation of the active catalytic species.[1]

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently resolving issues with your Suzuki coupling reaction. The following workflow can guide your optimization process.

Troubleshooting_Workflow start Low or No Yield catalyst Catalyst Deactivation? start->catalyst conditions Suboptimal Conditions? start->conditions reagents Reagent Integrity? start->reagents ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand Yes temp Increase Temperature (Consider Microwave) conditions->temp Yes base_solvent Screen Bases & Solvents conditions->base_solvent Yes fresh_reagents Use Fresh Boronic Acid & Degas Solvents reagents->fresh_reagents Yes success Successful Coupling ligand->success temp->success base_solvent->success fresh_reagents->success

Caption: A workflow for troubleshooting low-yield Suzuki reactions.

Q2: I'm observing significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. What's going wrong?

The formation of side products points to competing reaction pathways that can dominate if the desired cross-coupling is slow.

Common Side Reactions & Mitigation Strategies:

  • Protodeboronation: As discussed, this is the hydrolysis of the boronic acid to the corresponding arene.

    • Mitigation:

      • Use anhydrous conditions where possible, though some water is often necessary for the Suzuki reaction to proceed.[1]

      • Employ milder bases like K₂CO₃ or NaHCO₃, as stronger bases can accelerate this side reaction.[4]

      • Consider potassium organotrifluoroborates, which are more resistant to protodeboronation.[13]

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl from two molecules of the boronic acid and is often promoted by the presence of oxygen.

    • Mitigation:

      • Thoroughly degas the reaction mixture to remove oxygen.[1]

      • Ensure a sufficiently active catalyst and optimal conditions to favor the cross-coupling pathway, which is typically faster than homocoupling.

  • Dehalogenation: The 4-chloro-pyridine is reduced to pyridine.

    • Mitigation:

      • This can be influenced by the choice of ligand and base.[1] Screening different combinations may be necessary.

      • Lowering the reaction temperature, if the desired reaction can still proceed at a reasonable rate, can sometimes disfavor dehalogenation.[1]

Optimizing Reaction Parameters: A Data-Driven Approach

The choice of catalyst, ligand, base, and solvent are all interconnected and crucial for success. The following tables provide a starting point for optimization based on literature precedents for similar heteroaryl chloride substrates.

Table 1: Recommended Catalyst Systems for 4-Chloro-pyridines

Catalyst PrecursorLigandKey Advantages
Pd₂(dba)₃XPhos, SPhos, RuPhosHighly active for unreactive aryl chlorides; bulky nature prevents catalyst poisoning.[4][5]
Pd(OAc)₂P(t-Bu)₃A simple and effective electron-rich phosphine ligand.
PdCl₂(dppf)dppfA common and often effective catalyst system, though may be less active than Buchwald systems for chlorides.[14][15]
Pd(PPh₃)₄PPh₃A classic catalyst, but often requires higher temperatures and may not be as effective for chlorides.[7][16]

Table 2: Base and Solvent Selection Guide

BaseRecommended SolventsComments
K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂OA strong, non-nucleophilic base that is often effective.[1]
K₂CO₃1,4-Dioxane/H₂O, Acetonitrile/H₂O, Ethanol/H₂OA common and versatile base.[7][17]
Cs₂CO₃THF/H₂O, 1,4-Dioxane/H₂OA highly soluble and effective base, though more expensive.[10]
NaHCO₃DME/H₂O, THF/H₂OA milder base, useful if base-sensitive functional groups are present.[14][15]

The Suzuki Catalytic Cycle: A Visual Explanation

Understanding the mechanism is fundamental to rational troubleshooting.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L_n A->B Ar-X (4-Chloro-pyridine) C Transmetalation (Ar-Pd(II)-R)L_n B->C R-B(OR')_2 (Boronic Acid/Ester) + Base D Reductive Elimination (Ar-R) C->D D->A Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: A Starting Point for Success

This protocol provides a robust starting point for the Suzuki coupling of a generic 4-chloro-pyridine with an arylboronic acid.

Materials:

  • 4-Chloro-pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-chloro-pyridine, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and XPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The solvent mixture should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[12]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Alternatively, for microwave-assisted synthesis, heat to 100-140 °C for 10-30 minutes.[7] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

By approaching the Suzuki coupling of 4-chloro-pyridines with a methodical and informed strategy, you can overcome the inherent challenges and successfully synthesize your desired biaryl compounds. This guide serves as a foundation for your experimental design and troubleshooting efforts, empowering you to achieve your research and development goals.

References

Technical Support Center: Overcoming Poor Solubility of Pyrrolopyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrrolopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] However, their often planar and rigid nature can lead to strong crystal lattice interactions and consequently, poor aqueous solubility.[4][5] This low solubility presents a significant hurdle throughout the drug development pipeline, from initial biological screening to final formulation.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose and overcome solubility challenges associated with pyrrolopyridine intermediates. Here, we synthesize fundamental principles with actionable, field-proven strategies to enhance the solubility and subsequent bioavailability of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrrolopyridine intermediate, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What is happening and how can I fix this?

A1: This common phenomenon is often referred to as "DMSO shock."[6] DMSO is a strong organic solvent, but upon rapid dilution into an aqueous medium, the local solvent environment around your compound becomes predominantly water. If the compound's aqueous solubility is low, it will crash out of solution.

  • Immediate Troubleshooting Steps:

    • Lower the final DMSO concentration: Aim for the lowest possible DMSO concentration that your assay can tolerate (typically ≤ 0.5%).

    • Use a stepwise dilution: Instead of a single large dilution, add the DMSO stock to a small volume of buffer first, then add this intermediate solution to the final volume.

    • Vortex during addition: Adding the compound stock to a vortexing buffer can promote rapid dispersion and prevent localized high concentrations that trigger precipitation.[6]

Q2: Beyond DMSO, what other co-solvents can I consider for my in vitro assays?

A2: Co-solvents can be effective, but their use must be carefully validated for compatibility with your specific biological assay.[7] Common co-solvents include:

  • Ethanol

  • Polyethylene glycols (PEGs), such as PEG 400

  • Propylene glycol

It is crucial to run vehicle controls to ensure the co-solvent itself does not impact cell viability, enzyme activity, or other assay readouts.

Q3: Can I use pH modification to improve the solubility of my pyrrolopyridine derivative?

A3: Yes, this can be a very effective strategy. The nitrogen atoms within the pyrrolopyridine scaffold are basic and can be protonated at acidic pH to form more soluble salts.[6][8]

  • Key Considerations:

    • Determine the pKa: Knowing the pKa of your compound is essential to select an appropriate buffer pH.

    • Assay Compatibility: Ensure the pH required for solubility is within the functional range of your biological assay.

    • Buffering Capacity: The buffer must be strong enough to maintain the target pH after the addition of your compound.

Q4: What are amorphous solid dispersions and are they suitable for early-stage research?

A4: Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[9][10][11] This high-energy state can dramatically increase aqueous solubility. While highly effective, preparing ASDs using techniques like spray drying or hot-melt extrusion is often more suited for later-stage development due to the specialized equipment and larger amounts of material required.[12][13][14] However, for critical in vivo studies with a lead candidate, it can be a viable and powerful approach.

In-Depth Troubleshooting & Solution Guides

The Root of the Problem: Understanding Pyrrolopyridine Insolubility

The poor solubility of many pyrrolopyridine intermediates stems from two primary factors:

  • High Crystal Lattice Energy: The planar nature of the fused ring system allows for efficient π-π stacking in the solid state. This strong intermolecular packing results in a highly stable crystal lattice that requires significant energy to break apart, leading to low solubility.[5][15] A high melting point is often a good indicator of high crystal lattice energy.

  • Lipophilicity: While the nitrogen atoms impart some polarity, the overall scaffold is often hydrophobic. Substituents added to modulate biological activity can further increase the lipophilicity (logP), reducing affinity for aqueous environments.[16]

The interplay between these factors is captured by the General Solubility Equation (GSE), which provides a conceptual framework for understanding solubility:

Log S = 0.5 - 0.01(Melting Point - 25) - LogP

This equation highlights that to improve solubility (S), one must either decrease the melting point (a proxy for crystal lattice energy) or decrease the lipophilicity (LogP).[16]

Strategic Decision-Making Workflow

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy based on the stage of research and the physicochemical properties of the pyrrolopyridine intermediate.

G cluster_0 Early Stage (In Vitro) cluster_1 Later Stage (In Vivo & Formulation) Start Poorly Soluble Pyrrolopyridine Char Characterize: pKa, LogP, Kinetic Solubility Start->Char Ionizable Is the compound ionizable? Char->Ionizable pH_Adjust pH Adjustment (Salt Formation in situ) Ionizable->pH_Adjust Yes CoSolvent Co-solvent Screening (DMSO, Ethanol, PEG) Ionizable->CoSolvent No Advanced Advanced Strategies pH_Adjust->Advanced Cyclodextrin Complexation (e.g., HP-β-CD) CoSolvent->Cyclodextrin Cyclodextrin->Advanced Salt_Screen Salt Form Screening Advanced->Salt_Screen CoCrystal Co-crystal Screening Advanced->CoCrystal ASD Amorphous Solid Dispersions (ASD) Advanced->ASD Particle_Size Particle Size Reduction (Micronization/Nanosizing) Advanced->Particle_Size

Caption: Decision workflow for solubility enhancement.

Experimental Protocols & Methodologies

Solvent Screening for Recrystallization and Purity

Finding a suitable solvent is the first step not only for purification but also for identifying potential issues with solubility. An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[17]

Protocol: Small-Scale Solvent Screening

  • Preparation: Place a few milligrams of your pyrrolopyridine intermediate into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane/ethyl acetate mixture) dropwise at room temperature.[18][19]

  • Room Temperature Test: If the compound dissolves immediately, the solvent is too good for recrystallization but may be useful for creating a stock solution. Reject it for purification.[17]

  • Heating Test: If the compound does not dissolve at room temperature, gently warm the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: The formation of well-defined crystals indicates a good recrystallization solvent. Oiling out suggests the compound's melting point is lower than the solvent's boiling point or that impurities are present.

Data Interpretation Table

ObservationSolvent Suitability for RecrystallizationImplication for Solubility
Soluble at room tempPoorHigh solubility in this organic solvent.
Insoluble when hotPoorVery low solubility.
Soluble hot, insoluble coldExcellent Ideal for purification.
"Oils out" on coolingPoorMay indicate high lipophilicity or impurities.
Salt Formation for Solubility Enhancement

For pyrrolopyridine intermediates with a basic nitrogen, salt formation is one of the most effective methods to significantly increase aqueous solubility and dissolution rate.[20][21]

Protocol: Exploratory Salt Formation for Solubility Assessment

  • Dissolution: Suspend a known amount (e.g., 10 mg) of the free base form of your pyrrolopyridine in deionized water.

  • Acid Titration: While stirring, slowly add a 0.1 M solution of a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) dropwise.

  • pH Monitoring: Monitor the pH of the suspension continuously.

  • Observation: Note the pH at which the solid completely dissolves. This indicates the formation of a soluble salt.

  • Equilibrium Solubility: Once dissolved, allow the solution to stir for several hours (or until equilibrium is reached) to ensure it remains stable. Measure the concentration using a calibrated HPLC-UV method.

Key Causality: By protonating a basic center on the molecule, you introduce a formal charge. This charged species has much more favorable interactions with polar water molecules compared to the neutral, more lipophilic free base, thereby overcoming the crystal lattice energy more easily.[22]

Co-crystal Screening

Co-crystals are multi-component crystals where the API and a coformer are held together by non-ionic interactions, such as hydrogen bonds.[23] This strategy can modify the crystal packing and introduce new intermolecular interactions, often leading to improved solubility and dissolution.[24][25]

Protocol: Slurry-Based Co-crystal Screening

  • Selection: Choose a set of pharmaceutically acceptable coformers. These are typically small molecules with hydrogen bond donor/acceptor groups (e.g., benzoic acid, succinic acid, nicotinamide).

  • Preparation: In a vial, add the pyrrolopyridine intermediate and a coformer in a 1:1 molar ratio.

  • Slurry Formation: Add a small amount of a solvent (e.g., acetonitrile, ethyl acetate) in which both components have limited solubility. The goal is to create a thick slurry.[23]

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C) for 24-72 hours. This allows the system to reach thermodynamic equilibrium.

  • Isolation & Analysis: Isolate the solid by filtration and allow it to air dry. Analyze the solid using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or vibrational spectroscopy (FTIR/Raman) to identify new crystalline forms.[26]

G cluster_0 API Crystal Lattice cluster_1 Co-crystal Lattice API1 API API2 API API1->API2 Strong π-π Stacking (High Lattice Energy) API3 API Coformer Coformer API3->Coformer Hydrogen Bonding (Disrupted Packing)

Caption: Co-crystal formation disrupts API self-packing.

Preparation of Amorphous Solid Dispersions (ASDs) by Solvent Evaporation

For preclinical studies requiring enhanced oral exposure, an ASD can be prepared on a lab scale without specialized equipment like a spray dryer or hot-melt extruder.

Protocol: Lab-Scale Solvent Evaporation ASD

  • Polymer Selection: Select a suitable polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Dissolution: Dissolve both the pyrrolopyridine intermediate and the polymer (e.g., in a 1:3 drug-to-polymer mass ratio) in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof).[8] Ensure a clear solution is formed.

  • Evaporation: Place the solution in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. This rapid solvent removal process prevents the drug from recrystallizing.

  • Secondary Drying: Further dry the resulting solid film/powder under high vacuum for 24 hours to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the dispersion using PXRD (absence of sharp Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).

Mechanism of Action: The polymer serves two roles: it physically separates the drug molecules to prevent recrystallization in the solid state, and upon administration, it can help maintain a supersaturated state of the drug in the gastrointestinal fluid, enhancing absorption.[9][27]

Summary of Strategies

StrategyStage of DevelopmentKey AdvantageMain Consideration
pH Adjustment Early (In Vitro)Simple, effective for ionizable compounds.Assay pH compatibility is critical.[6]
Co-solvents Early (In Vitro)Easy to implement for stock solutions.Potential for assay interference.[28]
Salt Screening Preclinical / DevelopmentSignificant solubility increase, well-established.API must be ionizable; stability of salt form.[29]
Co-crystallization Preclinical / DevelopmentApplicable to non-ionizable compounds.Screening can be resource-intensive.[30]
Amorphous Solid Dispersions Preclinical / DevelopmentBroadly applicable, high solubility enhancement.Physical stability (recrystallization) must be monitored.[11]
Particle Size Reduction DevelopmentImproves dissolution rate for dissolution-limited compounds.Does not change equilibrium solubility.[31][32]

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important heterocyclic compound. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your process development.

I. Overview of the Synthetic Strategy

The synthesis of this compound on a larger scale typically involves a multi-step process starting from 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole). The key transformations are the introduction of a carboxyl group or its precursor at the C3 position. A common and effective method is the Vilsmeier-Haack formylation followed by oxidation.

Synthetic_Pathway A 4-Chloro-1H-pyrrolo[2,3-b]pyridine C 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (POCl₃/DMF) E This compound C->E Oxidation D Oxidizing Agent (e.g., KMnO₄, NaClO₂)

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses common problems encountered during the synthesis.

Step 1: Vilsmeier-Haack Formylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Issue 1: Low or No Conversion to the Aldehyde

  • Question: My reaction shows a significant amount of unreacted starting material even after extended reaction times. What could be the cause?

  • Answer: This is a frequent issue when scaling up the Vilsmeier-Haack reaction. Several factors could be at play:

    • Vilsmeier Reagent Quality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive.[1] On a larger scale, ensuring anhydrous conditions is critical. Any moisture will quench the reagent, reducing its effective concentration.[1] Old or improperly stored DMF can contain dimethylamine, which can also react with the Vilsmeier reagent and decrease the yield.[2]

    • Insufficient Reagent: When scaling up, inadequate mixing can lead to localized consumption of the Vilsmeier reagent. Ensure vigorous stirring to maintain a homogeneous reaction mixture. Consider increasing the molar equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.0 eq.).

    • Reaction Temperature: While the Vilsmeier reagent is often prepared at 0°C, the formylation of less reactive substrates may require higher temperatures.[3] Depending on the reactivity of your specific batch of 4-chloro-7-azaindole, you may need to slowly warm the reaction to room temperature or even gently heat it (e.g., to 40-60°C) to drive the reaction to completion.[2][4] Monitor the reaction by TLC or HPLC to avoid degradation at higher temperatures.

Issue 2: Formation of Multiple Byproducts

  • Question: My TLC/LC-MS analysis shows multiple spots/peaks, and the purification is challenging. What are the likely side products and how can I minimize them?

  • Answer: The Vilsmeier-Haack reaction can lead to several side products, especially under forcing conditions:

    • Diformylation: Although less common for this substrate, diformylation can occur. Using a controlled stoichiometry of the Vilsmeier reagent is crucial.

    • Polymerization/Tarry Materials: 7-Azaindole derivatives can be sensitive to strong acidic conditions, leading to polymerization or decomposition, especially at elevated temperatures.[1] To mitigate this, ensure the Vilsmeier reagent is added to the substrate solution at a low temperature and that any temperature increase is gradual. The use of a co-solvent like chloroform or dichloromethane might also help control the reaction.[2][5][6]

    • Reaction with Impurities: Ensure the purity of your starting 4-chloro-7-azaindole, as impurities can lead to a complex product mixture.

Vilsmeier_Troubleshooting start Low Conversion in Vilsmeier-Haack? q1 Are reagents anhydrous and pure? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is mixing efficient on a larger scale? yes1->q2 solve1 Use freshly distilled POCl₃ and anhydrous DMF. no1->solve1 solve1->q2 yes2 Yes q2->yes2 no2 No q2->no2 q3 Is the reaction temperature optimized? yes2->q3 solve2 Improve agitation; use mechanical stirrer. no2->solve2 solve2->q3 yes3 Yes q3->yes3 no3 No q3->no3 end Problem likely resolved. yes3->end solve3 Gradually increase temp. (e.g., RT to 40°C); monitor by TLC/HPLC. no3->solve3 solve3->end

Caption: Troubleshooting low conversion in the Vilsmeier-Haack reaction.

Step 2: Oxidation of the Aldehyde to Carboxylic Acid

Issue 3: Incomplete Oxidation

  • Question: I am recovering a significant amount of the starting aldehyde after the oxidation step. How can I improve the conversion?

  • Answer: Incomplete oxidation is often a matter of reaction conditions and the choice of oxidant.

    • Oxidant Stoichiometry and Activity: On a larger scale, ensure the oxidant is added in sufficient molar excess. The activity of some oxidants can degrade upon storage. Use a freshly opened or assayed batch of your oxidizing agent.

    • Phase Transfer Issues: If using a biphasic system (e.g., with KMnO₄), efficient stirring is paramount. A phase-transfer catalyst can sometimes be beneficial.

    • Choice of Oxidant: For this substrate, a Pinnick oxidation using sodium chlorite (NaClO₂) with a scavenger for the hypochlorite byproduct (like 2-methyl-2-butene or hydrogen peroxide) is often mild and effective, potentially reducing side reactions compared to stronger oxidants like potassium permanganate.

Issue 4: Product Degradation or Low Purity

  • Question: The desired carboxylic acid is obtained in low purity, with signs of degradation. What are the likely causes and solutions?

  • Answer: The pyrrolopyridine core can be sensitive to harsh oxidative conditions.

    • Harsh Reaction Conditions: Strong oxidants like KMnO₄, especially at elevated temperatures or extreme pH, can lead to the degradation of the heterocyclic ring system. If using such oxidants, maintain low temperatures and carefully control the pH.

    • Work-up Procedure: The work-up is critical. After oxidation, the product is often isolated by adjusting the pH to precipitate the carboxylic acid. This should be done carefully, avoiding strongly acidic or basic conditions for prolonged periods. Washing the crude product with appropriate solvents can remove unreacted aldehyde and other impurities.

III. Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • Reagent Preparation: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (5-10 volumes) to 0°C.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5-2.0 eq.) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30-60 minutes.

  • Reaction: Dissolve 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF and add it to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C or to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. Gentle heating (e.g., to 40°C) may be required.[2]

  • Work-up: Cool the reaction mixture back to 0°C and slowly quench by pouring it into a vigorously stirred mixture of ice and water. Basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9.

  • Isolation: The product, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, often precipitates as a solid and can be collected by filtration. Wash the solid with water and dry under vacuum.

Protocol 2: Oxidation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • Reaction Setup: In a suitable reactor, suspend the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq.) in a mixture of t-butanol and water.

  • Addition of Reagents: Add 2-methyl-2-butene (4-5 eq.) as a scavenger. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3-4 eq.) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Oxidation: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the suspension of the aldehyde, maintaining the internal temperature below 25°C.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until the aldehyde is consumed.

  • Work-up: Quench the reaction by adding a solution of sodium sulfite. Adjust the pH of the mixture to 2-3 with dilute HCl.

  • Isolation: The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

IV. Frequently Asked Questions (FAQs)

  • Q1: Is it necessary to protect the N-H of the pyrrole ring before the Vilsmeier-Haack reaction?

    • A1: While N-H protection (e.g., with TIPS or SEM groups) is reported in some syntheses of substituted 7-azaindoles, the Vilsmeier-Haack reaction can often be performed directly on the N-H free compound.[7][8] However, if you experience side reactions or low yields, an N-protection/deprotection strategy might be beneficial.

  • Q2: What is the best method for purifying the final carboxylic acid on a large scale?

    • A2: On a large scale, purification by column chromatography can be impractical. The preferred method is typically recrystallization. A suitable solvent system (e.g., ethanol/water, acetic acid/water, or DMF/water) should be developed at the lab scale first.[9] Slurrying the crude product in a suitable solvent (like ethyl acetate or methanol) can also be effective in removing less polar impurities.

  • Q3: My final product is colored. How can I decolorize it?

    • A3: A common method for decolorizing organic compounds is to treat a solution of the product with activated charcoal, followed by filtration through celite. This is typically done during the recrystallization process.

  • Q4: Can I use other chlorinating agents instead of POCl₃ for the Vilsmeier-Haack reaction?

    • A4: While POCl₃ is the most common reagent, others like oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent from DMF.[3] However, POCl₃ is generally cost-effective and efficient for this transformation.

V. Quantitative Data Summary

StepReagentsTypical Molar Ratios (Substrate:Reagent)Temperature Range (°C)Typical Yield
Formylation POCl₃/DMF1 : 1.5-2.00 to 6070-85%
Oxidation NaClO₂/NaH₂PO₄/2-methyl-2-butene1 : 3-4 : 3-4 : 4-515 to 2585-95%

VI. References

  • Vertex Pharmaceuticals, Inc. (2023). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? Google Patents. --INVALID-LINK--

  • Larsen, S. D., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(23), 4358. --INVALID-LINK--

  • University of Rostock. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. --INVALID-LINK--

  • Zhang, Y., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(12), 3290. --INVALID-LINK--

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References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a vital building block for various therapeutic agents, including kinase inhibitors, presents a synthetic challenge. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this target molecule, offering detailed experimental protocols and supporting data to inform your strategic decisions in the laboratory.

Introduction to the Target Molecule

This compound is a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry. The presence of the chlorine atom at the 4-position of the pyridine ring and the carboxylic acid at the 3-position of the pyrrole ring provides two orthogonal handles for further chemical modifications, making it a versatile intermediate for the synthesis of complex drug candidates. The core structure's ability to mimic indole while offering altered physicochemical properties, such as improved solubility and metabolic stability, further enhances its appeal.

This guide will dissect two common strategies for the synthesis of this valuable compound, both commencing from the readily available starting material, 4-chloro-7-azaindole. The routes diverge in their approach to introducing the C3-carboxylic acid functionality:

  • Route 1: Vilsmeier-Haack Formylation Followed by Oxidation

  • Route 2: N-Protection, Regioselective Lithiation, and Carboxylation

Each route will be evaluated based on its efficiency, scalability, reagent availability, and overall practicality in a research and development setting.

Common Starting Material: Synthesis of 4-Chloro-7-azaindole

Both synthetic pathways detailed below begin with 4-chloro-7-azaindole. A common and efficient method for its preparation involves a two-step sequence starting from 7-azaindole.

Experimental Protocol: Synthesis of 4-Chloro-7-azaindole

Step 1: N-Oxidation of 7-Azaindole

7-azaindole is first oxidized to its N-oxide. This is a crucial activation step that facilitates the subsequent chlorination at the 4-position of the pyridine ring.

  • Reagents: 7-azaindole, hydrogen peroxide (or m-CPBA), suitable solvent (e.g., dimethoxyethane and heptane).

  • Procedure: 7-azaindole is dissolved in the chosen solvent system. An oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature. The reaction is monitored until completion. The resulting N-oxide can often be isolated by filtration.

Step 2: Chlorination of 7-Azaindole N-oxide

The N-oxide is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Reagents: 7-Azaindole N-oxide, phosphorus oxychloride (POCl₃), optional catalyst (e.g., diisopropylethylamine - DIPEA).

  • Procedure: The crude N-oxide is treated with phosphorus oxychloride, which often serves as both the reagent and the solvent. The reaction is typically heated to reflux. The addition of a catalyst like DIPEA has been shown to improve the yield.[1] After the reaction is complete, the mixture is carefully quenched with water or ice and neutralized with a base (e.g., NaOH) to precipitate the product.

  • Yield: This two-step process can afford 4-chloro-7-azaindole in high yields, with reports of up to 85.6%.[1]

Route 1: Vilsmeier-Haack Formylation and Subsequent Oxidation

This classical approach introduces the C3-substituent in a two-step sequence: formylation of the pyrrole ring followed by oxidation of the resulting aldehyde to the carboxylic acid.

Mechanistic Rationale

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction proceeds via the formation of a Vilsmeier reagent, typically from phosphorus oxychloride and a formamide (e.g., N,N-dimethylformamide - DMF). This electrophilic iminium ion then attacks the electron-rich 3-position of the 7-azaindole ring. The subsequent oxidation of the aldehyde to the carboxylic acid is a standard transformation that can be achieved using a variety of oxidizing agents.

Experimental Protocol: Route 1

Step 1a: Vilsmeier-Haack Formylation of 4-Chloro-7-azaindole

  • Reagents: 4-Chloro-7-azaindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure: The Vilsmeier reagent is prepared by adding POCl₃ to DMF at a low temperature (typically 0 °C). 4-Chloro-7-azaindole is then added to this pre-formed reagent. The reaction mixture is stirred, often with gentle heating, until the starting material is consumed. The reaction is then quenched with ice water and neutralized with a base to precipitate the product, 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

  • Yield: While specific yields for this substrate can vary, Vilsmeier-Haack reactions on similar indole systems are generally high-yielding.

Step 1b: Oxidation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • Reagents: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, an oxidizing agent (e.g., potassium permanganate (KMnO₄), sodium chlorite (NaClO₂), or Pinnick oxidation conditions), and a suitable solvent.

  • Procedure: The aldehyde is dissolved in an appropriate solvent, and the oxidizing agent is added. The reaction conditions (temperature, time) will depend on the chosen oxidant. For instance, with KMnO₄, the reaction is often carried out in an aqueous basic solution, followed by acidification to precipitate the carboxylic acid.

  • Yield: Oxidation of aldehydes to carboxylic acids is typically a high-yielding transformation.

Workflow Diagram: Route 1

Route 1: Vilsmeier-Haack Formylation and Oxidation start 4-Chloro-7-azaindole step1 Vilsmeier-Haack Formylation (POCl₃, DMF) start->step1 intermediate 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde step1->intermediate step2 Oxidation (e.g., KMnO₄) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for Route 1.

Route 2: N-Protection, Regioselective Lithiation, and Carboxylation

This route employs organometallic chemistry to directly introduce the carboxylic acid functionality at the C3 position. A key consideration in this approach is the need to protect the acidic N-H proton of the pyrrole ring to direct the lithiation to the desired carbon atom.

Mechanistic Rationale

The protons on the pyrrole ring of 7-azaindole are acidic and can be removed by a strong base. To achieve regioselective deprotonation at the C3 position, the more acidic N-H proton must first be protected. A bulky protecting group, such as triisopropylsilyl (TIPS), is often employed. Following N-protection, a strong organolithium base, such as n-butyllithium or sec-butyllithium, can selectively deprotonate the C3 position. The resulting organolithium species is a potent nucleophile that can react with an electrophile, in this case, carbon dioxide (CO₂), to form the desired carboxylate. Subsequent deprotection of the nitrogen furnishes the final product. A similar strategy has been successfully used to synthesize the isomeric 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Experimental Protocol: Route 2

Step 2a: N-Protection of 4-Chloro-7-azaindole

  • Reagents: 4-Chloro-7-azaindole, a suitable protecting group reagent (e.g., triisopropylsilyl chloride - TIPSCl), a base (e.g., sodium hydride - NaH), and an aprotic solvent (e.g., N,N-dimethylformamide - DMF).

  • Procedure: 4-Chloro-7-azaindole is dissolved in an anhydrous aprotic solvent and treated with a base to deprotonate the pyrrole nitrogen. The protecting group reagent is then added, and the reaction is stirred until completion.

  • Yield: N-protection of indoles and azaindoles is generally a high-yielding step, often exceeding 90%.

Step 2b: Regioselective Lithiation and Carboxylation

  • Reagents: N-protected 4-chloro-7-azaindole, a strong organolithium base (e.g., sec-butyllithium), an anhydrous ethereal solvent (e.g., tetrahydrofuran - THF), and a source of carbon dioxide (e.g., dry ice or a stream of CO₂ gas).

  • Procedure: The N-protected substrate is dissolved in an anhydrous ethereal solvent and cooled to a low temperature (typically -78 °C). The organolithium base is added dropwise, and the mixture is stirred to allow for complete deprotonation at the C3 position. An excess of solid carbon dioxide (dry ice) is then added to the reaction mixture, or CO₂ gas is bubbled through the solution. The reaction is allowed to warm to room temperature, and then quenched with an aqueous acid.

  • Yield: Lithiation and carboxylation sequences can be very efficient, though yields can be sensitive to reaction conditions, particularly moisture.

Step 2c: N-Deprotection

  • Reagents: N-protected this compound, a deprotection reagent (e.g., tetrabutylammonium fluoride - TBAF for silyl protecting groups), and a suitable solvent.

  • Procedure: The protected carboxylic acid is treated with a reagent that will cleave the protecting group without affecting the rest of the molecule. The choice of reagent depends on the protecting group used. For a TIPS group, a fluoride source like TBAF is effective.

  • Yield: Deprotection steps are typically high-yielding.

Workflow Diagram: Route 2

Route 2: N-Protection, Lithiation, and Carboxylation start 4-Chloro-7-azaindole step1 N-Protection (e.g., TIPSCl, NaH) start->step1 intermediate1 N-Protected 4-Chloro-7-azaindole step1->intermediate1 step2 Lithiation & Carboxylation (sec-BuLi, then CO₂) intermediate1->step2 intermediate2 N-Protected Carboxylic Acid step2->intermediate2 step3 N-Deprotection (e.g., TBAF) intermediate2->step3 end This compound step3->end

Caption: Synthetic workflow for Route 2.

Comparative Analysis

FeatureRoute 1: Vilsmeier-Haack & OxidationRoute 2: N-Protection, Lithiation & Carboxylation
Number of Steps 2 (from 4-chloro-7-azaindole)3 (from 4-chloro-7-azaindole)
Reagents & Cost POCl₃ and DMF are inexpensive and readily available. Oxidizing agents are also common.Organolithium bases and silyl protecting groups are more expensive and require anhydrous conditions.
Reaction Conditions Vilsmeier-Haack reaction may require heating. Oxidation conditions vary.Requires strictly anhydrous conditions and very low temperatures (-78 °C) for the lithiation step.
Scalability Generally considered scalable and robust for industrial applications.Can be challenging to scale up due to the use of cryogenic temperatures and highly reactive organometallic reagents.
Safety Considerations POCl₃ is corrosive and reacts violently with water.Organolithium reagents are pyrophoric and require careful handling. Cryogenic conditions pose their own safety challenges.
Potential Byproducts Incomplete oxidation in the second step. Potential for over-oxidation or side reactions depending on the oxidant.Incomplete lithiation or side reactions due to moisture. Regioselectivity of lithiation can be an issue with improper protection.
Overall Yield Potentially high-yielding, but dependent on the efficiency of both steps.Can be very high-yielding if conditions are well-controlled.

Conclusion and Recommendations

Both routes present viable pathways to this compound. The choice between them will largely depend on the specific context of the synthesis.

Route 1 (Vilsmeier-Haack & Oxidation) is often favored in an industrial setting or for large-scale synthesis due to its use of less expensive reagents and more forgiving reaction conditions. The procedure is well-established and generally robust.

Route 2 (N-Protection, Lithiation & Carboxylation) offers a more direct approach to the carbon-carbon bond formation for the carboxylic acid. While it involves an additional step for protection and deprotection, it can be very efficient and high-yielding on a laboratory scale. However, the stringent requirements for anhydrous conditions and low temperatures, along with the handling of pyrophoric reagents, may make it less suitable for process chemistry without specialized equipment.

For academic and early-stage drug discovery research where smaller quantities are needed and access to the necessary equipment for handling air- and moisture-sensitive reagents is available, Route 2 can be an excellent choice. For process development and scale-up campaigns, the more classical and cost-effective Vilsmeier-Haack approach of Route 1 is likely to be the more pragmatic option.

Ultimately, the optimal synthetic route will be determined by a careful consideration of the available resources, the desired scale of the reaction, and the expertise of the synthetic chemist.

References

A Comparative Guide to the Biological Activity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for the development of a multitude of biologically active compounds, particularly as kinase inhibitors.[1][2] This guide provides an in-depth comparison of the biological activities of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its key analogs, offering insights into their structure-activity relationships (SAR) and therapeutic potential.

The core compound, this compound, serves as a crucial synthetic intermediate. The chloro substituent at the 4-position and the carboxylic acid at the 3-position are key functional handles that allow for diverse chemical modifications, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3] A significant body of research has focused on converting the C3-carboxylic acid into various amides and other functional groups to target a range of enzymes and receptors.

Kinase Inhibition: A Primary Therapeutic Target

The 7-azaindole framework is a well-established ATP-mimetic scaffold, making its derivatives potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][4]

Structure-Activity Relationship (SAR) Insights:

The biological activity of these analogs is highly dependent on the nature of the substituents at key positions of the 7-azaindole core.

  • Position 3 (C3): The carboxylic acid is typically a precursor. Conversion to carboxamides is a common and highly effective strategy. The nature of the amine used for amide formation is critical for determining target specificity and potency. For instance, bulky or hydrophobic groups on the amide can interact with specific pockets in the kinase active site.[3]

  • Position 4 (C4): The chloro group is an important interaction moiety but can be replaced to modulate activity. For example, replacing it with amino groups can introduce new hydrogen bonding opportunities or serve as an attachment point for larger side chains, as seen in the development of potent Rho kinase (ROCK) inhibitors.[5]

  • Position 1 (N1): Substitution on the pyrrole nitrogen can impact activity. In some cases, introducing substituents like alkyl groups can decrease antiviral activity, suggesting that an unsubstituted N-H may be crucial for hydrogen bonding with the target protein.[6]

  • Position 5 (C5): This position is also a key site for modification. Introducing aryl or heteroaryl groups via cross-coupling reactions has led to the development of potent inhibitors for kinases like Cdc7.[3][4]

To illustrate the impact of structural modifications, the table below summarizes the activity of representative 7-azaindole analogs against various kinases. The data, compiled from multiple studies, highlights how subtle changes to the core scaffold can lead to significant differences in potency.

Compound IDCore Scaffold ModificationTarget KinaseIC50 (nM)
Analog 1 C3-Thiazolylmethylene-aminoCdc77
Analog 2 C3-Substituted PyrazoleROCKPotent Inhibition
Analog 3 C4-Amino, C5-ArylCSF1RLow Nanomolar

Data synthesized from multiple sources for illustrative purposes.[4][5][7]

Analog 1 , a complex derivative built from the C3 position, demonstrates potent inhibition of Cdc7 kinase, a key regulator of the cell cycle, with an IC50 value of 7 nM.[4] In contrast, modifications at the C3 and other positions of the 7-azaindole scaffold have yielded potent inhibitors of Rho kinase (ROCK), which is implicated in cardiovascular diseases.[5] Furthermore, strategic substitutions at the C4 and C5 positions have led to the discovery of low-nanomolar inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a target in cancer and inflammatory diseases.[7]

Anticancer and Antiviral Applications

Beyond specific kinase inhibition, derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated broad therapeutic potential, including anticancer, antiviral, and antimicrobial activities.[8][9]

  • Anticancer Activity: The antiproliferative effects of these compounds are often linked to their ability to inhibit kinases crucial for cancer cell growth and survival.[3][8] Studies have shown that derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines.[10] The most successful substitutions for enhancing anticancer activity often involve alkyl, aryl carboxamide groups, and other heterocyclic rings attached to the 7-azaindole core.[3]

  • Antiviral Activity: The 7-azaindole scaffold has been explored for its antiviral properties. For example, derivatives have been designed to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step in viral entry.[6] One study identified a lead compound, ASM-7, which showed excellent antiviral activity and low cytotoxicity.[6]

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate a simplified kinase signaling pathway and a typical experimental workflow for assessing kinase inhibition.

Kinase_Signaling_Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., CSF1R) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Binding Downstream Downstream Signaling Proteins Dimerization->Downstream Activation Effector Effector Proteins Downstream->Effector Signal Cascade Response Cellular Response (Proliferation, Survival) Effector->Response Inhibitor 7-Azaindole Inhibitor Inhibitor->Dimerization Blocks ATP Binding

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental_Workflow Start Start Compound Prepare Serial Dilution of 7-Azaindole Analog Start->Compound Reaction Incubate Kinase, Substrate, ATP, and Compound Compound->Reaction Detection Add Detection Reagent (Luminescence/Fluorescence) Reaction->Detection Measure Measure Signal Detection->Measure Analysis Calculate % Inhibition and IC50 Value Measure->Analysis End End Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

This protocol describes a standard method for converting the carboxylic acid of the parent compound into a diverse library of amides, a critical step in SAR studies.

Objective: To synthesize an N-substituted-4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Materials:

  • This compound

  • Amine (R1R2NH) of choice

  • Propanephosphonic acid anhydride (T3P®) or similar coupling agent (HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Coupling Agent Addition: Add the coupling agent (e.g., T3P®, 1.5 eq) dropwise to the stirred solution at room temperature. The causality for using a coupling agent is to activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with EtOAc (3 x volumes). The organic layers are combined. This step partitions the desired product into the organic phase, separating it from water-soluble reagents and byproducts.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/EtOAc) to yield the pure carboxamide product. This step is self-validating as the purity of the final compound can be confirmed by NMR and Mass Spectrometry.

This protocol outlines a common method to determine the IC50 value of a compound against a specific protein kinase.

Objective: To quantify the inhibitory potency of a 7-azaindole analog.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (7-azaindole analog)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO and add it to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" wells as positive and negative controls, respectively.

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in the assay buffer. Add this mix to all wells except the "no enzyme" control.

  • Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation period is optimized to ensure the reaction is in the linear range.

  • Detection: Add the luminescent detection reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP consumed is directly proportional to the kinase activity.

  • Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 x (1 - [Signal_inhibitor - Signal_no_enzyme] / [Signal_DMSO - Signal_no_enzyme]).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value. The quality of the curve fit (R² value) and the Z'-factor of the assay serve as self-validating metrics for the experiment's robustness.

References

The 4-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of novel molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic properties is a central theme in medicinal chemistry. Among the myriad of heterocyclic systems, the 4-azaindole core has distinguished itself as a "privileged scaffold," consistently appearing in a variety of biologically active molecules.[1][2] The strategic introduction of a nitrogen atom at the 4-position of the indole ring system fundamentally alters the electronic and physicochemical landscape of the molecule, bestowing upon it unique properties that are highly advantageous for drug design.[1] This guide offers an in-depth, objective comparison of 4-azaindole derivatives against other alternatives, supported by experimental data, and provides a detailed exploration of their structure-activity relationships (SAR) across various biological targets.

The utility of the 4-azaindole scaffold is particularly prominent in the realm of kinase inhibition, where it can function as a bioisostere for the hinge-binding motif of ATP.[3] However, its application extends to other target classes, underscoring its versatility. This guide will delve into the SAR of 4-azaindole derivatives, elucidating how subtle structural modifications can lead to profound changes in biological activity and selectivity. We will explore the causality behind these experimental choices, grounded in established medicinal chemistry principles and, where available, molecular modeling insights.

Comparative Performance: The 4-Azaindole Advantage

The decision to employ a 4-azaindole scaffold is often driven by the need to optimize the physicochemical properties of a lead compound without sacrificing potency. The introduction of the pyridine nitrogen atom can lead to improved aqueous solubility, a crucial factor for oral bioavailability, and can also modulate lipophilicity (LogP), which influences permeability and metabolic stability.[3]

Case Study 1: p21-Activated Kinase 1 (PAK1) Inhibitors

In the development of PAK1 inhibitors, a 4-azaindole scaffold was investigated as a means to improve upon an indole-based lead compound that suffered from high lipophilicity.[4] The data clearly demonstrates that the switch to the 4-azaindole core resulted in a significant enhancement of drug-like properties while maintaining potent inhibition of the target kinase.

Compound Scaffold PAK1 Ki (nM) Cellular Potency (IC50, nM) Aqueous Solubility (µg/mL) Mouse Unbound Clearance (mL/min/kg)
1 Indole<10100<1200
2 4-Azaindole<10502510

Data summarized from a study on 4-azaindole-containing p21-activated kinase-1 inhibitors.[4]

The substitution of a carbon atom with nitrogen in the six-membered ring of the indole scaffold to generate the 4-azaindole analog led to a remarkable 25-fold increase in aqueous solubility and a 20-fold reduction in unbound clearance in mice, all while doubling the cellular potency.[4] This exemplifies the strategic advantage of the 4-azaindole motif in overcoming common pharmacokinetic challenges in drug discovery.

Structure-Activity Relationship (SAR) Studies of 4-Azaindole Derivatives

The 4-azaindole core provides multiple vectors for chemical modification, allowing for the fine-tuning of biological activity and selectivity. The following sections explore the SAR at key positions of the 4-azaindole ring, with a focus on kinase inhibitors.

Substitutions at the N1-Position

The N1-position of the 4-azaindole ring is often a key site for modification to modulate potency and pharmacokinetic properties. In a series of c-Met kinase inhibitors, substitution at the N1-position was found to be crucial for activity.[1]

Substitutions at the C3-Position

The C3-position is another critical handle for SAR exploration. For instance, in the development of p38 MAP kinase inhibitors, a 3-(4-fluorophenyl) group was identified as a key pharmacophore, with further optimization focused on other parts of the molecule.[5]

Substitutions at Other Positions

While N1 and C3 are common points of modification, other positions on the 4-azaindole ring can also be functionalized to optimize properties. For example, in the development of c-Met inhibitors, substitution at the C6-position with a piperazine group yielded favorable results.[1]

Beyond Kinases: 4-Azaindole Derivatives Targeting Other Proteins

The versatility of the 4-azaindole scaffold extends beyond kinase inhibition. Recent studies have highlighted its potential in modulating the activity of other important drug targets, such as ion channels.

Case Study 2: Nav1.2 Inhibitors for Epilepsy

A series of 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives were designed and synthesized as potential antiepileptic agents.[6] The most promising compounds, 4w and 5i , demonstrated potent activity in a preclinical seizure model and were found to be selective inhibitors of the voltage-gated sodium channel Nav1.2.[6]

Compound sc-PTZ ED50 (mg/kg) Neurotoxicity TD50 (mg/kg) Protective Index (PI = TD50/ED50)
4w 22.01>600>27.26
5i 25.26>600>23.75

Data from a study on novel 4-azaindole derivatives as selective Nav1.2 inhibitors.[6]

Detailed SAR studies revealed that the nitrogen atom at the 4-position and the NH proton of the 4-azaindole core were essential for their anticonvulsant activity.[6] This work underscores the potential of the 4-azaindole scaffold in developing therapies for neurological disorders.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments relevant to the SAR studies of 4-azaindole derivatives.

Synthesis of a 4-Azaindole Derivative via Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, and it has been successfully applied to the synthesis of substituted azaindoles.[7][8]

Protocol 1: Synthesis of a 3-Alkynyl-4-azaindole Intermediate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-4-azaindole (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-4-azaindole.

Diagram of Synthetic Workflow

G start Start Materials: Halo-4-azaindole, Terminal Alkyne reaction Sonogashira Coupling (Pd/Cu catalysis, Base) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Purified 3-Alkynyl-4-azaindole purification->product G compound Serial Dilution of 4-Azaindole Compound reaction_setup Add Compound, Kinase, and Substrate to Plate compound->reaction_setup preincubation Pre-incubate (15-30 min) reaction_setup->preincubation initiate_reaction Add ATP to Start Reaction preincubation->initiate_reaction reaction Incubate (e.g., 60 min at 30°C) initiate_reaction->reaction detect_adp Add ADP Detection Reagent reaction->detect_adp read_plate Measure Luminescence detect_adp->read_plate analyze_data Calculate IC50 read_plate->analyze_data G Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation, Apoptosis, Cell Cycle Arrest MK2->Inflammation Transcription_Factors->Inflammation G HGF HGF cMet c-Met Receptor HGF->cMet Grb2_SOS Grb2/SOS cMet->Grb2_SOS PI3K PI3K cMet->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Cell_Proliferation Cell Proliferation, Survival, Migration Akt->Cell_Proliferation ERK ERK MEK->ERK ERK->Cell_Proliferation G TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 4-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of 4-Azaindole Derivatives

The 4-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1] As bioisosteres of both indole and purine systems, 4-azaindole derivatives can effectively mimic the hinge-binding motif of ATP, the natural substrate for all kinases.[1] The strategic incorporation of a nitrogen atom into the indole ring system can enhance hydrogen bonding capabilities, improve aqueous solubility, and confer favorable physicochemical and pharmacokinetic properties.[1][2] These attributes have propelled a multitude of 4-azaindole-based compounds through the drug discovery pipeline, targeting a diverse array of kinases implicated in diseases such as cancer and inflammation.[1][2]

However, the journey from a potent in vitro inhibitor to a successful in vivo therapeutic is fraught with challenges. A recurring theme in drug development is the often-observed discrepancy between a compound's activity in a controlled, isolated biochemical or cellular assay (in vitro) and its efficacy within a complex, whole-organism system (in vivo).[3][4] This guide provides an in-depth, objective comparison of the in vitro and in vivo activities of select 4-azaindole derivatives, offering insights into the causal factors behind these differences and providing detailed experimental frameworks for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the critical transition from benchtop to preclinical models.

The In Vitro vs. In Vivo Dichotomy: A Conceptual Framework

The disparity between in vitro and in vivo results stems from the fundamental difference in experimental environments. In vitro assays, while excellent for high-throughput screening and initial potency determination, represent a simplified system devoid of the complex biological processes that govern a drug's fate in a living organism.[3][5] Conversely, in vivo studies in animal models provide a more holistic and clinically relevant assessment of a drug's potential, but are more complex and resource-intensive.[6][7]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirms cellular activity & initial toxicity Animal Models Animal Models Cell-Based Assays->Animal Models Translation to a living system PK/PD Studies PK/PD Studies Animal Models->PK/PD Studies Determines efficacy, safety & dosing Clinical Candidate Clinical Candidate PK/PD Studies->Clinical Candidate Informs clinical trial design Lead Compound Lead Compound Lead Compound->Biochemical Assays Initial Screening (IC50/Ki)

Caption: The drug discovery workflow, highlighting the critical transition from in vitro to in vivo studies.

Key factors contributing to the in vitro to in vivo disconnect include:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of a drug. A compound with excellent in vitro potency may be poorly absorbed, rapidly metabolized, or fail to reach its target tissue in sufficient concentrations in vivo.[8]

  • Pharmacodynamics (PD): The relationship between drug concentration and its effect on the body. This includes target engagement, downstream signaling effects, and potential off-target activities that are not apparent in simplified in vitro systems.[8]

  • The Tumor Microenvironment: In the context of oncology, the complex interplay between tumor cells, stromal cells, immune cells, and the extracellular matrix can significantly influence drug response.[9]

  • Toxicity: A compound may exhibit unforeseen toxicity in an animal model that was not detected in cell culture.

Case Study: 4-Azaindole Derivatives as Kinase Inhibitors

To illustrate the principles discussed above, we will examine the activity of hypothetical, yet representative, 4-azaindole derivatives targeting key kinases in oncology.

In Vitro Activity Profile

The initial assessment of a kinase inhibitor's potential begins with biochemical and cell-based assays.

Table 1: In Vitro Activity of Exemplary 4-Azaindole Derivatives

CompoundTarget KinaseBiochemical IC50 (nM)Cell-Based IC50 (nM)
AZD-1 Kinase A550
AZD-2 Kinase A101000
AZD-3 Kinase B215

IC50: The half-maximal inhibitory concentration.

From this data, AZD-1 and AZD-3 appear to be promising candidates. The 10-fold shift between the biochemical and cell-based IC50 for AZD-1 is common and can be attributed to factors such as cell membrane permeability and the presence of high intracellular ATP concentrations, which can compete with ATP-competitive inhibitors.[10] The significant 100-fold drop-off in activity for AZD-2 between the biochemical and cellular assays is a red flag, suggesting potential issues with cellular uptake, efflux, or rapid metabolism within the cell.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 4-azaindole derivative against a target kinase.[11]

Methodology:

  • Reagents and Materials:

    • Purified recombinant target kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • 4-azaindole test compound (solubilized in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Lance®, HTRF®)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the 4-azaindole compound in the assay buffer.

    • In a microplate, add the target kinase, the kinase substrate, and the diluted compound.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be close to its Km value for the specific kinase to ensure accurate and comparable IC50 values.[10][12]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.

    • Stop the reaction and add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or ADP generated.[13][14]

    • Measure the signal (luminescence, fluorescence, or time-resolved fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Reaction Mixture Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation Substrate Substrate ATP ATP ADP ADP ATP->ADP 4-Azaindole Inhibitor 4-Azaindole Inhibitor 4-Azaindole Inhibitor->Kinase Inhibition

Caption: A simplified schematic of an in vitro kinase inhibition assay.

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

Promising candidates from in vitro studies are advanced to in vivo testing, typically in rodent models.[5]

Table 2: In Vivo Efficacy and PK/PD Parameters of AZD-1 and AZD-3

CompoundDose (mg/kg, oral)Tumor Growth Inhibition (%)Cmax (µM)T1/2 (hours)Target Inhibition in Tumor (%)
AZD-1 50200.51.530
AZD-3 30755890

Cmax: Maximum plasma concentration. T1/2: Half-life.

The in vivo data reveals a stark contrast to the in vitro results. AZD-1 , despite its potent in vitro activity, shows poor efficacy in vivo. The PK data provides a clear explanation: the compound has a low maximum plasma concentration (Cmax) and a short half-life (T1/2), resulting in insufficient target engagement in the tumor. In contrast, AZD-3 demonstrates robust tumor growth inhibition, which correlates well with its favorable pharmacokinetic profile and high level of target inhibition in the tumor tissue.

This example underscores the criticality of integrating PK/PD studies in the evaluation of drug candidates.[8] A compound is only effective if it can reach its target at a sufficient concentration for a sustained period.

Experimental Protocol: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a 4-azaindole derivative in a mouse xenograft model.[7]

Methodology:

  • Animal Model:

    • Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.[5][6]

  • Tumor Implantation:

    • Human tumor cells are implanted subcutaneously or orthotopically into the mice.[3]

  • Treatment:

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The 4-azaindole compound is administered (e.g., orally, intraperitoneally) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Tumor volume is measured regularly using calipers.

    • Body weight is monitored as an indicator of toxicity.

  • PK/PD Analysis:

    • At the end of the study, blood and tumor tissue samples are collected at various time points after the final dose.

    • Drug concentration in plasma and tumor is measured (PK).

    • Target modulation in the tumor tissue is assessed by methods such as Western blotting or immunohistochemistry to measure the phosphorylation status of the target kinase or its downstream substrates (PD).

Conclusion: A Holistic Approach to Drug Development

The development of 4-azaindole derivatives, and indeed any therapeutic agent, requires a multi-faceted approach that carefully considers both in vitro and in vivo data. While in vitro assays are indispensable for initial screening and lead identification, they are not predictive of clinical success on their own.[15] A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is paramount to bridging the gap between the simplified environment of a test tube and the complex biology of a living organism. By integrating these diverse datasets, researchers can make more informed decisions, increasing the likelihood of translating a promising molecule into a life-saving medicine.

References

The Unveiling of Kinase Inhibitors: A Comparative Guide to Compounds Derived from 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, targeting a class of enzymes that hold significant sway over cellular signaling pathways implicated in a myriad of diseases, from cancer to inflammatory disorders. Within the medicinal chemist's arsenal, the 4-azaindole scaffold, and specifically derivatives of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, has emerged as a privileged structure. Its unique arrangement of nitrogen atoms facilitates crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, offering a robust foundation for the design of targeted therapeutics.

This guide provides an in-depth comparison of the mechanism of action for compounds synthesized from this versatile starting material, with a particular focus on their activity as inhibitors of Janus kinases (JAKs), Rho-associated coiled-coil containing protein kinases (ROCKs), and Aurora kinases. We will delve into the experimental data that underpins their activity, offering a critical analysis of their potency and selectivity. Furthermore, this guide furnishes detailed, field-proven protocols for the key assays essential for characterizing the mechanism of action of these compounds, ensuring scientific integrity and reproducibility.

The 4-Azaindole Core: A Privileged Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, or 4-azaindole, core is a bioisostere of indole, where a nitrogen atom replaces a carbon at the 4-position of the indole ring. This substitution critically alters the electronic properties and hydrogen bonding potential of the molecule, often leading to enhanced binding affinity and selectivity for kinase targets. The this compound derivative provides strategically positioned functional groups that serve as versatile handles for synthetic elaboration, allowing for the exploration of a wide chemical space to optimize pharmacological properties.

Comparative Analysis of Kinase Inhibitory Activity

The true measure of a kinase inhibitor lies in its potency against its intended target and its selectivity over other kinases, which is crucial for minimizing off-target effects and associated toxicities. Below, we present a comparative analysis of representative compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, focusing on their inhibitory activities against members of the JAK, ROCK, and Aurora kinase families.

Janus Kinase (JAK) Inhibitors

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[1] Dysregulation of JAK signaling is implicated in autoimmune diseases and myeloproliferative neoplasms.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the development of potent and selective JAK inhibitors.[2][3]

One notable series of compounds involves the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring. This strategic modification led to a significant increase in JAK3 inhibitory activity.[2] Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor.[2] Further exploration of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides has yielded potent and selective JAK1 inhibitors.[3]

CompoundTarget KinaseIC50 (nM)Cellular Assay (IC50)Reference
14c JAK31.3IL-2 stimulated T-cell proliferation (IC50 = 24 nM)[2]
JAK1110[2]
JAK2160[2]
TYK2>10000[2]
38a JAK11.8[3]
JAK249.3[3]
JAK3112.9[3]
TYK234.6[3]

Table 1: Comparative inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against JAK family kinases.

Rho-associated coiled-coil containing protein kinase (ROCK) Inhibitors

ROCK1 and ROCK2 are serine/threonine kinases that are key regulators of the actin cytoskeleton, playing important roles in cell contraction, motility, and morphology.[4] Their inhibition has therapeutic potential in cardiovascular diseases, glaucoma, and erectile dysfunction.[4] While specific examples directly originating from this compound are less prevalent in the readily available literature, the broader class of pyridine-based inhibitors has shown significant promise.[4] The design of such inhibitors often focuses on achieving selectivity over other kinases, such as PKA.[5]

Aurora Kinase Inhibitors

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[6] Their overexpression is a common feature in many cancers, making them attractive targets for anticancer drug development.[6] The development of pyrimidine-based inhibitors has led to potent compounds that can induce defects in chromosome alignment and spindle formation, ultimately leading to apoptosis in cancer cells.[7] While not directly synthesized from the title compound, these inhibitors often incorporate heterocyclic systems that share structural similarities, highlighting the broader applicability of such scaffolds in kinase inhibitor design.

Elucidating the Mechanism of Action: Key Experimental Protocols

To rigorously characterize the mechanism of action of these kinase inhibitors, a suite of well-established in vitro and cell-based assays is essential. The following protocols provide a detailed, step-by-step guide for performing these critical experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., JAK1, JAK3, ROCK1, Aurora A), a suitable substrate (e.g., a specific peptide or protein), and the kinase assay buffer.

  • Compound Addition: Add varying concentrations of the test compound (solubilized in DMSO) to the wells. Include a DMSO-only control (vehicle) and a control without kinase (background).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody for the phosphorylated product).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane). Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, detection can be achieved through methods like fluorescence resonance energy transfer (FRET), fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA) using a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT/XTT)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is often correlated with cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals.

    • XTT Assay: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent mixture to each well and incubate for 2-4 hours. XTT is reduced to a soluble orange formazan product.

  • Solubilization (MTT only): For the MTT assay, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

G cluster_1 Cell Viability Assay Logic Viable Cells Viable Cells Metabolic Activity Metabolic Activity Viable Cells->Metabolic Activity Colored Formazan Colored Formazan Metabolic Activity->Colored Formazan Reduction of Tetrazolium Salt (MTT/XTT) Tetrazolium Salt (MTT/XTT) Tetrazolium Salt (MTT/XTT)->Colored Formazan Quantifiable Signal Quantifiable Signal Colored Formazan->Quantifiable Signal

Caption: Principle of tetrazolium-based cell viability assays.

Western Blotting for Phospho-Protein Analysis

Western blotting is a powerful technique to detect and quantify the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of a kinase inhibitor's effect in a cellular context.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time, often after stimulation with a relevant growth factor or cytokine to activate the pathway of interest. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to resolve proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3). In parallel, use an antibody that recognizes the total amount of the target protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Caption: Simplified JAK-STAT signaling pathway.

Conclusion and Future Directions

The this compound scaffold and its parent 4-azaindole core represent a highly valuable starting point for the development of a diverse range of kinase inhibitors. The strategic modifications enabled by this scaffold have led to the discovery of potent and selective inhibitors of the JAK family, with promising therapeutic potential. While the direct lineage from this specific starting material to potent ROCK and Aurora kinase inhibitors is an area ripe for further public-domain research, the broader success of pyridine- and pyrimidine-based inhibitors underscores the potential of this chemical space.

The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of the mechanism of action of novel kinase inhibitors. As our understanding of the kinome and its role in disease continues to expand, the rational design and systematic evaluation of compounds derived from privileged scaffolds like 4-azaindole will remain a critical endeavor in the pursuit of next-generation targeted therapies.

References

A Comparative Analysis of Pyrrolopyridine Isomers in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry.[1][2] These structures, which consist of a pyrrole ring fused to a pyridine ring, are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The strategic placement of the nitrogen atom within the six-membered ring gives rise to six possible isomers, with the 4-, 5-, 6-, and 7-azaindole isomers being the most studied in drug discovery.[3][4]

The interest in pyrrolopyridines stems from their role as bioisosteres of indole and purine, allowing them to mimic the natural ligands of many enzymes and receptors. This is particularly relevant in the field of kinase inhibition, where the azaindole core can effectively mimic the adenine hinge-binding motif of ATP.[3][5][6] This mimicry facilitates the formation of key hydrogen bonds within the ATP-binding pocket of kinases, leading to potent inhibition. The renowned BRAF V600E inhibitor, Vemurafenib, which features a 7-azaindole core, stands as a testament to the therapeutic potential of this scaffold in oncology.[7][8]

This guide provides a comparative analysis of the biological activities of different pyrrolopyridine isomers, supported by experimental data. We will delve into the structure-activity relationships that govern their differential effects in biological assays, with a focus on kinase inhibition and cytotoxicity. Furthermore, we will provide detailed protocols for key biological assays and visualize critical signaling pathways and experimental workflows to offer a comprehensive resource for researchers in drug development.

Physicochemical Properties and Their Influence on Biological Activity

The seemingly subtle difference in the position of the nitrogen atom among pyrrolopyridine isomers leads to distinct physicochemical properties that significantly impact their biological activity.[3] These properties, including hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, influence how these molecules interact with their biological targets and their overall drug-like characteristics.[3][9]

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrrolic N-H group serves as a hydrogen bond donor. The spatial arrangement of these features dictates the molecule's ability to form specific interactions with amino acid residues in a protein's binding site. For instance, the 7-azaindole isomer is particularly effective as a hinge-binder in many kinases because the N7 atom and the pyrrolic N-H can form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of adenine.[5][6]

Moreover, the introduction of a nitrogen atom generally increases the aqueous solubility of the azaindole scaffold compared to its indole counterpart, which is a desirable property for drug candidates.[3][9] However, the degree of this effect and other properties like metabolic stability can vary between isomers, making the choice of a specific pyrrolopyridine core a critical decision in the drug design process.

Comparative Biological Activity of Pyrrolopyridine Isomers

The biological activity of pyrrolopyridine isomers is highly target-dependent. While the 7-azaindole scaffold is the most extensively studied and incorporated into numerous kinase inhibitors, other isomers have demonstrated superior potency and selectivity for specific targets.[1][10]

Kinase Inhibition: A Tale of Isomeric Preference

As previously mentioned, the pyrrolopyridine scaffold is a cornerstone in the design of kinase inhibitors. The following table summarizes the inhibitory activity of derivatives of different pyrrolopyridine isomers against various kinases, highlighting the concept of "isomer preference."

IsomerTarget KinaseCompound DescriptionIC50 (nM)Reference
4-Azaindole c-MetSubstituted 4-azaindole derivativeLow nM[1]
5-Azaindole Cdc73-(4-Chlorophenyl)-5-(pyrimidin-4-yl)-5-azaindole160[2]
7-Azaindole BRAF V600EVemurafenib (PLX4032)31[11]
Pyrrolo[3,2-c]pyridine FMS KinaseDiarylurea derivative150-1780[4]
Pyrrolo[2,3-b]pyridine V600E-BRAFSubstituted pyrrolo[2,3-b]pyridineNot specified[12]

This table presents a selection of data to illustrate the differential activity of pyrrolopyridine isomers and is not an exhaustive list.

A noteworthy example of isomeric preference is observed in the development of inhibitors for Cell division cycle 7 (Cdc7) kinase. Studies have shown that 5-azaindole derivatives exhibit potent and selective inhibition of Cdc7, whereas the corresponding 4-, 6-, and 7-azaindole isomers display lower inhibitory activity.[2] This suggests that the specific geometry and electronic distribution of the 5-azaindole scaffold are optimal for interacting with the active site of Cdc7. Conversely, for kinases like c-Met, both 4- and 7-azaindole scaffolds have yielded potent inhibitors.[1]

Cytotoxicity in Cancer Cell Lines

The anticancer activity of pyrrolopyridine isomers is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect. The following table provides a comparative overview of the cytotoxic activity of different pyrrolopyridine derivatives.

IsomerCell LineCancer TypeCompound DescriptionIC50 (µM)Reference
4-Azaindole Colon Cancer PanelColon2,3-bis(het)aryl-4-azaindoleVaries[1]
7-Azaindole A549LungN-alkyl-7-azaindoleVaries with alkyl chain length[1]
Pyrrolo[3,4-c]pyridine VariousVariousN-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones19-29 µg/mL[4]

Note: Direct head-to-head comparisons of all isomers in the same study are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Structure-activity relationship (SAR) studies have revealed that modifications to the pyrrolopyridine core can significantly impact cytotoxicity. For instance, in a series of N-alkyl-7-azaindoles, increasing the length of the alkyl chain at the N-1 position was found to generally enhance cytotoxic activity against breast (MCF-7), lung (A549), and liver (HEPG2) cancer cell lines.[1]

Experimental Protocols: A Foundation for Reliable Data

The integrity of any comparative analysis rests on the quality and reproducibility of the experimental data. Here, we provide detailed, step-by-step methodologies for two key assays used in the evaluation of pyrrolopyridine isomers.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the potency of a compound in inhibiting a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Pyrrolopyridine isomer stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrrolopyridine isomer in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the diluted compounds. Add the kinase to each well, except for the "no enzyme" control wells. Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound-kinase binding.

  • Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of a compound on cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrrolopyridine isomer stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolopyridine isomers for a specific duration (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Key Pathways and Workflows

To further elucidate the context in which pyrrolopyridine isomers are evaluated, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

BRAF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Vemurafenib Vemurafenib (7-Azaindole) Vemurafenib->BRAF Inhibits (V600E Mutant) CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation

Caption: Simplified BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Kinase_Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization CompoundLibrary Compound Library (Pyrrolopyridine Isomers) PrimaryScreen Primary Screen (Single Concentration) CompoundLibrary->PrimaryScreen HitSelection Hit Selection (% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse Active Compounds SelectivityProfiling Kinase Selectivity Profiling DoseResponse->SelectivityProfiling CellularAssays Cellular Assays (e.g., MTT) SelectivityProfiling->CellularAssays SAR_Studies Structure-Activity Relationship (SAR) Studies CellularAssays->SAR_Studies LeadCandidate Lead Candidate SAR_Studies->LeadCandidate

Caption: General workflow for the screening and development of kinase inhibitors.

Conclusion: The Importance of Isomer Selection in Drug Design

The comparative analysis of pyrrolopyridine isomers underscores the critical role of the nitrogen atom's position in dictating biological activity. While the 7-azaindole scaffold has proven to be a highly successful hinge-binding motif in numerous kinase inhibitors, this guide has highlighted that other isomers can offer superior potency and selectivity for specific targets. The choice of the optimal pyrrolopyridine isomer is, therefore, a crucial consideration in the rational design of novel therapeutics.

By understanding the interplay between the physicochemical properties of each isomer and their interactions with biological targets, researchers can make more informed decisions in the lead optimization process. The provided experimental protocols and workflow diagrams offer a practical framework for the systematic evaluation and comparison of these privileged scaffolds. As the quest for more potent and selective drugs continues, a deep understanding of the nuances of pyrrolopyridine isomerism will undoubtedly contribute to the development of the next generation of innovative medicines.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Based on the 4-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of methodologies for profiling the cross-reactivity of kinase inhibitors featuring the 4-azaindole scaffold. It is designed to equip researchers with the rationale and practical knowledge to design and execute robust selectivity profiling campaigns, ensuring the development of safer and more effective targeted therapies.

The 4-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases, regulating a vast array of cellular processes, have become one of the most critical classes of drug targets, particularly in oncology. The development of small-molecule kinase inhibitors that target the ATP-binding site has revolutionized treatment paradigms. Within this landscape, the 4-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry.[1]

As a bioisostere of indole and purine, the 4-azaindole core adeptly mimics the natural hinge-binding motif of ATP.[1] The strategic incorporation of a nitrogen atom into the six-membered ring confers several key advantages:

  • Enhanced Hinge Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, forming critical interactions with the kinase hinge region, a cornerstone of inhibitor potency.[1]

  • Improved Physicochemical Properties: Compared to their indole counterparts, 4-azaindole derivatives often exhibit lower lipophilicity and improved aqueous solubility—highly desirable traits for drug candidates.[1][2]

  • Structural Versatility: The scaffold can be readily functionalized at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1]

These features have led to the successful development of 4-azaindole-based inhibitors against a wide range of kinases, including c-Met, TGFβRI, and p21-activated kinase-1 (PAK1).[3][4][5] However, the highly conserved nature of the ATP-binding site across the human kinome—comprising over 500 members—presents a significant challenge.[6][7] An inhibitor designed for one kinase can inadvertently bind to dozens of others. This cross-reactivity, or "off-target" activity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[8][9] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a characterization step; it is a critical determinant of a compound's therapeutic potential and safety profile.

The Profiling Imperative: A Multi-Faceted Approach

A successful profiling strategy is not a single experiment but a logical cascade of assays, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based models. This tiered approach allows for early, data-driven decisions, conserving resources by focusing only on the most promising candidates.

G cluster_0 Profiling Cascade A Primary Screen (Biochemical Kinome Panel) B IC50 Determination (Biochemical) A->B Identify Hits (On- and Off-Targets) C Target Engagement (Cell-Based) B->C Quantify Potency D Functional Cellular Assay (e.g., Substrate Phosphorylation) C->D Confirm Cellular Binding E Phenotypic Assay (e.g., Cell Proliferation) D->E Confirm Functional Inhibition

Caption: A logical workflow for kinase inhibitor cross-reactivity profiling.

Comparative Analysis of Profiling Methodologies

The choice of assay technology is a critical decision, with each method offering a unique balance of throughput, physiological relevance, and mechanistic insight.

Biochemical (In Vitro) Assays: The First Line of Inquiry

These assays utilize purified recombinant kinases and substrates to directly measure enzymatic inhibition. They are the workhorses of early-stage profiling due to their scalability and reproducibility.

Assay TypePrincipleKey AdvantagesKey Limitations
Radiometric Assays (e.g., HotSpot™)Measures the transfer of radiolabeled phosphate ([³³P]-ATP) to a substrate peptide or protein.[10][11]Gold standard for sensitivity; direct measurement of catalysis.Requires handling of radioactive materials; endpoint assay format.
Luminescence-Based Assays (e.g., ADP-Glo™)Measures kinase activity by quantifying the amount of ADP produced, which is converted to a luminescent signal.[12][13]High sensitivity, non-radioactive, broad dynamic range, tolerant of high ATP concentrations.[13][14]Indirect measurement; potential for ATP-ase interference.
Mobility Shift Assays Uses capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates based on charge/size differences.[12][15]Direct, quantitative readout; high data quality.[15]Lower throughput than plate-based luminescence assays.
Continuous (Kinetic) Assays Monitors enzyme activity in real-time, allowing for the calculation of true reaction rates.[16]Provides deeper mechanistic insight (e.g., time-dependent inhibition); avoids endpoint artifacts.[16]Generally lower throughput; requires specialized instrumentation.

Expert Insight: While radiometric assays have historically been the gold standard, luminescence-based platforms like ADP-Glo™ now dominate due to their excellent sensitivity, safety, and adaptability to high-throughput formats, making them ideal for large-scale kinome panel screening.[13][14] For lead optimization, continuous assays are invaluable for differentiating inhibitors based on their mechanism of action, which is not possible with simple endpoint readouts.[16]

Cell-Based (In Cellulo) Assays: Bridging the Gap to Physiology

Biochemical assays, while essential, occur in a highly artificial environment. Cell-based assays provide a more faithful context by evaluating inhibitor activity within living cells, accounting for crucial factors like cell permeability and competition with high intracellular ATP concentrations.[10][17]

Assay TypePrincipleKey AdvantagesKey Limitations
Target Engagement Assays (e.g., NanoBRET™)Measures the displacement of a fluorescent tracer from a luciferase-tagged kinase by a test compound in live cells, quantifying target binding.[18][19]Direct measurement of target occupancy in a physiological context; provides cellular potency (EC50).[19]Requires genetic modification of cells to express the fusion protein.
Cellular Phosphorylation Assays Quantifies the phosphorylation of a known downstream substrate of the target kinase (e.g., via ELISA or Western Blot) to measure functional pathway inhibition.[18]Confirms functional inhibition of the signaling pathway; uses endogenous or overexpressed kinases.Indirect measurement of target inhibition; signal can be affected by pathway feedback loops.
Cell Proliferation / Viability Assays Measures the inhibitor's effect on the proliferation or survival of cells whose growth is dependent on the target kinase (e.g., BaF3 cell transformation).[18]Provides a clear phenotypic readout of inhibitor efficacy.Can be confounded by off-target effects that also impact cell viability.

Expert Insight: A discrepancy between biochemical potency (IC50) and cellular potency (EC50) is a common and informative finding. An inhibitor with a potent biochemical IC50 but a weak cellular EC50 may suffer from poor cell permeability or be effectively outcompeted by high intracellular ATP levels. Target engagement assays like NanoBRET™ are particularly powerful for dissecting these issues by directly confirming whether the compound is binding its intended target in the complex cellular milieu.[18][19]

Case Study: Profiling "AZD-4AZA," a Novel 4-Azaindole Inhibitor of Kinase X

Let's illustrate the profiling cascade with a hypothetical 4-azaindole inhibitor, "AZD-4AZA," designed to target Kinase X.

Step 1: Broad Kinome Screen AZD-4AZA is screened at a concentration of 1 µM against a panel of 400 kinases using the ADP-Glo™ biochemical assay.

Table 1: Primary Kinome Screen Results (% Inhibition at 1 µM)

Kinase Target % Inhibition Classification
Kinase X (On-Target) 98% Primary Target
Kinase Y 85% Significant Off-Target
Kinase Z 62% Moderate Off-Target

| 397 other kinases | <50% | Low/No Activity |

Step 2: Biochemical Potency Determination Dose-response curves are generated for the hits identified in Step 1 to determine their IC50 values.

Table 2: Biochemical IC50 Values

Kinase Target IC50 (nM) Selectivity vs. Kinase X
Kinase X 10 -
Kinase Y 95 9.5-fold

| Kinase Z | 850 | 85-fold |

Step 3: Cellular Target Engagement A NanoBRET™ assay is employed to measure the binding of AZD-4AZA to its targets in live cells.

G cluster_0 No Inhibitor: High BRET cluster_1 With Inhibitor: Low BRET Kinase_NL Kinase-NanoLuc Tracer Fluorescent Tracer BRET BRET Signal Tracer->BRET Energy Transfer Kinase_NL2 Kinase-NanoLuc NoBRET BRET Signal Reduced Inhibitor Inhibitor Inhibitor->Kinase_NL2 Binding Tracer2 Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Table 3: Cellular Target Engagement (EC50 Values)

Kinase Target Cellular EC50 (nM) Biochemical/Cellular Shift
Kinase X 55 5.5-fold

| Kinase Y | 1200 | 12.6-fold |

Interpretation: The data reveals that AZD-4AZA engages its primary target, Kinase X, in cells with good potency. The moderate shift from its biochemical IC50 suggests good cell permeability. Importantly, its potency against the off-target Kinase Y is significantly weaker in a cellular context, improving the selectivity window. This highlights a critical insight that would have been missed by relying solely on biochemical data.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, detailed protocols are essential.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 value of a 4-azaindole inhibitor against a purified kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The causality here is to provide an optimal ionic and pH environment for kinase activity.

    • ATP Solution: Prepare ATP at 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration, which is often near the Km for many kinases) in kinase buffer.

    • Inhibitor Dilutions: Perform a serial dilution of the 4-azaindole compound in 100% DMSO, followed by an intermediate dilution in kinase buffer to create 10X final concentrations. This minimizes the final DMSO concentration to ≤1%, preventing solvent-induced enzyme inhibition.

    • Kinase/Substrate Mix: Prepare a 2X solution of the purified kinase and its specific substrate in kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of 10X inhibitor dilution or vehicle (DMSO control) to appropriate wells.

    • Add 5 µL of the 2X Kinase/Substrate mix to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding equilibrium.

    • Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution.

    • Incubate for 60 minutes at room temperature. The duration must be within the determined linear range of the reaction to ensure valid data.

    • Stop the reaction and detect ADP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To determine the EC50 value of a 4-azaindole inhibitor in live cells.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the NanoLuc-Kinase fusion protein under standard conditions.

    • Harvest cells and resuspend in Opti-MEM™ I Reduced Serum Medium. Cell density must be optimized to ensure a robust signal-to-background ratio.

  • Assay Procedure (384-well white plate):

    • Compound Plating: Add serially diluted 4-azaindole inhibitor to the assay plate.

    • Tracer Addition: Prepare the NanoBRET™ Tracer and Extracellular NanoLuc® Inhibitor in Opti-MEM. The Extracellular NanoLuc® Inhibitor is critical to quench any signal from lysed cells, ensuring a self-validating system that measures only intracellular engagement.

    • Cell Addition: Dispense the cell suspension into the assay plate containing the compounds.

    • Incubate for 2 hours at 37°C, 5% CO₂ to allow compounds to enter the cells and reach binding equilibrium with the target.

    • Substrate Addition: Add the Nano-Glo® Live Cell Substrate to all wells. This substrate is cell-permeable and generates the luminescent signal upon reaction with NanoLuc.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor (NanoLuc) and acceptor (Tracer) emission simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratios to vehicle controls.

    • Plot the normalized BRET ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the cellular EC50.

Conclusion

The 4-azaindole scaffold is a powerful tool in the arsenal of the medicinal chemist. However, its potential can only be fully realized through a meticulous and multi-layered approach to cross-reactivity profiling. Relying on a single data point, such as a biochemical IC50, provides an incomplete and potentially misleading picture of an inhibitor's true selectivity. By integrating high-throughput biochemical screens with physiologically relevant cell-based assays, researchers can build a comprehensive and reliable selectivity profile. This rigorous, data-driven strategy is fundamental to identifying off-target liabilities early, optimizing on-target potency, and ultimately developing 4-azaindole-based kinase inhibitors that are both safe and effective.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No: 1000340-37-3). Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The protocols outlined herein are grounded in established safety standards and chemical waste management principles, reflecting a commitment to best practices in a professional research setting.

Essential Safety & Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This understanding forms the basis of risk assessment and dictates the necessary safety precautions and disposal methodology. This compound is a halogenated heterocyclic compound with potential biological activity, requiring it to be handled as a hazardous substance.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1000340-37-3[1]
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol
Appearance Solid
GHS Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. While specific data for this exact compound may be limited, related structures and available safety data sheets (SDS) for similar compounds indicate the following potential hazards.[2][3][4][5][6][7]

Hazard StatementGHS ClassificationDescription
H302 Acute Toxicity, Oral (Category 4)Harmful if swallowed.[3][6]
H312 Acute Toxicity, Dermal (Category 4)Harmful in contact with skin.[3]
H315 Skin Corrosion/Irritation (Category 2)Causes skin irritation.[2][3]
H319 Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.[2][3]
H332 Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.[3]
H335 STOT SE, Respiratory (Category 3)May cause respiratory irritation.[2][3][7]
Mandatory Personal Protective Equipment (PPE)

The identified hazards necessitate the stringent use of appropriate PPE at all times when handling this compound, including during disposal preparation.[1][8]

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][8]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile) inspected for integrity before use.[7][8]

  • Body Protection: A lab coat must be worn.[8]

  • Respiratory Protection: All handling of the solid powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][10]

The Regulatory Imperative: Compliance and Responsibility

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[11][12][13][14]

A core principle of these regulations is "cradle-to-grave" management, which holds the waste generator—the laboratory that created the waste—legally responsible for its safe handling from the moment of its creation to its final, environmentally sound disposal.[11][15] Disposing of this chemical down the drain or in the regular trash is a serious regulatory violation and poses a significant risk to public health and the environment.[8][16]

The Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a systematic process focused on safe containment, clear communication, and transfer to a licensed disposal facility. On-site chemical treatment or neutralization for drain disposal is strictly prohibited for this compound. [8][17]

Step 1: Waste Identification and Characterization

The first and most critical step is to correctly identify the waste.

  • Action: Characterize any waste containing this compound, including pure surplus reagent, reaction mixtures, and contaminated materials (e.g., weigh paper, gloves, silica gel), as Hazardous Chemical Waste .

  • Causality: Proper characterization is an EPA requirement and ensures the waste enters the correct disposal stream.[18] This compound's chlorinated nature and potential toxicity place it firmly in the hazardous category.

Step 2: Segregation of Waste Streams

Preventing unintended chemical reactions is a cornerstone of laboratory safety.

  • Action: Collect waste containing this compound in a dedicated container. Do NOT mix it with other waste streams. Specifically, keep it segregated from:

    • Non-halogenated solvent waste.[19]

    • Strong acids, bases, or oxidizing agents.[7]

    • Aqueous waste streams.

  • Causality: Mixing incompatible chemicals can lead to gas generation, heat, fire, or explosions.[16] Segregating halogenated from non-halogenated waste is also a common requirement for disposal facilities, as the treatment methods (e.g., incineration) differ.[19]

Step 3: Container Selection and Management

The integrity of the waste container is essential for safe storage and transport.

  • Action:

    • Select a container that is chemically compatible with the waste. For this solid compound or its solutions in common organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[11][16]

    • Ensure the container has a secure, leak-proof screw-top cap.[11][20]

    • The container must be clean on the exterior and in good condition.[21]

    • Keep the container closed at all times except when adding waste. This is a frequent point of regulatory citations.[11][15]

  • Causality: A compatible, sealed container prevents spills, leaks, and the release of vapors into the laboratory environment, protecting personnel from exposure.[11][21]

Step 4: Accurate and Complete Labeling

Clear labeling is a non-negotiable safety and regulatory requirement.

  • Action: Affix a completed Hazardous Waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[8]

    • The full, unabbreviated chemical name: "this compound" .

    • A complete list of all other constituents in the container, with percentage estimates.

    • The date accumulation started.

  • Causality: Accurate labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and is required by law for tracking and disposal.[12][16]

Step 5: Accumulation and Temporary Storage

Waste must be stored safely in the laboratory prior to collection.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be in a secondary containment tray to contain any potential leaks.

  • Causality: The SAA concept is an EPA-regulated system that allows for the safe, temporary collection of hazardous waste without requiring a full storage facility permit.[15] Secondary containment minimizes the impact of a primary container failure.[16]

Step 6: Arranging for Final Disposal

The final step is the transfer of custody to trained professionals.

  • Action: When the container is full (no more than 90% capacity) or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[21][22]

  • Causality: EHS or a licensed hazardous waste disposal contractor has the expertise, permits, and equipment to transport and dispose of the chemical in a compliant manner, typically via high-temperature incineration.[18][20] This completes the "cradle-to-grave" responsibility of the generator.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Action:

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

    • Isolate: Secure the area to prevent unauthorized entry.

    • Protect: If trained and safe to do so for a small spill, don appropriate PPE (including respiratory protection).

    • Contain and Clean: For a small solid spill, gently sweep or vacuum (with HEPA filter) the material and place it into a designated hazardous waste container.[2] Avoid raising dust. Absorb spills of solutions with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into the waste container.[9]

    • Decontaminate: Clean the spill area thoroughly.

    • Report: Report the incident to your supervisor and EHS department. For large spills, evacuate and call emergency services immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Accumulation & Disposal cluster_prohibited Prohibited Actions start Waste Generated (e.g., surplus solid, contaminated materials) char Step 1: Characterize as Hazardous Waste start->char start->char No Spill spill Spill Occurs start->spill seg Step 2: Segregate into Dedicated Halogenated Waste Stream char->seg cont Step 3: Select Compatible & Sealable Container seg->cont label_node Step 4: Affix Completed Hazardous Waste Label cont->label_node store Step 5: Store in Labeled Container in Secondary Containment (SAA) label_node->store full Container is Full (<=90%) or No Longer Needed store->full contact_ehs Step 6: Contact EHS or Licensed Waste Contractor for Pickup full->contact_ehs disposal Final Disposal via Compliant Method (Incineration) contact_ehs->disposal drain Drain Disposal trash Regular Trash Disposal spill_proc Follow Emergency Spill Procedures spill->spill_proc Yes

Caption: Decision workflow for the disposal of this compound.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is both an art and a science. Among the vast array of building blocks available, heterocyclic compounds such as 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid hold significant promise. However, with great potential comes the critical responsibility of ensuring the safety of the researchers who handle these potent molecules. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the fundamental principles that underpin a culture of safety in the laboratory.

Understanding the Hazard Profile: More Than Just a Label

This compound is classified as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation[1][2]. To truly appreciate these warnings, we must look at its structure. The pyrrolopyridine core is a common scaffold in biologically active molecules[3]. The presence of a chlorine atom, an electron-withdrawing group, can influence the molecule's reactivity and metabolic pathways, potentially leading to the formation of reactive intermediates within the body. Furthermore, the carboxylic acid group, while common in many pharmaceuticals, can contribute to the compound's irritant properties, particularly in its powdered form, which can easily become airborne.

Many carboxylic acid-containing drugs are known to be associated with idiosyncratic drug toxicity, which may be caused by reactive acyl glucuronide metabolites[4]. While the specific metabolic profile of this compound may not be fully elucidated, a cautious approach is warranted. The potential for this compound to act as a sensitizer upon repeated exposure should also be considered, a common characteristic of halogenated organic compounds.

A Multi-Layered Defense: Personal Protective Equipment (PPE)

A robust PPE strategy is the cornerstone of safe chemical handling. For this compound, the following PPE is mandatory, with the rationale for each component clearly defined.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesNitrile offers good resistance to a range of chemicals, including halogenated organic compounds. Always double-glove when handling the solid or concentrated solutions to provide an extra layer of protection against potential tears or permeation.
Eye and Face Protection Safety goggles with side shields or a full-face shieldProtects against splashes of solutions and airborne particles of the solid compound. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
Body Protection Chemical-resistant laboratory coatA fully fastened lab coat made of a material resistant to chemical penetration is essential to protect the skin from accidental contact.
Respiratory Protection NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or higher particulate filterAll handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if there is a risk of aerosol generation outside of a hood, a properly fitted respirator is required.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to every stage of handling this compound is crucial for minimizing exposure risk.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name, CAS number (1000340-37-3), and all relevant hazard warnings[5].

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6]. Keep the container tightly closed.

Preparation and Use
  • Controlled Environment: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to control the release of airborne particles.

  • Work Surface: Cover the work surface with an absorbent, disposable liner to contain any spills.

  • Handling the Solid: Use spatulas and other appropriate tools to handle the solid compound, avoiding actions that could generate dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill Management
  • Minor Spills: For small spills of the solid, carefully sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 handling1 Weigh Compound in Fume Hood prep2->handling1 handling2 Prepare Solution handling1->handling2 post1 Decontaminate Work Area handling2->post1 post2 Properly Dispose of Waste post1->post2 post3 Remove and Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Halogenated Waste Stream: This compound should be disposed of in a designated halogenated organic waste stream[6]. Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.

  • Neutralization (for acidic waste): While this compound is a carboxylic acid, direct neutralization with a strong base is not recommended without a thorough risk assessment, as it may generate heat or unwanted side reactions. If neutralization is necessary as part of an experimental workup, it should be done cautiously in a controlled manner (e.g., in an ice bath with slow addition of the base).

  • Labeling of Waste Containers: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound"[6].

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EH&S) department for guidance.

By adhering to these detailed safety protocols, researchers can confidently work with this compound, unlocking its potential in drug discovery while prioritizing the well-being of themselves and their colleagues. A proactive and informed approach to safety is not a barrier to innovation but rather a fundamental prerequisite for it.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.